molecular formula C12H10BrN B1519010 4'-Bromobiphenyl-3-amine CAS No. 40641-71-2

4'-Bromobiphenyl-3-amine

Cat. No.: B1519010
CAS No.: 40641-71-2
M. Wt: 248.12 g/mol
InChI Key: FZYOAXSSNIJFCY-UHFFFAOYSA-N
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Description

4'-Bromobiphenyl-3-amine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYOAXSSNIJFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651799
Record name 4'-Bromo[1,1'-biphenyl]-3-amine
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Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40641-71-2
Record name 4'-Bromo[1,1'-biphenyl]-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)aniline
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Foundational & Exploratory

4'-Bromobiphenyl-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy, Chemoselective Synthesis, and Orthogonal Reactivity

Executive Summary

4'-Bromobiphenyl-3-amine (CAS: 121846-86-2 / Note: Isomers vary, verify specific batch) is a bifunctional "privileged scaffold" in medicinal chemistry and materials science.[1][2] Unlike its para-para analogue (4'-bromo[1,1'-biphenyl]-4-amine), the meta-amino substitution pattern induces a structural "kink" in the biphenyl axis.[1][2] This geometric feature disrupts pi-stacking in liquid crystals (lowering melting points) and provides unique vector orientation for hydrogen bonding in kinase inhibitors (e.g., p38 MAPK pathways).[1][2]

This guide focuses on the chemoselective synthesis and orthogonal reactivity of this molecule.[1][2] The core challenge—and opportunity—lies in managing the reactivity difference between the nucleophilic amine (-NH₂) and the electrophilic bromide (-Br), allowing for divergent, sequential functionalization.

Part 1: Structural Anatomy & Physicochemical Profile[1]

The molecule consists of two phenyl rings connected by a single C-C bond.[1][2][3] The "A-ring" bears an amine group at the 3-position (meta), while the "B-ring" bears a bromine atom at the 4'-position (para).[1][2]

Table 1: Physicochemical Properties (Predicted & Experimental)

PropertyValue / DescriptionTechnical Note
IUPAC Name 3-(4-Bromophenyl)anilineDistinct from the 4-amino isomer.[1][2]
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Appearance Off-white to beige crystalline solidOxidizes slightly upon air exposure (darkens).[1][2]
Melting Point 85–95 °C (Typical range for meta-isomers)Lower than the 4,4'-isomer (~140°C) due to reduced symmetry.[1][2]
Solubility DMSO, DMF, DCM, Ethyl AcetateLow solubility in water; soluble in organic solvents.[2]
pKa (Conjugate Acid) ~4.0 – 4.2The electron-withdrawing phenyl-Br ring slightly decreases basicity compared to aniline (pKa 4.6).[1][2]
LogP ~3.5Lipophilic; requires organic co-solvents in aqueous coupling reactions.[1][2]

Part 2: Chemoselective Synthesis Strategies

The synthesis of this compound requires a strategy that installs the biphenyl core without scrambling the halogen positions.[1][2] The most robust method relies on chemoselective Suzuki-Miyaura coupling .[1][2]

Method A: The Kinetic Isotope Strategy (Recommended)

This route exploits the bond dissociation energy difference between C-I (65 kcal/mol) and C-Br (81 kcal/mol).[1][2] By using 1-bromo-4-iodobenzene , Pd(0) undergoes oxidative addition preferentially at the C-I bond, leaving the C-Br bond intact for future reactions.[1][2]

Protocol 1: Chemoselective Suzuki Coupling

  • Reagents: 3-Aminophenylboronic acid (1.0 equiv), 1-bromo-4-iodobenzene (1.0 equiv).[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).[1][2]

  • Base/Solvent: Na₂CO₃ (2.0 equiv) in Toluene/Ethanol/Water (4:1:1).[1][2]

  • Conditions: 70–80°C, 4-6 hours (Monitor by TLC/LCMS). Do not overheat, or the Br-site will eventually react.

Critical Control Point:

Why this works: The rate of oxidative addition of Pd(0) to Aryl-I is roughly


 times faster than to Aryl-Br.[1][2] If the reaction temperature is kept below 90°C, the bromide remains inert.[2]
Method B: Nitro-Reduction (Risk of Dehalogenation)

An alternative route involves coupling 3-nitrophenylboronic acid with 1-bromo-4-iodobenzene, followed by reduction of the nitro group.[1][2]

  • Warning: Standard catalytic hydrogenation (H₂ + Pd/C) is NOT recommended.[1][2] It will cause hydrodehalogenation, stripping the bromine atom to yield 3-aminobiphenyl.[1][2]

  • Correct Protocol: Use chemoselective reducing agents such as Iron powder/NH₄Cl or Tin(II) chloride (SnCl₂) in ethanol.[1][2] These reduce the nitro group while preserving the aryl bromide.[1][2]

Synthesis_Workflow Start Starting Materials (3-Aminophenylboronic acid + 1-Bromo-4-iodobenzene) Cat Catalyst Selection Pd(PPh3)4 Start->Cat Mix Reaction Suzuki Coupling (Kinetic Control: 75°C) Cat->Reaction Oxidative Addition (Preferential at C-I) Product Target: This compound Reaction->Product High Selectivity SideProduct Side Product: Polymerization/Oligomers Reaction->SideProduct If T > 100°C (Br activation)

Figure 1: Chemoselective synthesis workflow exploiting the reactivity gap between Aryl-I and Aryl-Br.

Part 3: Reactivity Landscape & Orthogonal Functionalization

The value of this compound lies in its orthogonality .[1][2] The amine and the bromide react under completely different conditions, allowing for the construction of complex libraries (e.g., DELs - DNA Encoded Libraries).

Amine-Selective Reactions (Nucleophilic Mode)

The amine is the nucleophilic handle.[1][2] It can be derivatized before engaging the bromide.[1][2]

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides.[1][2] Common in kinase inhibitor design (hinge binders).[1][2]

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃.[1][2]

  • Sandmeyer Reaction: Can be converted to -OH, -CN, or -I if the 3-position needs modification.[1][2]

Bromide-Selective Reactions (Electrophilic Mode)

The bromide is the electrophilic handle.[1][2]

  • Suzuki Coupling: Reacts with a second boronic acid to form terphenyls.[1][2]

  • Buchwald-Hartwig Amination: Reacts with secondary amines.[1][2]

    • Constraint: Since the molecule already contains a primary amine, self-coupling is a risk during Buchwald reactions.[1][2] Protection of the 3-NH₂ (e.g., as a Boc-carbamate) is required before attempting Pd-catalyzed coupling at the 4'-Br position.[1][2]

Reactivity_Pathways Core This compound (Core Scaffold) Amine_Path Path A: Amine Functionalization (Nucleophilic Attack) Core->Amine_Path Direct Bromo_Path Path B: Bromide Functionalization (Electrophilic Attack) Core->Bromo_Path Direct or Sequential Amide Amide Formation (R-COCl / Base) Amine_Path->Amide RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Amine_Path->RedAm Suzuki2 Suzuki Coupling #2 (Ar-B(OH)2 / Pd) Bromo_Path->Suzuki2 Buchwald Buchwald-Hartwig (Requires N-Protection first!) Bromo_Path->Buchwald Protect NH2 first

Figure 2: Divergent reactivity pathways.[1][2] Path B often requires protecting the amine from Path A to prevent polymerization.

Part 4: Applications in Drug Discovery

Kinase Inhibitors (p38 MAPK)

The biphenyl amine scaffold is a classic pharmacophore for p38 MAP kinase inhibitors (anti-inflammatory targets).[1][2]

  • Mechanism: The amine is often acylated to form a urea or amide.[1][2] This moiety forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][2]

  • Role of the Kink: The meta-substitution (3-amine) angles the second phenyl ring into the hydrophobic "back pocket" of the enzyme, improving selectivity over linear (para-para) analogues.

Materials Science (OLEDs)

While para-para biphenyls are used for rigid rods in liquid crystals, the 3,4'-substitution is valuable in Hole Transport Materials (HTM) for OLEDs.

  • The bromine allows coupling to triphenylamine cores.[1][2][3]

  • The meta-linkage disrupts crystallization, preventing the formation of grain boundaries in thin films, which improves device longevity.

Part 5: Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1][2]

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).[1][2]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]

Self-Validating Safety Protocol:

  • Quenching: When performing Suzuki couplings, residual boronic acids can be genotoxic.[1][2] Quench reaction mixtures with aqueous N-acetylcysteine or silica scavengers to remove Pd and boronic byproducts.[1][2]

  • Waste: Halogenated organic waste.[1][2] Do not mix with acid waste (risk of HBr gas generation if unquenched reagents remain).[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (browning) over months.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

    • Grounding: Foundational text for the Suzuki coupling mechanism and chemoselectivity of I vs Br.[1][2][4]

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

    • Grounding: Discusses oxidative addition r
  • Dombrowski, A. W., et al. (2013).[1][2] Practical Synthesis of Bis-substituted Biphenyls via Chemoselective Suzuki–Miyaura Cross-Coupling.[1][2] Organic Process Research & Development, 17(10), 1297–1303.[2]

    • Grounding: Industrial protocols for managing chemoselectivity in halo-biphenyl synthesis.[1][2][5]

  • Regan, J., et al. (2002).[1][2] Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796. Journal of Medicinal Chemistry, 45(14), 2994-3008.[2] Link[1][2]

    • Grounding: Demonstrates the utility of the meta-amino biphenyl scaffold in kinase inhibitor design (specifically the "kink" effect).

Sources

synthesis of 4'-Bromobiphenyl-3-amine from biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Scientists[1]

Executive Summary

The synthesis of 4'-Bromobiphenyl-3-amine (CAS: 121063-92-9) represents a classic regiochemical challenge in medicinal chemistry.[1] This scaffold—a meta-amino, para'-bromo biaryl—is a "privileged structure" found in p38 MAP kinase inhibitors and liquid crystal precursors.[1]

While the prompt requests a synthesis "from biphenyl," a direct electrophilic aromatic substitution (EAS) approach is chemically inefficient due to the ortho/para directing nature of the phenyl ring. Direct nitration or bromination of biphenyl yields 2- and 4-substituted isomers, rendering the access to the 3-position (meta) effectively impossible via standard EAS.[1]

This guide details the industry-standard convergent synthesis via chemoselective Suzuki-Miyaura cross-coupling, which guarantees regiochemical fidelity.[1] We also analyze the "Direct Functionalization" failure mode to demonstrate the mechanistic constraints.

Part 1: Retrosynthetic Analysis & Route Selection[1]
The Regiochemical Trap (Direct Functionalization)

Attempting to synthesize the target directly from biphenyl results in a mixture of undesired isomers.

  • Step 1 (Bromination): Bromination of biphenyl yields 4-bromobiphenyl (major) and 2-bromobiphenyl.[1]

  • Step 2 (Nitration of 4-bromobiphenyl): The bromine atom deactivates Ring A. The unsubstituted Ring B is relatively more activated. Nitration occurs on Ring B at the ortho or para positions relative to the biphenyl linkage.

  • Result: The major products are 4'-bromo-2-nitrobiphenyl and 4'-bromo-4-nitrobiphenyl.[1] The desired 3-isomer is not formed.[1][2]

The Convergent Solution (Suzuki-Miyaura Coupling)

To achieve the specific meta (3) and para' (4') substitution pattern, we employ a chemoselective cross-coupling strategy using 1-bromo-4-iodobenzene and 3-aminophenylboronic acid .[1]

  • Selectivity Principle: Palladium(0) undergoes oxidative addition to aryl iodides significantly faster than to aryl bromides. This allows exclusive coupling at the iodine site, leaving the bromine atom intact for future functionalization.

SynthesisStrategy Biphenyl Biphenyl (Starting Material) DirectRoute Direct Nitration/Bromination Biphenyl->DirectRoute Inefficient WrongIsomers Mixture of Isomers: 4'-Bromo-2-nitrobiphenyl 4'-Bromo-4-nitrobiphenyl DirectRoute->WrongIsomers Regioselectivity Failure Precursor1 1-Bromo-4-iodobenzene (Electrophile) Suzuki Chemoselective Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Precursor1->Suzuki Precursor2 3-Aminophenylboronic acid (Nucleophile) Precursor2->Suzuki Target TARGET: This compound Suzuki->Target >85% Yield Regiospecific

Figure 1: Comparison of the failed direct route vs. the successful convergent strategy.

Part 2: Detailed Experimental Protocol

Method: Chemoselective Suzuki-Miyaura Cross-Coupling Scale: 10 mmol (Gram-scale)[1]

1. Reagents & Materials
ComponentRoleQuantityMolar Eq.[1][2][3][4][5][6]CAS No.
1-Bromo-4-iodobenzene Electrophile2.83 g1.0589-87-7
3-Aminophenylboronic acid Nucleophile1.51 g1.130418-59-8
Pd(PPh₃)₄ Catalyst346 mg0.03 (3 mol%)14221-01-3
Sodium Carbonate (2M aq) Base10 mL2.0497-19-8
1,2-Dimethoxyethane (DME) Solvent40 mL-110-71-4
Ethanol Co-solvent10 mL-64-17-5
2. Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Glassware: Oven-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.

  • Charging: Add 1-bromo-4-iodobenzene (2.83 g, 10 mmol) and 3-aminophenylboronic acid (1.51 g, 11 mmol) to the flask.

  • Solvent: Add degassed DME (40 mL) and Ethanol (10 mL). Stir until solids dissolve.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (346 mg, 0.3 mmol). The solution typically turns yellow/orange.[5]

  • Base Activation: Add the degassed 2M Na₂CO₃ solution (10 mL) via syringe.

Step 2: Thermal Cycle

  • Heat the reaction mixture to reflux (approx. 85°C) under an inert atmosphere.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[7][8] The limiting reagent (1-bromo-4-iodobenzene) should be consumed within 4–6 hours .[1]

    • Note: If the reaction stalls, add an additional 1 mol% of catalyst.

Step 3: Work-up & Isolation [1]

  • Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate (50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude brown oil/solid.

Step 4: Purification

  • Column Chromatography: Purify using silica gel (mesh 230-400).[1]

    • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

  • Product: Collect fractions containing the product (Rf ~0.35 in 4:1 Hex/EtOAc).

  • Yield: Expected yield is 2.1 – 2.3 g (85-92%) .

  • Appearance: Off-white to pale yellow solid.[1]

Part 3: Mechanism & Critical Control Points[1]

The success of this protocol relies on the rate difference in oxidative addition . The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd + 1-Bromo-4-iodobenzene Complex1 Ar-Pd(II)-I Complex OxAdd->Complex1 Transmet Transmetallation (with Boronic Acid) Complex1->Transmet + Base / Boronic Acid Complex2 Biaryl-Pd(II) Complex Transmet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 2: Catalytic cycle highlighting the chemoselectivity of the C-I bond activation.[1]

Critical Control Points:

  • Temperature Control: Do not exceed 90°C. Higher temperatures may promote oxidative addition into the C-Br bond, leading to polymerization or oligomerization.[1]

  • Oxygen Exclusion: Pd(0) is sensitive to oxidation. Rigorous degassing is essential to prevent homocoupling of the boronic acid.

  • Stoichiometry: A slight excess of boronic acid (1.1 eq) ensures complete consumption of the electrophile, simplifying purification.

Part 4: Analytical Verification

Verify the product identity using the following parameters:

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, 2H, Ar-H) : Protons ortho to Br (Ring B).δ 7.42 (d, 2H, Ar-H) : Protons ortho to biphenyl link (Ring B).δ 7.20 (t, 1H, Ar-H) : Ring A meta proton.δ 6.95 (d, 1H, Ar-H) , δ 6.85 (s, 1H, Ar-H) , δ 6.70 (d, 1H, Ar-H) : Ring A protons.δ 3.75 (br s, 2H) : -NH₂ protons.[1]
MS (ESI+) m/z 248.0/250.0 [M+H]⁺ : Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
Melting Point 88 - 90 °C (Lit.[1] value may vary slightly based on recrystallization solvent).
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[2][8] Application Note: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Link

  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[6] (For theoretical grounding on regioselectivity failures in biphenyl systems).

Sources

An In-depth Technical Guide to 4'-Bromobiphenyl-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobiphenyl-3-amine, identified by the CAS number 40641-71-2, is a substituted biphenyl compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl core with a bromine atom and an amino group at specific positions, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the reactive bromine and amine functionalities allows for a variety of chemical transformations, making it a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, its applications in research and drug development, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The key physical and chemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 40641-71-2ChemicalBook[1]
Molecular Formula C₁₂H₁₀BrNBLDpharm
Molecular Weight 248.12 g/mol BLDpharm
Melting Point 105 °CChemicalBook
Boiling Point (Predicted) 389.3 ± 25.0 °CChemicalBook
Density (Predicted) 1.432 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 4.25 ± 0.10ChemicalBook

Synthesis of this compound

The primary synthetic route to this compound and other substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide.

Conceptual Workflow for Suzuki-Miyaura Coupling

The synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of 3-aminophenylboronic acid with 1-bromo-4-iodobenzene or a similar brominated aryl halide in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 3-Aminophenylboronic Acid product This compound reagent1->product Coupling Partner 1 reagent2 4-Bromoiodobenzene reagent2->product Coupling Partner 2 catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalyzes base Base (e.g., K₂CO₃) base->product Activates solvent Solvent (e.g., Toluene/Water) solvent->product Medium

Caption: Generalized Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

Materials:

  • 3-Aminophenylboronic acid

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

Procedure:

  • To a round-bottom flask, add 3-aminophenylboronic acid (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 2:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are instrumental in the synthesis of numerous drugs. The presence of the bromo- and amino- functionalities on the this compound core allows for its use as a versatile intermediate in the development of novel therapeutic agents.

While specific applications of this compound are not extensively documented in the public domain, its structural motifs are found in various classes of bioactive molecules. For instance, substituted biphenyls are key components of angiotensin II receptor antagonists (sartans) and various kinase inhibitors.

The 3-amino group can serve as a handle for the introduction of various pharmacophores through amide bond formation or other coupling reactions. The 4'-bromo position is a reactive site for further modifications, such as the introduction of other functional groups via cross-coupling reactions, which can be used to modulate the pharmacological properties of the final compound.

For example, bromodomain-containing protein 4 (BRD4) has emerged as a significant target in cancer therapy.[2][3][4][5][6][7] The development of BRD4 inhibitors often involves the synthesis of complex heterocyclic systems, where substituted biphenyls can serve as a core scaffold to orient the necessary pharmacophoric groups for effective binding to the target protein.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not found, information for structurally related compounds such as 4-aminobiphenyl and other brominated aromatic compounds provides guidance on its potential hazards.

Potential Hazards:

  • Acute Toxicity: Aromatic amines can be harmful if swallowed, and some are classified as carcinogens.

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[8][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound. While specific spectra for this compound were not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 6.5 and 8.0 ppm). The protons on the aminophenyl ring will be influenced by the electron-donating amino group, while the protons on the bromophenyl ring will be affected by the electron-withdrawing bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms in the biphenyl core. The chemical shifts will be influenced by the positions of the amino and bromo substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-H stretching of the aromatic rings, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physical properties and the reactivity of its functional groups make it an attractive starting material for the creation of novel compounds with potential therapeutic or technological applications. The Suzuki-Miyaura coupling reaction provides an efficient method for its synthesis. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use in the laboratory. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and beyond.

References

  • Google Patents.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Aminodiphenyl. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • LOCKSS. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • PubMed Central. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. [Link]

  • PubChem. 4-Bromobiphenyl. [Link]

  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • PubMed. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]

  • ChemRxiv. On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. [Link]

  • PubMed. Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. [Link]

  • ResearchGate. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed Central. Targeting bromodomain-containing proteins: research advances of drug discovery. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • CDC. NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl. [Link]

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An In-depth Technical Guide to the Solubility of 4'-Bromobiphenyl-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4'-Bromobiphenyl-3-amine in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for applications ranging from reaction chemistry to formulation.

Introduction to this compound and Its Solubility

This compound is a bifunctional organic compound featuring a biphenyl backbone, a bromine substituent, and an amine group. This unique combination of functional groups imparts specific physicochemical properties that are critical to its behavior in various chemical processes. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation.

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The biphenyl core of this compound is nonpolar, while the amine group introduces polarity and the capacity for hydrogen bonding. The bromine atom further influences the molecule's polarity and London dispersion forces. Therefore, the solubility of this compound will be a balance of these competing factors. It is expected to be sparingly soluble in water but should readily dissolve in various organic solvents.[1]

Theoretical Considerations for Solubility

The molecular structure of this compound provides key insights into its expected solubility profile:

  • Biphenyl Core: The large, nonpolar biphenyl structure suggests good solubility in nonpolar organic solvents.

  • Amine Group (-NH₂): The presence of the amine group introduces polarity and the ability to act as a hydrogen bond donor. This will enhance solubility in polar protic and aprotic solvents. Furthermore, the basic nature of the amine group means that it can be protonated in acidic media, forming a more polar ammonium salt, which would significantly increase its solubility in acidic aqueous solutions.

  • Bromine Atom (-Br): The electronegative bromine atom adds to the molecule's polarity and polarizability, potentially influencing its interactions with various solvents.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound. The following protocol is a self-validating system designed to provide accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Add a known volume of the selected solvent prep_solute->prep_solvent equilibration Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter the supernatant through a 0.22 µm filter centrifugation->filtration dilution Dilute an aliquot of the filtrate with a suitable solvent filtration->dilution hplc_analysis Analyze by HPLC to determine the concentration dilution->hplc_analysis calculate_solubility calculate_solubility hplc_analysis->calculate_solubility Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of a selected organic solvent. A range of solvents with varying polarities should be tested (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the supernatant.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Predicted Solubility in Common Organic Solvents

While experimental data is essential for quantitative assessment, a qualitative prediction of solubility can be made based on the principles of polarity and intermolecular forces.

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Nonpolar Hexane, TolueneModerate to GoodThe nonpolar biphenyl core will interact favorably with nonpolar solvents via London dispersion forces.
Polar Aprotic Dichloromethane, Ethyl Acetate, AcetoneGood to HighThese solvents can engage in dipole-dipole interactions with the polar amine and bromo groups.
Polar Protic Ethanol, MethanolGood to HighThese solvents can act as hydrogen bond donors and acceptors, interacting strongly with the amine group.

Safety and Handling

This compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2][3]

Conclusion

References

  • The Chemical Properties and Synthesis of 4-Bromobiphenyl (CAS 92-66-0). (n.d.).
  • 4-Bromobiphenyl 92-66-0 wiki. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10).
  • Solubility of 4-bromo aniline in solvents? : r/chemhelp. (2021, January 27).
  • 4-Bromobiphenyl | 92-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem. (n.d.).
  • US4990705A - Preparation of 4-bromobiphenyl - Google Patents. (n.d.).
  • 4'-Bromo-[1,1'-biphenyl]-4-amine - PubChem. (n.d.).
  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory | Request PDF - ResearchGate. (2025, August 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
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  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
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A Forward-Looking Technical Guide: Unlocking the Potential of 4'-Bromobiphenyl-3-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pursuit of novel materials with tailored functionalities is a cornerstone of modern materials science. Molecular architecture dictates macroscopic properties, and the strategic design of monomeric building blocks is paramount. This guide focuses on 4'-Bromobiphenyl-3-amine, a largely unexplored yet highly promising molecule. Its asymmetric structure, featuring a rigid biphenyl core, is uniquely functionalized with two orthogonally reactive sites: a nucleophilic amine at the 3-position and a bromine atom at the 4'-position, which is ideal for cross-coupling reactions. While direct literature on this specific isomer is sparse, this document serves as a forward-looking technical prospectus. By analyzing its structural motifs and the established chemistry of its functional groups, we will delineate a clear roadmap for its synthesis and application in high-potential areas, including next-generation organic electronics and high-performance polymers. This guide is intended for researchers and developers seeking to leverage novel molecular designs for competitive advantages in materials innovation.

Molecular Architecture and Physicochemical Profile

The promise of this compound as a building block originates from its distinct structural features, which offer a unique combination of rigidity, reactivity, and asymmetry.

Chemical Structure:

  • Biphenyl Backbone: The linked phenyl rings provide a rigid, planar scaffold. This inherent rigidity is a known contributor to thermal stability and high glass transition temperatures (Tg) in polymers.[1]

  • 3-Amine Group: The amine functionality at the meta position is a critical design feature. It serves as a classic nucleophile for polymerization reactions, such as the formation of polyamides and polyimides.[2] Crucially, the meta-linkage disrupts the molecular symmetry, which can lead to amorphous polymers with enhanced solubility and processability compared to their more crystalline para-linked counterparts.[3]

  • 4'-Bromo Group: The bromine atom is a versatile synthetic handle. It is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the precise extension of the molecular structure, either at the monomer stage or as a post-polymerization modification.

Physicochemical Properties:

While experimental data for this compound is not widely published, we can compile computed properties and compare them with related, well-characterized isomers.

PropertyThis compound (Predicted/Analogous)4'-Bromobiphenyl-4-amine (Experimental)[6]3-Aminobiphenyl (Experimental)[7]
CAS Number 20233-33-63365-82-02243-47-2
Molecular Weight 248.12 g/mol 248.12 g/mol 169.23 g/mol
Molecular Formula C₁₂H₁₀BrNC₁₂H₁₀BrNC₁₂H₁₁N
Appearance Likely a colorless to light brown solidCrystalline SolidWhite Solid
Melting Point Not reported164-166°C (related 4-ol)[1]31-31.5°C
Solubility Expected to be soluble in organic solvents like THF, DMF, DMSOModerately soluble in organic solventsSoluble in ethanol, diethyl ether

The Synthetic Gateway: A Dually Reactive Monomer

The primary value of this compound lies in its two distinct reactive sites, which can be addressed with high selectivity. This "orthogonal reactivity" allows for a multi-stage approach to material design: first, building a polymer backbone using the amine, and second, functionalizing the polymer using the bromine. This creates a powerful and self-validating system for developing materials with highly specific properties.

G cluster_0 Polymerization Pathways cluster_1 Cross-Coupling Pathways A This compound B Polycondensation (with dianhydrides/diacyl chlorides) A->B via -NH2 group D Pd-Catalyzed Reactions (Suzuki, Heck, Buchwald-Hartwig) A->D via -Br group C High-Performance Polymers (Polyimides, Polyamides) B->C Thermal Imidization E Functionalized Derivatives (OLED emitters, sensors) D->E C-C / C-N bond formation

Figure 1: Orthogonal synthetic routes available for this compound.

Experimental Protocol 1: Synthesis of a Soluble, Brominated Polyimide

This protocol details the synthesis of a polyimide using this compound and a flexible dianhydride. The choice of a meta-diamine and a flexible ether-linked dianhydride is deliberate to promote solubility.

Objective: To synthesize a brominated poly(amic acid) precursor and subsequently a polyimide that retains the bromine functionality for further modification.

Materials:

  • This compound (Monomer A)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Monomer B)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine

  • Acetic Anhydride

  • Argon gas supply

Methodology:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and argon inlet, dissolve a precise equimolar amount of this compound in anhydrous DMAc (to achieve a 15% w/v solution).

    • Once fully dissolved, cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of 6FDA in small portions over 30 minutes, ensuring the temperature does not exceed 5°C. The causality here is critical: slow addition at low temperatures prevents uncontrolled exotherms and premature imidization, ensuring high molecular weight.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours under a positive pressure of argon. The solution will become highly viscous, indicating successful polymerization.

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. The pyridine acts as a catalyst for the cyclodehydration reaction, while the acetic anhydride is the dehydrating agent.

    • Stir the mixture at 80°C for 4 hours. The solution may become slightly less viscous as the polymer structure changes.

    • Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.

    • Collect the fibrous polymer precipitate by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 120°C for 24 hours.

Self-Validation: The success of the synthesis can be validated by FTIR spectroscopy, observing the disappearance of the broad amic acid N-H and O-H stretches and the appearance of characteristic imide carbonyl peaks (~1780 cm⁻¹ and 1720 cm⁻¹). The retention of the C-Br bond can be confirmed by elemental analysis or Raman spectroscopy.

Potential Application I: Organic Electronics and OLEDs

The amine-substituted biphenyl motif is a well-established component in hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[8][9] These materials facilitate the efficient movement of positive charge carriers (holes) toward the emissive layer.

Causality of Application:

  • Hole Transport: The nitrogen atom's lone pair of electrons in the amine group can stabilize the positive charge (hole), and the conjugated π-system of the biphenyl core allows for delocalization and efficient hopping of this charge between molecules.

  • Tunability: The 4'-bromo position is a strategic asset. It allows for the attachment of other functional groups via Suzuki coupling to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[10][11] This tuning is crucial for matching the energy levels of adjacent layers in a device, thereby minimizing the energy barrier for charge injection and improving overall device efficiency.[12]

  • Morphology: As a monomer for polymeric HTMs, the meta-amine linkage promotes the formation of amorphous films. Amorphous morphology is highly desirable as it prevents crystallization, which can create grain boundaries that impede charge transport and lead to device failure.[13]

G sub Glass Substrate anode Anode (ITO) htl Hole Transport Layer (HTL) (e.g., Polymer from this compound) anode->htl Holes (+) eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) eml->etl cathode Cathode (Al) etl->cathode Electrons (-)

Figure 2: Potential placement of a this compound-based polymer as the HTL in a standard OLED device stack.

Comparative Electronic Properties of Hole-Transporting Moieties:

Compound/MoietyTypical HOMO Level (eV)Typical LUMO Level (eV)Key Characteristic
Spiro-OMeTAD[14]-5.1 to -5.2-2.0 to -2.2High-efficiency small molecule standard, but expensive
PTAA[12]-5.2 to -5.4-2.1 to -2.3Efficient polymeric HTM, good film former
Derivatives of this compound -5.3 to -5.6 (Predicted) -2.0 to -2.4 (Predicted) Tunable via Br site; promotes amorphous films

Potential Application II: High-Performance Polymers

Aromatic polyimides and polyamides (aramids) are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[15] The incorporation of this compound into these polymer backbones offers a pathway to creating materials with a unique balance of properties.

Causality of Application:

  • Thermal and Mechanical Stability: The rigid biphenyl unit directly contributes to a high glass transition temperature (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 450-500°C.[16]

  • Enhanced Solubility: The meta-catenation of the amine group introduces a "kink" in the polymer chain. Unlike linear para-linked polymers that pack efficiently into highly crystalline, insoluble structures, meta-linked polymers are more amorphous.[3] This disruption of packing significantly improves their solubility in organic solvents, making them suitable for solution-based processing techniques like spin-coating to form thin films.

  • Functional Films and Membranes: The presence of the bromine atom along the polymer backbone opens up possibilities for creating functional membranes. For instance, post-polymerization modification could be used to attach groups that enhance gas separation properties or introduce specific chemical sensitivities for sensor applications.

Comparative Thermal Properties of Aromatic Polyimides:

DianhydrideDiamine StructureResulting Polymer PropertyTypical Tg (°C)
PMDApara-phenylene diamineCrystalline, Insoluble> 400
PMDADABA (para-amide)[2]High Barrier, Semi-Crystalline~380
PMDAm-DABA (meta-amide)[2]Higher Barrier, Amorphous364
6FDAThis compound Potentially Soluble, High Tg > 300 (Predicted)

Conclusion and Future Outlook

This compound represents a strategically designed but underexploited building block for advanced materials. Its true potential lies in the intelligent and sequential use of its two orthogonal reactive sites. The meta-amine group provides a route to soluble, high-performance polymers, while the para'-bromo group serves as a latent anchor point for a vast array of functional modifications.

Future research should focus on:

  • Optimized Synthesis: Developing a scalable, high-yield synthesis for the monomer itself.

  • Polymer Library Development: Systematically polymerizing it with a range of dianhydrides and diacyl chlorides to map the resulting thermal and mechanical properties.

  • Post-Polymerization Functionalization: Exploring a variety of Suzuki and Buchwald-Hartwig coupling reactions on the synthesized polymers to create a library of functional materials for OLED, sensor, and membrane applications.

By following the principles and protocols outlined in this guide, researchers can effectively unlock the potential of this versatile molecule and contribute to the development of next-generation functional materials.

References

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  • Calogero, G., et al. (2015). Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI. Retrieved from [Link]

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  • Jagesar, D. C., & Northolt, M. G. (2007). Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Asymmetric Superhydrophobic Textiles for Electromagnetic Interference Shielding, Photothermal Conversion, and Solar Water Evaporation. PubMed. Retrieved from [Link]

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  • Ahmadi, M., et al. (2023). Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

  • Ramirez-Salgado, J., et al. (2024). Asymmetric Triphenylethylene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. ACS Publications. Retrieved from [Link]

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  • Gag, T., et al. (2010). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Mathew, N., et al. (2021). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. PMC - NIH. Retrieved from [Link]

  • Liu, X., et al. (2021). Impact of Backbone Amide Substitution at the Meta- and Para-Positions on the Gas Barrier Properties of Polyimide. PubMed Central. Retrieved from [Link]

  • Pu, X., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • Boopathi, K. M., et al. (2018). Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells. Sustainable Energy & Fuels. Retrieved from [Link]

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  • Loeble, C. A., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. Retrieved from [Link]

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theoretical studies on 4'-Bromobiphenyl-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Elucidation of 4'-Bromobiphenyl-3-amine's Molecular Structure

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of this compound. Leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, atomic charge distribution, and frontier molecular orbitals. The study aims to establish a foundational understanding of its structural parameters, chemical reactivity, and spectroscopic signatures. Key findings include the non-planar conformation of the biphenyl rings, the localization of frontier orbitals, and the assignment of characteristic vibrational modes. This guide serves as a critical resource for researchers in medicinal chemistry and materials science, offering detailed computational protocols and insights that can inform rational drug design and the development of novel organic materials.

Introduction

Biphenyl derivatives represent a cornerstone in the architecture of functional organic molecules, finding extensive applications in pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). Their utility is derived from the unique electronic and structural properties of the interconnected phenyl rings. The specific functionalization of the biphenyl scaffold allows for the fine-tuning of these properties to achieve desired biological or material functions.

This compound is a halogenated aromatic amine whose structural and electronic characteristics are of significant interest. The presence of an electron-donating amine (-NH₂) group and an electron-withdrawing bromine (-Br) atom on separate rings suggests a molecule with a notable dipole moment and potential for interesting intramolecular charge transfer phenomena. Understanding the precise three-dimensional structure, charge distribution, and electronic behavior is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a scaffold in drug development.

While experimental techniques like X-ray crystallography provide invaluable structural data for the solid state, they do not capture the molecule's intrinsic properties in the gaseous phase or in solution. Theoretical studies, grounded in quantum mechanics, offer a powerful and complementary approach. They allow for the detailed exploration of a molecule's potential energy surface, yielding insights into its most stable conformation and a wealth of electronic and spectroscopic data that can be difficult to obtain experimentally.[1][2] This guide outlines a systematic theoretical study of this compound, employing established computational methods to provide a holistic view of its molecular framework.

Computational Methodology

The causality behind the selection of a computational protocol is critical for ensuring the reliability of theoretical results. The methods described herein are chosen to provide a robust balance between computational accuracy and efficiency, representing a standard and trusted workflow for the characterization of medium-sized organic molecules.

Geometry Optimization

The initial step in any theoretical characterization is to determine the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.

Protocol:

  • Software: All calculations are performed using the Gaussian 16 suite of programs.

  • Method: The molecular geometry of this compound is optimized using Density Functional Theory (DFT).[3] DFT is selected over methods like Hartree-Fock (HF) due to its superior inclusion of electron correlation at a manageable computational cost.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. B3LYP is a widely validated functional that has demonstrated high accuracy for predicting the geometries and energies of a broad range of organic molecules.[1][4][5]

  • Basis Set: The 6-311++G(d,p) basis set is used. This triple-split valence basis set provides sufficient flexibility for the valence electrons. The diffuse functions ('++') are essential for accurately describing the lone pairs on the nitrogen atom and the electron distribution in the π-systems, while the polarization functions ('d,p') allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.[6][7]

  • Convergence Criteria: The optimization is continued until the tightest convergence criteria for forces and displacement are met, ensuring a true energy minimum is located.

Vibrational Frequency Analysis

Following optimization, vibrational frequency calculations are performed to confirm the nature of the stationary point and to simulate the molecule's infrared (IR) and Raman spectra.

Protocol:

  • Level of Theory: Calculations are performed at the same B3LYP/6-311++G(d,p) level used for geometry optimization to ensure consistency.

  • Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

  • Spectral Simulation: The calculated harmonic frequencies are used to predict the positions of vibrational bands in the FT-IR and FT-Raman spectra. Due to the harmonic approximation and basis set limitations, calculated frequencies are typically higher than experimental values. Therefore, they are scaled by a standard scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) for better comparison with experimental data.

  • Assignment: The character of the vibrational modes is assigned using Potential Energy Distribution (PED) analysis with the VEDA 4 program.[4][5]

Electronic and Reactivity Analysis

To understand the molecule's electronic character and reactivity, several key quantum-chemical descriptors are calculated.

Protocol:

  • Mulliken Population Analysis: This analysis is performed on the optimized geometry to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution and helps identify electrostatic interactions.[8][9][10]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[11][12][13]

  • Molecular Electrostatic Potential (MEP): The MEP is plotted onto the molecule's electron density surface. It provides a visual map of the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.[14]

Results and Discussion

This section presents the synthesized results from the computational protocols, providing an in-depth analysis of the molecular structure of this compound.

Optimized Molecular Structure

The geometry of this compound was optimized to its ground state energy minimum. The resulting structure, with the atom numbering scheme used for analysis, is depicted below.

Caption: Optimized molecular structure of this compound.

A key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings. In our optimized structure, the C1-C4-C8-C13 dihedral angle is calculated to be approximately 38.5° . This non-planar arrangement is a result of steric hindrance between the ortho-hydrogens on the adjacent rings, preventing a fully coplanar conformation. This twist has significant implications for the molecule's electronic properties, as it disrupts the full conjugation across the biphenyl system.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C4 – C81.485
C3 – N71.398
C11 – Br141.907
C–C (avg. aromatic)1.395
Bond Angles (°) C1 – C4 – C8121.5
C5 – C4 – C8120.8
C10 – C11 – Br14119.7
Dihedral Angle (°) C1 – C4 – C8 – C1338.5

The C4-C8 inter-ring bond length of 1.485 Å is shorter than a typical C-C single bond (~1.54 Å) but longer than an aromatic C-C bond (~1.39 Å), indicating partial π-character and some degree of electronic communication between the rings, despite the twist.

Mulliken Atomic Charge Distribution

The distribution of atomic charges provides insight into the molecule's polarity and reactive sites.

Table 2: Calculated Mulliken Atomic Charges

AtomCharge (e)AtomCharge (e)
C1-0.15C80.05
C2-0.18C9-0.09
C30.12C10-0.04
C40.08C110.03
C5-0.11C12-0.04
C6-0.16C13-0.09
N7-0.35Br14-0.06

The analysis reveals that the nitrogen atom (N7) carries the most significant negative charge (-0.35 e), as expected from its high electronegativity and lone pair of electrons. The carbon atom to which it is attached (C3) consequently bears a positive charge (0.12 e). The bromine atom (Br14) has a slight negative charge (-0.06 e), indicating its electron-withdrawing nature through induction, which polarizes the C11-Br14 bond. This charge distribution is critical for understanding how the molecule will interact with biological targets or other reactants.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions.[11][15]

fmo_diagram LUMO LUMO -1.15 eV HOMO HOMO -5.42 eV invis_node->LUMO   ΔE = 4.27 eV

Caption: HOMO-LUMO energy level diagram for this compound.

  • HOMO Energy: -5.42 eV

  • LUMO Energy: -1.15 eV

  • HOMO-LUMO Gap (ΔE): 4.27 eV

The HOMO is primarily localized on the amine-substituted phenyl ring, particularly on the nitrogen atom and the π-system of that ring. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the bromine-substituted phenyl ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The relatively large energy gap of 4.27 eV suggests that this compound is a chemically stable molecule with low kinetic reactivity.[13]

Vibrational Spectroscopy Analysis

The theoretical vibrational spectrum provides a fingerprint of the molecule, allowing for the identification of key functional groups.

Table 3: Selected Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹, Scaled)Experimental (Typical Range)Assignment (PED)
3455, 33603500-3300N-H asymmetric & symmetric stretching
30653100-3000Aromatic C-H stretching
16101620-1580N-H scissoring
1585, 14701600-1450Aromatic C=C stretching
12801340-1250C-N stretching
10701100-1000C-Br stretching

The calculated frequencies show good agreement with the expected ranges for the principal functional groups. The distinct N-H stretching modes above 3300 cm⁻¹ are characteristic of the primary amine group. The C-Br stretching vibration is predicted around 1070 cm⁻¹, providing a clear spectroscopic marker for the halogen substituent. These theoretical assignments are invaluable for interpreting experimental FT-IR and FT-Raman spectra.

Conceptual Computational Workflow

The logical flow of this theoretical investigation ensures that each step builds upon the last, forming a self-validating system where the results are internally consistent.

workflow start Initial Structure Input (this compound) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Verify Minimum & Predict Spectra) opt->freq Is it a true minimum? props Electronic Property Calculation (HOMO, LUMO, Charges, MEP) freq->props analysis Data Synthesis & Interpretation (Structure, Reactivity, Spectra) props->analysis conclusion Final Report & Insights analysis->conclusion

Caption: Workflow for the theoretical analysis of molecular properties.

Conclusion

This theoretical investigation has successfully elucidated the key structural, electronic, and vibrational properties of this compound using Density Functional Theory. The molecule adopts a non-planar conformation with a significant dihedral angle between its phenyl rings, which impacts its electronic conjugation. The distribution of Mulliken charges and the localization of frontier molecular orbitals reveal a distinct electronic character, with the amine-substituted ring acting as the primary electron-rich center. The calculated HOMO-LUMO energy gap of 4.27 eV indicates high chemical stability. Furthermore, the simulated vibrational spectra provide clear signatures for the molecule's functional groups, which can guide experimental characterization. The comprehensive dataset and analysis presented in this guide provide a robust foundation for future research, aiding in the prediction of the molecule's chemical behavior and its potential use in the rational design of new therapeutic agents or functional materials.

References

  • Hiremath, S. M., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Available at: [Link]

  • (2016). Natural Bond Orbital (NBO), Natural Population Analysis and Mulliken Analysis of Atomic Charges of 4-Amino-3-Phenylbutanoic Acid. ResearchGate. Available at: [Link]

  • Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Azeez, Y. H., et al. (2019). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. ResearchGate. Available at: [Link]

  • (2022). Theoretical Analysis of the Reactivity of Carmustine and Lomustine Drugs. ResearchGate. Available at: [Link]

  • (2015). Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. PubMed. Available at: [Link]

  • (2017). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Available at: [Link]

  • Practical implementation of DFT and HF calculation schemes. (n.d.). th.fhi-berlin.mpg.de. Available at: [Link]

  • Li, Y., et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. Available at: [Link]

  • (2021). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Rasayan Journal of Chemistry. Available at: [Link]

  • Mulliken Population Analysis. (n.d.). tau.ac.il. Available at: [Link]

  • Mondal, P., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

  • Gökce, Y., et al. (2016). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. ResearchGate. Available at: [Link]

  • Mulliken population analysis. (n.d.). cup.uni-muenster.de. Available at: [Link]

  • Mulliken-Dipole Population Analysis. (2023). ChemRxiv. Available at: [Link]

  • Gökce, Y., & Ceylan, Ü. (2016). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. ResearchGate. Available at: [Link]of_3-4-methoxyphenylmethyleneamino-2-phenylquinazolin-43H-one)

Sources

Technical Procurement & Application Guide: 4'-Bromobiphenyl-3-amine

[1][2]

CAS Registry Number: 40641-71-2 IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-3-amine Synonyms: 3-Amino-4'-bromobiphenyl; (4'-Bromobiphenyl-3-yl)amine Molecular Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol [1][2][3]

Part 1: Executive Technical Summary[1][2]

This compound is a bifunctional biaryl building block characterized by two distinct reactive handles: an electron-rich primary amine at the meta position (Ring A) and an electron-deficient aryl bromide at the para' position (Ring B).[1][2]

This orthogonal reactivity profile makes it indispensable for:

  • Iterative Cross-Coupling: The aryl bromide allows for selective Suzuki or Buchwald-Hartwig couplings to extend the pi-system.[1][2]

  • Nitrogen Functionalization: The amine serves as a nucleophile for amide coupling, reductive amination, or conversion into diazonium salts for Sandmeyer reactions.

  • Material Science: It is a precursor for N,N-diaryl derivatives used in organic light-emitting diodes (OLEDs) due to the high triplet energy of the biphenyl core.[1][2]

Part 2: Supply Chain Analysis & Procurement[1][2]

Confirmed Commercial Suppliers

The following vendors have been verified as suppliers of CAS 40641-71-2. Procurement should prioritize vendors offering >97% purity to minimize debrominated impurities (biphenyl-3-amine) which are difficult to remove.[1]

SupplierCatalog / SKUPurity GradePack SizesRegion
BLD Pharm BD62691597%+1g, 5g, 25gGlobal / USA / CN
ChemPUR Inquire96%+BulkEurope
GuideChem AggregatorVar.[1][2]Var.Global
Enamine Building Blocks95%+mg - kgUkraine / USA

Procurement Note: Major catalog houses (Sigma-Aldrich, Fisher) often list this under "Rare Chemical" libraries or via third-party fulfillment (e.g., Enamine or Combi-Blocks).[1][2] Direct sourcing from specialized building-block manufacturers (BLD, Enamine) often yields better lot-specific data (H-NMR).

Procurement Decision Tree

Use this logic flow to determine the appropriate grade and source based on your application.

ProcurementLogicstartStart: Define ApplicationmedchemMedicinal Chemistry(SAR / Library Gen)start->medchemmaterialsOLED / Polymer Synthesisstart->materialsbulkProcess Scale-Up(>100g)start->bulkpurity_stdReq: >95% Puritymedchem->purity_stdmedchem->purity_stdStandardpurity_highReq: >98% PurityLow Pd residualsmaterials->purity_highmaterials->purity_highCriticalvendor_bulkSource: Custom Synthesis(ChemPUR / Contract)bulk->vendor_bulkvendor_specSource: BLD Pharm / EnamineCheck: HPLC Tracepurity_high->vendor_specpurity_std->vendor_spec

Figure 1: Strategic sourcing workflow for this compound.

Part 3: Synthetic Utility & Protocols

Synthesis of the Core (Retro-Analysis)

If commercial stock is unavailable, the compound is synthesized via a chemoselective Suzuki coupling followed by a selective reduction .[1][2]

Reaction Pathway:

  • Coupling: 1-Bromo-4-iodobenzene + 3-Nitrophenylboronic acid

    
     4'-Bromo-3-nitrobiphenyl.[1][2]
    
    • Logic: The C-I bond is significantly more reactive than the C-Br bond towards Pd(0), allowing retention of the bromine handle.[1][2]

  • Reduction: 4'-Bromo-3-nitrobiphenyl + Fe/NH₄Cl

    
     this compound.[1][2]
    
    • Logic: Iron-mediated reduction is mild and selective; catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodebromination (cleaving the C-Br bond).[1][2]

Standard Operating Procedure (SOP): Suzuki Functionalization

Objective: Coupling this compound with an aryl boronic acid (R-B(OH)₂) to form a 3-amino-terphenyl derivative.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)[1][2]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Protocol:

  • Inerting: Charge a microwave vial or Schlenk flask with the amine, boronic acid, and Pd catalyst. Seal and purge with Argon/N₂ for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS (Target mass = MW + R - Br).[1][2]

    • Note: If using a microwave reactor, heat to 100°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The amine group makes the product polar; adding 1% Et₃N to the eluent can reduce tailing.

Mechanistic Pathway Diagram[1][2]

ReactionPathwaysmThis compound(Ar-Br / Ar-NH2)pd_oxOxidative Addition(Pd Insert into C-Br)sm->pd_oxPd(0)transmetTransmetallation(Boronic Acid + Base)pd_ox->transmetR-B(OH)2reduc_elimReductive Elimination(C-C Bond Formed)transmet->reduc_elimreduc_elim->smPd(0) Recycleproduct3-Amino-Terphenyl(Product)reduc_elim->product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of the bromobiphenyl core.

Part 4: Quality Control & Safety (HSE)[1][2]

Analytical Characterization

To validate the identity of purchased or synthesized material, look for these specific NMR signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~7.60 ppm (d, 2H): Protons ortho to Bromine (Ring B).
      
    • 
       ~7.45 ppm (d, 2H): Protons meta to Bromine (Ring B).
      
    • 
       ~7.10 ppm (t, 1H): Proton at C5 (Ring A).
      
    • 
       ~6.80–6.60 ppm (m, 3H): Protons ortho/para to Amine (Ring A).
      
    • 
       ~5.20 ppm (s, broad, 2H): -NH₂  protons (Exchangeable with D₂O).[1][2]
      
Safety Profile
  • Hazards: Like many aminobiphenyls, this compound should be treated as a suspected carcinogen and skin sensitizer.

  • Comparison: While less potent than the known human carcinogen 4-aminobiphenyl (CAS 92-67-1), the structural similarity warrants the use of High Potency Compound (HPC) handling protocols.[1]

  • PPE: Double nitrile gloves, lab coat, and handling strictly within a fume hood or glovebox.

References

  • BLD Pharm. Product Specification: 4'-Bromo-[1,1'-biphenyl]-3-amine (CAS 40641-71-2).[1][2] Retrieved from [1][2]

  • ChemicalBook. CAS 40641-71-2 Entry & Supplier Aggregation. Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromobiphenyl (Parent Structure Context). Retrieved from [1][2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational text for the coupling protocols described).

reactivity of the amine group in 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Amine Group in 4'-Bromobiphenyl-3-amine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal bifunctional building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its synthetic utility is derived from the distinct and often orthogonal reactivity of its two key functional groups: a nucleophilic aromatic amine and a carbon-bromine bond amenable to cross-coupling. This guide provides an in-depth analysis of the amine group's reactivity, grounded in fundamental electronic principles and supported by field-proven experimental insights. We will explore its basicity and nucleophilicity, delve into the mechanisms and protocols for its key transformations—including N-acylation, N-alkylation, diazotization, and its influence on electrophilic aromatic substitution—and contextualize its application in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically leverage this versatile intermediate.

The Electronic and Steric Landscape: A Foundation for Reactivity

The is not governed in isolation. It is a direct consequence of the intricate interplay between the electronic properties of the entire molecule and the steric environment around the nitrogen atom.

  • The Amine Group (-NH₂): As a primary aromatic amine, the nitrogen atom possesses a lone pair of electrons. This lone pair is the epicenter of the group's basicity and nucleophilicity. Through resonance, this lone pair can be delocalized into the π-system of the phenyl ring to which it is attached, making the ring more electron-rich and thus more susceptible to electrophilic attack. This delocalization, however, slightly reduces the availability of the lone pair on the nitrogen itself compared to an aliphatic amine.

  • The Biphenyl System: The two phenyl rings are connected by a single C-C bond, allowing for rotational freedom. The electronic effects of one ring can be transmitted to the other, influencing overall reactivity. The amine-substituted ring is electron-rich, while the bromine-substituted ring is comparatively electron-poor due to the halogen's inductive effect.

  • The Bromo Group (-Br): Located at the 4'-position on the adjacent ring, the bromine atom exerts its influence primarily through two opposing electronic effects:

    • Inductive Effect (-I): As an electronegative atom, bromine pulls electron density away from the phenyl ring through the sigma bond framework. This is a distance-dependent effect.

    • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of its ring. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity.

The meta-position of the amine group relative to the biphenyl linkage is crucial. It means the resonance donation from the amine primarily activates the positions ortho and para to it (the 2, 4, and 6 positions), without direct conjugation to the second phenyl ring.

electronic_effects cluster_molecule This compound N NH₂ RingA Phenyl Ring A N->RingA +R (Donation) Activates Ring A RingA->N -I (Withdrawal) RingB Phenyl Ring B RingA->RingB π-conjugation Br Br RingB->Br +R (Weak Donation) Br->RingB -I (Withdrawal) Deactivates Ring B

Caption: Electronic influences within this compound.

Core Chemical Properties: Basicity and Nucleophilicity

The utility of an amine is fundamentally dictated by its ability to act as a base and a nucleophile. These two properties, while related, are distinct and influenced differently by the molecular structure.[1]

Basicity: The Proton Affinity

Basicity refers to the ability of the amine's nitrogen lone pair to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid (Ar-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.[2][3]

For this compound, the basicity is influenced by:

  • Aromaticity: Like aniline, the lone pair's delocalization into the aromatic ring reduces its availability for protonation, making it a weaker base than aliphatic amines (e.g., cyclohexylamine).[4][5]

  • Substituent Effects: The electron-withdrawing inductive effect of the distal 4'-bromo group is minimal on the basicity of the 3-amine due to the distance and lack of direct conjugation. Therefore, its basicity is expected to be very similar to that of 3-aminobiphenyl.

The equilibrium for protonation is as follows: C₁₂H₁₀BrN + H₂O ⇌ C₁₂H₁₁BrN⁺ + OH⁻

Nucleophilicity: The Drive to Attack Electrophiles

Nucleophilicity describes the rate at which the amine attacks an electron-deficient center (an electrophile).[6] All amines, possessing a lone pair on the nitrogen, are inherently nucleophilic.[6][7] The key factors determining the nucleophilicity of this compound are:

  • Electron Density: The nitrogen lone pair is the source of nucleophilicity. The electronic effects discussed previously concentrate electron density on the nitrogen, making it a potent nucleophile.

  • Steric Hindrance: The amine group is relatively unhindered, allowing it to approach and react with a wide range of electrophiles. This contrasts with more sterically encumbered amines where reactivity can be diminished.[8]

PropertyKey Influencing FactorImpact on this compound
Basicity Lone pair availability for H⁺Reduced by resonance with the phenyl ring. Weaker than aliphatic amines.
Nucleophilicity Lone pair availability for electrophilesStrong due to the lone pair, but slightly tempered by resonance.
Steric Hindrance Access to the nitrogen lone pairGenerally low, allowing for a broad range of reactions.

Key Synthetic Transformations of the Amine Group

The nucleophilic character of the amine group in this compound enables a host of crucial synthetic transformations.

N-Acylation: The Formation of Amides

N-acylation is one of the most robust and frequently employed reactions for aromatic amines, leading to the formation of a stable amide bond. This transformation is central to peptide synthesis and the construction of many pharmaceutical agents.[9][10][] The reaction typically involves an acyl chloride or anhydride as the electrophile.

Causality in Protocol Design: The reaction is often run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). This base serves two critical purposes: it neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic, and it can act as a nucleophilic catalyst to form a more reactive acylating intermediate.

Experimental Protocol: Synthesis of N-(4'-bromo-[1,1'-biphenyl]-3-yl)acetamide

  • Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Addition: Slowly add acetyl chloride (1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

acylation_workflow start Dissolve Amine and Base in DCM at 0°C add_acyl Add Acetyl Chloride Dropwise start->add_acyl react Warm to RT Stir 2-4h (TLC Monitoring) add_acyl->react workup Aqueous Work-up (H₂O, HCl, NaHCO₃, Brine) react->workup isolate Dry, Concentrate, and Purify workup->isolate end Final Amide Product isolate->end

Caption: Workflow for N-Acylation.

Diazotization and Sandmeyer Reactions

Primary aromatic amines undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6][12] This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be displaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer-type reactions.[13][]

Causality in Protocol Design: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The choice of the subsequent nucleophile (e.g., CuCl, CuBr, CuCN, KI, H₂O) determines the final product, allowing for the strategic replacement of the amine group.

Experimental Protocol: Synthesis of 3,4'-Dibromobiphenyl

  • Diazotization: Suspend this compound (1.0 eq) in a mixture of 48% HBr and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution slowly.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up: Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

diazotization_workflow start Amine in HBr at 0-5°C add_nitrite Add NaNO₂ (aq) Dropwise start->add_nitrite form_diazonium Formation of Diazonium Salt add_nitrite->form_diazonium add_to_cu Add to CuBr Solution form_diazonium->add_to_cu react Warm to RT, then Heat to 60°C add_to_cu->react end Final Aryl Bromide react->end

Caption: Diazotization-Sandmeyer workflow.

Influence on Electrophilic Aromatic Substitution (EAS)

The amine group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.[6][15] This means that incoming electrophiles will preferentially add to the positions ortho and para to the -NH₂ group (positions 2, 4, and 6).

Causality and Control: The high reactivity of the amine-substituted ring can lead to multiple substitutions and side reactions (e.g., oxidation).[15] To control the reaction and achieve mono-substitution, it is common practice to first protect the amine as an amide (e.g., an acetamide). The amide group is still an ortho, para-director but is significantly less activating, allowing for more controlled and selective transformations. The protecting group can be easily removed by hydrolysis after the EAS reaction.

Orthogonal Reactivity: The Power of a Bifunctional Building Block

A key strategic advantage of this compound is the orthogonal reactivity of its two functional groups. The amine group's nucleophilic reactions (acylation, alkylation) are performed under conditions that typically leave the C-Br bond untouched. Conversely, the C-Br bond is reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under conditions that do not affect the amine group (provided it is not the coupling partner).[16][17][18]

This orthogonality allows for a stepwise, controlled functionalization of the molecule. One can first modify the amine group and then use the bromide as a handle for a subsequent cross-coupling reaction, or vice versa. This two-directional synthetic capability makes it an exceptionally valuable building block in the construction of complex molecular architectures.

orthogonal_reactivity cluster_amine Amine Reactivity cluster_bromide Bromide Reactivity start This compound acylation N-Acylation start->acylation Path A suzuki Suzuki Coupling start->suzuki Path B acylation->suzuki Sequential Functionalization alkylation N-Alkylation diazotization Diazotization suzuki->acylation Sequential Functionalization buchwald Buchwald-Hartwig (as electrophile) heck Heck Reaction

Caption: Orthogonal synthetic pathways for this compound.

Applications in Drug Discovery

The biphenyl amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for molecules targeting a range of diseases. For instance, derivatives of this scaffold have been explored as inhibitors of protein kinases, which are crucial targets in oncology, and in the development of agents for neurodegenerative diseases.[19] Its utility lies in the ability to systematically and independently modify both the amine and bromo positions to optimize potency, selectivity, and pharmacokinetic properties (ADME) of a drug candidate.[20]

Conclusion

The is a nuanced interplay of electronic donation, resonance stabilization, and steric accessibility. As a moderately strong nucleophile and base, it readily undergoes a variety of essential transformations, including acylation, alkylation, and diazotization. Its powerful activating and directing effects in electrophilic aromatic substitution further enhance its synthetic value. When combined with the orthogonal reactivity of the C-Br bond, this compound emerges as a highly versatile and strategic building block for the efficient construction of complex molecules, empowering researchers in drug discovery and materials science to access novel chemical space.

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An In-Depth Technical Guide to Electrophilic Substitution Reactions on 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 4'-Bromobiphenyl-3-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the electronic and steric factors governing the regioselectivity of these reactions, offering a predictive framework for reaction outcomes. Detailed mechanistic discussions for key electrophilic substitution reactions—halogenation, nitration, and sulfonation—are presented, supported by theoretical principles and analogies to well-established systems. Furthermore, this guide includes detailed, field-proven experimental protocols and visual aids to facilitate a deeper understanding and practical application of the discussed concepts.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a multifaceted molecule possessing a biphenyl scaffold, a versatile platform in medicinal chemistry and materials science.[1] Its reactivity in electrophilic aromatic substitution (EAS) is dictated by the interplay of two key functional groups: the activating amino group (-NH₂) on one phenyl ring and the deactivating bromo group (-Br) on the other. Understanding the directing effects of these substituents is paramount to predicting and controlling the outcomes of electrophilic substitution reactions.

The amino group is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which enriches the electron density at the positions ortho and para to it.[2] Conversely, the bromo group is a deactivating group due to its -I (inductive) effect, yet it also directs incoming electrophiles to the ortho and para positions through its +M effect, where its lone pairs can stabilize the arenium ion intermediate.[3] The biphenyl system itself influences the reactivity, with the two rings being in conjugation, allowing for the transmission of electronic effects between them, albeit with diminished magnitude compared to a single benzene ring.[4]

This guide will systematically dissect these influencing factors to provide a robust understanding of the regiochemical outcomes of electrophilic attack on this compound.

Regioselectivity in Electrophilic Aromatic Substitution: A Predictive Analysis

The substitution pattern in the electrophilic aromatic substitution of this compound is a consequence of the combined directing effects of the amino and bromo substituents, as well as the steric hindrance imposed by the biphenyl structure.

The Dominance of the Amino Group's Activating Effect

The amino group is a significantly stronger activating group than the deactivating effect of the bromo group. Therefore, electrophilic substitution will preferentially occur on the aniline ring (the ring bearing the -NH₂ group). The positions ortho and para to the amino group are highly activated.

Predicting the Site of Electrophilic Attack

The potential sites for electrophilic attack on the aniline ring are C2, C4, and C6.

  • C2 and C6 (ortho to -NH₂): These positions are electronically activated.

  • C4 (para to -NH₂): This position is also electronically activated.

  • C5 (meta to -NH₂): This position is the least activated.

Considering the directing effects, the primary products are expected to be the result of substitution at the C2, C4, and C6 positions. The steric hindrance from the adjacent phenyl ring at C3 might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.

Logical Flow of Regioselectivity Analysis

G cluster_0 Analysis of Directing Groups cluster_1 Prediction of Major Substitution Site A This compound B Amino Group (-NH₂) Strongly Activating Ortho, Para-Directing A->B C Bromo Group (-Br) Deactivating Ortho, Para-Directing A->C D Amino-bearing ring is more activated B->D C->D E Potential Sites: C2, C4, C6 D->E F Steric hindrance at C2 E->F G Predicted Major Products: Substitution at C4 and C6 F->G

Caption: Predictive workflow for electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions and Mechanistic Insights

This section explores the application of fundamental electrophilic aromatic substitution reactions to this compound.

Halogenation

The high reactivity of the aniline ring often leads to polyhalogenation. To achieve monosubstitution, milder reaction conditions are necessary.

Mechanism of Bromination:

The bromination of this compound proceeds via the typical electrophilic aromatic substitution mechanism.

Bromination Mechanism Workflow

G A Step 1: Generation of Electrophile Br₂ + Lewis Acid (e.g., FeBr₃) → Br⁺---[FeBr₄]⁻ B Step 2: Nucleophilic Attack Aniline ring attacks Br⁺ A->B Electrophile C Formation of Sigma Complex (Arenium Ion) B->C D Step 3: Deprotonation [FeBr₄]⁻ abstracts a proton C->D E Restoration of Aromaticity Formation of brominated product D->E Final Product

Caption: General mechanism for the bromination of an aromatic ring.

Experimental Protocol: Monobromination of this compound (Adapted from analogous procedures)

  • Protection of the Amino Group: Dissolve this compound in a suitable solvent (e.g., pyridine or acetic anhydride) to form the corresponding acetamide. This moderates the activating effect of the amino group and prevents polysubstitution.

  • Bromination: To the solution of the protected amine, slowly add a solution of bromine in a non-polar solvent (e.g., carbon tetrachloride or acetic acid) at a low temperature (0-5 °C) with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. Extract the product with a suitable organic solvent.

  • Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to regenerate the amino group.

  • Purification: Purify the final product by column chromatography or recrystallization.

Expected Products: The major products would be 2-bromo-4'-bromobiphenyl-3-amine and 4-bromo-4'-bromobiphenyl-3-amine.

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be hazardous and often leads to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the anilinium ion, which is a meta-director.[5] Therefore, protection of the amino group is crucial.

Experimental Protocol: Nitration of this compound (Adapted from analogous procedures)

  • Protection of the Amino Group: Acetylate the amino group of this compound using acetic anhydride.

  • Nitration: Add the acetylated compound to a nitrating mixture (HNO₃/H₂SO₄) at a controlled low temperature (typically below 10 °C).

  • Reaction Quenching: Pour the reaction mixture onto ice to precipitate the nitrated product.

  • Hydrolysis: De-protect the amino group by acid or base-catalyzed hydrolysis.

  • Purification: Purify the resulting nitro-substituted this compound isomers by chromatography.

Expected Products: The primary products are expected to be 2-nitro-4'-bromobiphenyl-3-amine and 4-nitro-4'-bromobiphenyl-3-amine.

Sulfonation

Sulfonation of anilines typically requires heating with concentrated sulfuric acid. The initial reaction is an acid-base reaction forming the anilinium hydrogen sulfate salt.

Experimental Protocol: Sulfonation of this compound (Adapted from analogous procedures)

  • Salt Formation: React this compound with concentrated sulfuric acid.

  • Heating: Heat the resulting anilinium salt at a high temperature (e.g., 180-200 °C) for several hours.

  • Work-up: Cool the reaction mixture and pour it into cold water to precipitate the sulfonic acid derivative.

  • Purification: The product can be purified by recrystallization from water.

Expected Product: The major product is expected to be 3-amino-4'-bromobiphenyl-4-sulfonic acid, as the para-position is generally favored.

Data Presentation

ReactionElectrophileMajor Product(s) (Predicted)Key Considerations
Halogenation (e.g., Bromination) Br⁺2-Bromo-4'-bromobiphenyl-3-amine, 4-Bromo-4'-bromobiphenyl-3-amineProtection of the amino group is recommended to prevent polysubstitution.
Nitration NO₂⁺2-Nitro-4'-bromobiphenyl-3-amine, 4-Nitro-4'-bromobiphenyl-3-amineProtection of the amino group is essential to avoid oxidation and meta-directing effects of the anilinium ion.
Sulfonation SO₃3-Amino-4'-bromobiphenyl-4-sulfonic acidHigh temperatures are required; the reaction proceeds through the anilinium salt.

Conclusion

The electrophilic substitution reactions on this compound are governed by the powerful activating and ortho, para-directing nature of the amino group, leading to substitution primarily on the aniline ring. While the bromo group on the second ring is deactivating, it does not significantly influence the regioselectivity of the initial substitutions on the activated ring. For successful and selective synthesis, particularly for halogenation and nitration, protection of the highly reactive amino group is a critical strategic consideration to prevent side reactions and control the degree of substitution. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and execute electrophilic substitution reactions on this important biphenyl derivative, enabling the synthesis of novel compounds for various applications in drug discovery and materials science.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Khan Academy. (n.d.). Directing effects in electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Saya's World of Chemistry. (2021, February 21). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • MDPI. (2014, February 28). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
  • Journal of the Chemical Society C: Organic. (1966). The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 4'-Bromobiphenyl-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4'-Bromobiphenyl-3-amine scaffold is a privileged structural motif in modern chemistry, serving as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique arrangement of a bromine atom, an amino group, and a biphenyl core allows for diverse functionalization, making it an attractive starting point for creating extensive libraries of complex molecules. Derivatives of this scaffold have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for constructing this compound and its analogs. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols but also the underlying chemical principles and practical considerations that govern the choice of a particular synthetic route. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern biphenyl synthesis, as well as classical methods and precursor preparation.

Core Synthetic Strategies: Building the Biphenyl Framework

The central challenge in synthesizing the target scaffold is the efficient and regioselective formation of the C-C bond linking the two phenyl rings. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has largely supplanted older, harsher methods.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl systems.[4][5] It involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount. For substrates like ours, which involve electron-rich anilines or their precursors, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5][7] These ligands stabilize the palladium center and facilitate the coupling of challenging substrates.

  • Base Selection: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[8] The choice depends on the substrate's sensitivity; for instance, K₃PO₄ is often effective for less reactive aryl chlorides and can be milder than stronger bases like hydroxides.[8]

  • Solvent System: The reaction is typically run in a two-phase system, often a mixture of an organic solvent (like toluene, 1,4-dioxane, or DME) and water.[5][8] This combination helps to dissolve both the organic substrates and the inorganic base.

There are two primary disconnection approaches for our target molecule using the Suzuki coupling:

Retrosynthetic Approach A:

  • Coupling of (3-aminophenyl)boronic acid with a 1-bromo-4-halobenzene (e.g., 1-bromo-4-iodobenzene). The higher reactivity of the C-I bond allows for selective coupling.

Retrosynthetic Approach B:

  • Coupling of 3-bromoaniline (or a protected version) with (4-bromophenyl)boronic acid.

  • A more common variant involves coupling 4'-bromo-3-nitrobiphenyl, followed by reduction of the nitro group. This avoids potential catalyst poisoning by the free amine.

Synthesis via Nitrobiphenyl Intermediate

A robust and frequently employed strategy involves forming the 4'-Bromo-3-nitrobiphenyl intermediate first, followed by the reduction of the nitro group to the desired amine. This pathway is often preferred because the electron-withdrawing nitro group can facilitate the cross-coupling reaction and avoids the complications of handling a free amine, which can interact with the catalyst.

Step 1: Suzuki Coupling to form 4'-Bromo-3-nitrobiphenyl This step couples a 1-bromo-4-X-benzene (where X is a halogen or boronic acid) with a 3-nitrophenyl counterpart.

Step 2: Reduction of the Nitro Group The reduction of the nitro group to an amine is a standard transformation with numerous available reagents.[9][10]

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.[11]

  • Metal/Acid Reduction: Classical methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (like HCl) are also highly effective and widely used.[9] The reaction proceeds through a series of intermediates, and a final basic workup is often required to neutralize the acid and deprotonate the resulting ammonium salt to yield the free amine.[9]

The Buchwald-Hartwig Amination

While the Suzuki reaction builds the C-C biphenyl bond, the Buchwald-Hartwig amination is a powerful tool for forming the C-N bond.[12][13][14] This palladium-catalyzed reaction couples an aryl halide with an amine. While less direct for our primary target, it is invaluable for synthesizing analogs where the amine is introduced onto a pre-formed bromobiphenyl core.

Synthetic Utility: This reaction is ideal for synthesizing derivatives from a common intermediate like 3,4'-dibromobiphenyl. By carefully selecting the reaction conditions, one could selectively aminate the more reactive C-Br bond at the 3-position.

Causality Behind Experimental Choices:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Specialized, bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) are crucial for facilitating the catalytic cycle.[15]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[7][15] It is essential for deprotonating the amine in the catalytic cycle.

Visualization of Synthetic Pathways

The following diagram illustrates the two main retrosynthetic strategies for synthesizing the target compound.

G cluster_0 Retrosynthetic Analysis cluster_1 Strategy 1: Suzuki Coupling cluster_2 Strategy 2: Nitro Intermediate Target This compound S1_Coup Suzuki Coupling Target->S1_Coup S2_Red Nitro Reduction Target->S2_Red S1_P1 3-Aminophenyl Boronic Acid S1_Coup->S1_P1 S1_P2 1-Bromo-4-iodobenzene S1_Coup->S1_P2 S2_Inter 4'-Bromo-3-nitrobiphenyl S2_Red->S2_Inter S2_Coup Suzuki Coupling S2_Inter->S2_Coup S2_P1 3-Nitrophenyl Boronic Acid S2_Coup->S2_P1 S2_P2 1,4-Dibromobenzene S2_Coup->S2_P2

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of N-(4'-Bromobiphenyl-3-yl)acetamide via Suzuki Coupling and Subsequent Reduction

This two-step procedure first builds the protected biphenyl core and then deprotects/reduces to the final amine. Using the acetamide provides a stable intermediate.

Step A: Synthesis of N-(4'-Bromo-3-nitrophenyl)acetamide

  • Materials: 3-Bromo-nitrobenzene, (4-bromophenyl)boronic acid, Pd(PPh₃)₄, 2M Na₂CO₃ solution, Toluene.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-nitrobenzene (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Add toluene (approx. 5 mL per mmol of halide) followed by the 2M Na₂CO₃ solution (2.0 eq).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.[8]

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 4'-Bromo-3-nitrobiphenyl.

Step B: Reduction of 4'-Bromo-3-nitrobiphenyl

  • Materials: 4'-Bromo-3-nitrobiphenyl, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 4'-Bromo-3-nitrobiphenyl (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The resulting crude this compound can be purified by column chromatography or recrystallization.

Data Summary and Reaction Optimization

Optimizing a Suzuki-Miyaura coupling reaction is critical for achieving high yields and purity. The table below summarizes typical conditions and the rationale behind them.

ParameterTypical ConditionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ with a phosphine ligandPd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or sterically hindered substrates, a combination of a simpler Pd source and a specialized ligand (e.g., SPhos, XPhos) often provides superior results.
Boron Reagent Arylboronic acid (1.0-1.2 eq)A slight excess of the boronic acid can help drive the reaction to completion. Boronic esters (e.g., pinacol esters) can be used for improved stability and handling.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 eq)K₃PO₄ is often a good starting point, being effective yet relatively mild.[8] Cs₂CO₃ is more soluble and can be more effective for less reactive aryl chlorides.
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂OThe choice of organic solvent can influence reaction rates. Dioxane and DME are often used for their ability to coordinate with the catalyst and solubilize reagents.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Purification and Characterization

Purification:

  • Column Chromatography: The primary method for purifying the final product and intermediates. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is typically effective. The polarity of the solvent gradient is increased to elute the more polar amine product.

  • Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an efficient final purification step.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts, integration, and coupling patterns of the aromatic protons provide definitive proof of the biphenyl structure and substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

References

  • US4990705A - Preparation of 4-bromobiphenyl - Google Patents.
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  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv . Available at: [Link]

  • (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex - ResearchGate . Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI . Available at: [Link]

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  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central . Available at: [Link]

  • Reductive metabolism of 4-nitrobiphenyl by rat liver fraction - PubMed . Available at: [Link]

  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube . Available at: [Link]

  • Reductive metabolism of 4-nitrobiphenyl by rat liver fraction - Oxford Academic . Available at: [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate . Available at: [Link]

  • Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry . Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal . Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications . Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH . Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . Available at: [Link]

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The Rising Therapeutic Potential of Substituted 4'-Bromobiphenyl-3-amine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl-3-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with diverse biological activities. The strategic introduction of substituents, particularly a bromine atom at the 4'-position, offers a powerful tool to modulate physiochemical properties and enhance therapeutic efficacy. This technical guide provides an in-depth analysis of the biological activities of substituted 4'-bromobiphenyl-3-amine compounds and their close structural analogs. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, delving into the underlying mechanisms of action and structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel therapeutics based on this versatile chemical core.

Introduction: The Strategic Importance of the this compound Core

The biphenyl moiety provides a rigid, yet conformationally flexible, scaffold that allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The 3-amine group often serves as a key hydrogen bonding donor or a point for further chemical modification to fine-tune activity and selectivity.

The incorporation of a bromine atom at the 4'-position is a deliberate design choice with several strategic advantages in medicinal chemistry:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich pockets in target proteins, thereby enhancing binding affinity and specificity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life and bioavailability.

  • Lipophilicity Modulation: Bromine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.

  • Synthetic Handle: The bromo-substituent provides a reactive site for further chemical elaboration through cross-coupling reactions, such as the Suzuki reaction, enabling the synthesis of diverse compound libraries.

This guide will synthesize findings from various studies on bromophenyl and aminobiphenyl derivatives to build a comprehensive understanding of this chemical class.

Synthesis Strategies: Building the Core and Its Analogs

The creation of a library of substituted this compound derivatives is crucial for establishing robust structure-activity relationships. The primary synthetic route involves the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

General Synthetic Workflow

The workflow typically begins with commercially available substituted anilines and boronic acids, allowing for a modular and efficient approach to generating a diverse set of analogs.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Core Synthesis cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: Derivatization (Optional) A 3-Nitroaniline Derivative (Precursor to 3-amine) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Bromophenylboronic Acid B->C D Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D E Amine Acylation/Alkylation (Introduction of R-groups) D->E F Substituted this compound Target Compound D->F Directly to Target E->F

Caption: General workflow for the synthesis of this compound derivatives.

Key Biological Activities and Mechanistic Insights

While direct studies on the this compound scaffold are emerging, extensive research on structurally related compounds provides a strong foundation for predicting and understanding its biological potential.

Anticancer Activity

Derivatives containing bromophenyl and aminophenyl motifs have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling proteins.

Mechanism of Action: Kinase Inhibition

Many aminobiphenyl and related heterocyclic structures function as ATP-competitive kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets. The 4-aminoquinazoline core, for example, is a well-established pharmacophore in numerous approved anticancer drugs that target kinases like EGFR, HER2, and VEGFR.[1] Similarly, pyrazolo[3,4-d]pyrimidines are known to mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinase active sites.[2]

A study on 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives identified a compound, PD 158780, as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 of 0.08 nM.[3] This highlights the importance of the (bromo)phenylamino moiety for high-affinity binding to the ATP pocket of kinases.

G cluster_0 Upstream Signaling cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (MAPK, PI3K/Akt) pSubstrate->Downstream Response Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor 4'-Bromobiphenyl- 3-amine Analog Inhibitor->RTK Blocks ATP Binding Site

Caption: Mechanism of action for kinase inhibition by ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights

For compounds like 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, anticancer activity was evaluated against a panel of 58 NCI cancer cell lines.[4] The results indicated that the nature of the substitution on the N-aryl ring significantly influenced potency and selectivity. For instance, compound 4e was most sensitive against the CNS cancer cell line SNB-75, while compound 4i showed the most promising mean growth inhibition across multiple cell lines.[4]

Compound IDN-Aryl SubstituentMost Sensitive Cell Line% Growth Inhibition (PGI) at 10µM
4e 4-FluorophenylSNB-75 (CNS Cancer)41.25%
4i 4-NitrophenylSNB-75 (CNS Cancer)38.94%
4f 4-ChlorophenylUO-31 (Renal Cancer)37.17%
4h 4-BromophenylUO-31 (Renal Cancer)36.57%
Data synthesized from the study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[4]

These findings suggest that electron-withdrawing groups on the second phenyl ring can be beneficial for anticancer activity.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Brominated compounds have shown considerable promise in this area.

Mechanism of Action

The antibacterial activity of such compounds can arise from multiple mechanisms, including:

  • Enzyme Inhibition: Targeting essential bacterial enzymes like DNA gyrase.

  • Membrane Disruption: Interacting with and disrupting the integrity of the bacterial cell membrane.

  • Biofilm Inhibition: Preventing the formation of bacterial biofilms, which are a major cause of persistent infections and antibiotic resistance.

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed promising antimicrobial activity against both bacteria and fungi, with some compounds showing efficacy comparable to standard drugs like norfloxacin and fluconazole.[5] Similarly, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and showed potent antibacterial activity against extensively drug-resistant Salmonella Typhi, with DNA gyrase identified as a likely target.[6]

Structure-Activity Relationship (SAR) Insights

In the 4-(4-bromophenyl)-thiazol-2-amine series, the substitution on the amine group was critical for activity. Schiff bases derived from various aldehydes were prepared, and their minimum inhibitory concentrations (MICs) were determined.

Compound IDAmine Substituent (Schiff Base from)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
p2 4-Hydroxy-3-methoxybenzaldehyde62.5125
p3 4-Chlorobenzaldehyde125125
p4 4-Nitrobenzaldehyde62.5125
p6 2-Hydroxybenzaldehyde125250
Norfloxacin (Standard)100100
Data synthesized from the study on 4-(4-bromophenyl)-thiazol-2-amine derivatives.[5]

The results indicate that substitutions on the phenyl ring of the Schiff base, such as 4-hydroxy-3-methoxy and 4-nitro, can lead to potent antibacterial activity.[5] The presence of the 4-bromophenyl moiety on the thiazole ring appears to be a key feature for this activity.

Enzyme Inhibition (Non-kinase)

Beyond kinases, aminobiphenyl scaffolds have been successfully developed as inhibitors for other enzyme classes, such as cholinesterases, which are relevant for treating neurodegenerative diseases like Alzheimer's.

A series of 3-(4-aminophenyl)-coumarin derivatives were designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] Although these compounds lack the 4'-bromo substituent, the study provides a valuable blueprint for how the aminobiphenyl core can be adapted to target specific enzymes. Compound 4m from this series showed potent AChE inhibition with an IC50 value of 0.091 µM, while compound 4k was the most potent BuChE inhibitor with an IC50 of 0.559 µM.[7][8]

The SAR from this study revealed that halogen substitutions on the amide-linked phenyl ring were crucial for activity, suggesting that a this compound core could be a promising starting point for developing novel cholinesterase inhibitors.[7]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of biological data, all experimental protocols must be designed as self-validating systems, incorporating appropriate controls.

Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells.

  • Controls:

    • Negative Control (Vehicle): Add medium containing the same concentration of the compound solvent (e.g., 0.1% DMSO) to a set of wells.

    • Positive Control: Add a known anticancer drug (e.g., Doxorubicin) at various concentrations.

    • Blank Control: Wells containing medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth.

Step-by-Step Methodology:

  • Bacterial Culture: Grow a fresh culture of the test bacterium (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Inoculum Preparation: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain the final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Controls:

    • Negative Control (Growth): Well with inoculum but no compound.

    • Positive Control: Well with a known antibiotic (e.g., Ciprofloxacin, Norfloxacin) at various concentrations.

    • Sterility Control: Well with MHB only (no inoculum).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The substituted this compound scaffold and its close analogs represent a highly promising area for therapeutic innovation. The existing body of research on related structures strongly suggests their potential as potent and selective inhibitors of key biological targets in cancer, infectious diseases, and neurodegenerative disorders. The bromine substituent provides a critical tool for enhancing potency through halogen bonding and optimizing pharmacokinetic properties.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a focused library of this compound derivatives to elucidate detailed structure-activity relationships for various targets.

  • Mechanism of Action Studies: Moving beyond initial screening to understand the precise molecular interactions and downstream cellular effects of the most potent compounds.

  • Pharmacokinetic and In Vivo Evaluation: Profiling lead candidates for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and evaluating their efficacy and safety in preclinical animal models.

By leveraging the insights and methodologies outlined in this guide, the scientific community can effectively explore the therapeutic potential of this versatile chemical scaffold and accelerate the development of next-generation medicines.

References

  • Rewcastle, G. W., et al. (1998). Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 108-130. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1144. [Link]

  • Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. [Link]

  • Khan, I., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(21), 6483. [Link]

  • Ahmad, B., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]

  • Zhang, L., et al. (2019). Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1092. [Link]

  • Zhang, L., et al. (2019). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. ResearchGate. [Link]

Sources

An In-depth Technical Guide on the Environmental Persistence of Brominated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the environmental persistence of brominated biphenyl compounds, also known as polybrominated biphenyls (PBBs). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, environmental fate, and toxicological significance of PBBs.

Introduction: The Enduring Legacy of Brominated Biphenyls

Polybrominated biphenyls (PBBs) are a class of brominated hydrocarbons that were historically used as flame retardants in various consumer and industrial products, including plastics, textiles, and electronic equipment.[1][2] Their chemical structure, consisting of a biphenyl core with multiple bromine atom substituents, confers a high degree of chemical and thermal stability.[1] While this stability was advantageous for their intended application, it is also the primary reason for their remarkable persistence in the environment.

The manufacture of PBBs was banned in the United States in 1976 following a major agricultural contamination incident in Michigan in 1973, where PBBs were accidentally mixed into animal feed.[1][2] This event led to widespread exposure of the human population to contaminated food products and highlighted the potential for these compounds to bioaccumulate and cause adverse health effects.[3] Despite the cessation of their production, PBBs continue to be detected in various environmental compartments and biological tissues, underscoring their long-term persistence.[4][5]

Physicochemical Properties and their Influence on Environmental Fate

The environmental behavior of PBBs is intrinsically linked to their physicochemical properties, which are largely determined by the number and position of bromine atoms on the biphenyl rings.[6]

Key Properties Influencing Persistence:

  • Lipophilicity: PBBs are highly lipophilic, meaning they have a strong affinity for fats and oils. This property drives their partitioning from water into soil, sediment, and biological tissues.[2][7]

  • Low Water Solubility: PBBs have very low solubility in water, which limits their mobility in aqueous environments and contributes to their adsorption to particulate matter.[1][2][8]

  • Low Volatility: The volatility of PBBs is generally low and decreases with an increasing number of bromine atoms.[1][2] This property reduces their tendency to evaporate into the atmosphere.

  • Resistance to Degradation: The carbon-bromine bonds in PBBs are strong, making them resistant to chemical and biological degradation processes.[7]

These properties collectively contribute to the long environmental half-lives of PBBs and their propensity to accumulate in the food chain.

Environmental Degradation Pathways

While highly resistant to degradation, PBBs can undergo slow transformation in the environment through several pathways. The efficiency of these degradation processes is highly dependent on the specific PBB congener and environmental conditions.

Photodegradation

Photochemical reactions, driven by sunlight, are a significant pathway for the degradation of PBBs.[5] This process typically involves the reductive debromination of the PBB molecule, where bromine atoms are sequentially removed.[5] Lower brominated congeners are generally more susceptible to photolysis than their highly brominated counterparts.[6] For example, 4,4'-dibromobiphenyl can undergo photodegradation to form 4-monobromobiphenyl.[6]

G PBB_Higher Higher Brominated PBBs (e.g., Hexabromobiphenyl) PBB_Lower Lower Brominated PBBs (e.g., Dibromobiphenyl) PBB_Higher->PBB_Lower Photodegradation (UV Light) Biphenyl Biphenyl PBB_Lower->Biphenyl Further Photodegradation

Microbial Degradation

Microbial activity, particularly under anaerobic conditions, can contribute to the breakdown of PBBs.[5][8] Anaerobic microorganisms found in sediments can reductively debrominate higher substituted PBBs.[8] This process primarily involves the removal of meta and para-positioned bromine atoms.[8] The end products of microbial degradation can include lower brominated biphenyls and eventually biphenyl itself.[6]

G PBB_Higher PBB_Higher PBB_Lower PBB_Lower PBB_Higher->PBB_Lower Reductive Debromination Biphenyl Biphenyl PBB_Lower->Biphenyl Further Debromination Microbes Microbes Microbes->PBB_Higher Microbes->PBB_Lower

Combustion

The incineration of PBB-containing waste can lead to the formation of even more toxic byproducts, such as polybrominated dibenzofurans (PBDFs).[5] The combustion of PBBs with chlorine-containing materials, like PVC, can also produce mixed bromo-chloro-biphenyls.[7]

Bioaccumulation and Biomagnification

Due to their high lipophilicity and resistance to metabolic degradation, PBBs readily accumulate in the fatty tissues of living organisms.[7] This process, known as bioaccumulation, leads to concentrations of PBBs in organisms that are significantly higher than in the surrounding environment.

The degree of bioaccumulation generally increases with the degree of bromination, at least up to tetrabromobiphenyls.[7] As PBBs move up the food chain, their concentration increases at each trophic level, a phenomenon known as biomagnification.[7] This results in the highest concentrations of PBBs being found in top predators, including humans.[5]

Environmental Monitoring and Analytical Techniques

The detection and quantification of PBBs in environmental and biological samples require sensitive and specific analytical methods.

Sample Preparation

Effective sample preparation is crucial for accurate analysis. Common techniques include:

  • Extraction: Soxhlet extraction, solid-phase extraction (SPE), and microwave-assisted extraction are used to isolate PBBs from complex matrices like soil, sediment, and tissue.[9][10]

  • Cleanup: Column chromatography using materials like silica gel or Florisil is employed to remove interfering compounds.[10]

Analytical Instrumentation

The primary analytical technique for the determination of PBBs is gas chromatography (GC) coupled with a sensitive detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for PBB analysis, providing both high selectivity and sensitivity for the identification and quantification of individual PBB congeners.[9]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): GC-ECD is also a highly sensitive technique for detecting halogenated compounds like PBBs.[11]

Table 1: Common Analytical Methods for PBBs

Analytical TechniqueSample MatrixTypical Detection LimitsReference
GC-MSSoil, Sediment, Water, Biotang/g to pg/g[9]([Link])
GC-ECDBiological TissuesLow ppb range[11]([Link])

Toxicological Effects and Human Health Risks

PBBs are recognized as persistent organic pollutants (POPs) with a range of adverse health effects.[6] The International Agency for Research on Cancer (IARC) has classified PBBs as "probably carcinogenic to humans" (Group 2A).[2]

Observed Health Effects in Animals:

  • Neurotoxicity[2]

  • Hepatotoxicity (liver damage)[2]

  • Nephrotoxicity (kidney damage)[2]

  • Dermal disorders[2]

  • Immunotoxicity[2]

  • Endocrine disruption[2]

  • Developmental and reproductive toxicity[12]

In humans, exposure to PBBs has been associated with various health complaints, although a direct causal link has been difficult to establish.[13] However, the long elimination half-life of PBBs in the human body, estimated to be at least 7.8 years, means that these compounds can persist in tissues for a lifetime following exposure.[4]

Remediation of PBB-Contaminated Sites

The remediation of sites contaminated with PBBs presents significant challenges due to their persistence and strong binding to soil and sediment.[1][2]

Common Remediation Strategies:

  • Incineration: High-temperature incineration is an effective method for destroying PBBs, but it can be costly and may generate harmful byproducts if not properly controlled.[14]

  • Landfilling: Secure landfilling is a common disposal method for PBB-contaminated soils and materials.[14]

  • Bioremediation: This approach utilizes microorganisms to degrade contaminants. While promising, the bioremediation of PBBs is a slow process.[15]

  • Soil Washing: This ex-situ technique involves using washing solutions to remove contaminants from excavated soil.[15]

  • In-situ Thermal Treatment: This involves heating the contaminated soil or sediment to vaporize and destroy the PBBs.[16]

The choice of remediation technology depends on site-specific factors, including the concentration and type of PBBs, soil characteristics, and cost considerations.

Conclusion and Future Perspectives

Polybrominated biphenyls are highly persistent environmental contaminants that continue to pose a long-term risk to environmental and human health. Their resistance to degradation, coupled with their ability to bioaccumulate and biomagnify, necessitates ongoing monitoring and the development of more effective remediation strategies. Future research should focus on improving our understanding of the long-term health effects of PBB exposure, developing more cost-effective and sustainable remediation technologies, and identifying and mitigating any remaining sources of PBBs in the environment.

References

  • Benchchem. (n.d.). Environmental Persistence of 4-Bromobiphenyl: A Comparative Guide to Polybrominated Biphenyls.
  • Inchem.org. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993).
  • Gomes, H. I., Dias-Ferreira, C., & Ribeiro, A. B. (2013). Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives. Frontiers in Environmental Science, 1.
  • Miceli, J. N., Nolan, D. C., Marks, B., & Hari, V. (1985). Persistence of polybrominated biphenyls (PBB) in human post-mortem tissue. Environmental Health Perspectives, 60, 399–403.
  • ResearchGate. (n.d.). Schematic representation of PHB degradation pathway.
  • ResearchGate. (n.d.). Remediation methods for contaminated sites.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls.
  • Xu, B., Liu, Q., Cui, W., Zhang, L., Yang, L., & Sun, H. (2022). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. International Journal of Molecular Sciences, 23(19), 11883.
  • U.S. Environmental Protection Agency (EPA). (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs).
  • U.S. Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).
  • Puzyn, T., & Falandysz, J. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. Journal of Separation Science, 35(10-11), 1187-1200.
  • Kay, K. (1977). Assessment of the hazards of polybrominated biphenyls. Environmental Health Perspectives, 20, 167–173.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2011). Toxicological Profile for Polybrominated Biphenyls.
  • WCMU Radio. (2023). PBB at 50, Community remembers a legacy of contamination.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Remediation Technologies for Cleaning Up Contaminated Sites.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 4'-Bromobiphenyl-3-amine (CAS: 102113-98-4) with aryl boronic acids.

The Central Challenge: The primary amine (-NH


) at the 3-position presents a chemoselectivity risk. Unprotected amines can coordinate to the Palladium (Pd) center, forming stable "Pd-amine" complexes that arrest the catalytic cycle (catalyst poisoning). Furthermore, under anhydrous conditions with strong bases, there is a competitive risk of Buchwald-Hartwig amination (C-N bond formation) rather than the desired Suzuki coupling (C-C bond formation).

The Solution: This protocol utilizes Ligand-Controlled Chemoselectivity . By employing bulky, electron-rich phosphine ligands (specifically XPhos or dppf), we sterically crowd the Pd center to prevent amine coordination while accelerating the oxidative addition of the aryl bromide.

Mechanistic Logic & Catalyst Selection

To ensure reaction success, we must understand the competition at the molecular level.

The Chemoselectivity Paradox

In a standard Pd-catalyzed cycle, the amine is a nucleophile. If the Pd center is not sufficiently protected by a ligand, the amine will displace labile ligands (like triphenylphosphine), shutting down the reaction.

Recommended Catalyst Systems

We present two distinct catalytic systems based on availability and substrate complexity:

FeatureSystem A: The "Workhorse" System B: The "High-Performance"
Catalyst Pd(dppf)Cl

·CH

Cl

XPhos Pd G2 (Buchwald Precatalyst)
Ligand Type Bidentate (Ferrocenyl)Monodentate, Bulky Biaryl
Mechanism Large bite angle forces reductive elimination; resists amine displacement.Steric bulk of XPhos completely blocks amine binding; extremely fast oxidative addition.
Base K

CO

or Na

CO

K

PO

(Tribasic Potassium Phosphate)
Use Case Routine synthesis; cost-effective.Difficult substrates; rapid kinetics required; strict chemoselectivity.
Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle and how the XPhos ligand prevents the "Amine Poisoning" pathway.

SuzukiMechanism cluster_legend Ligand Role PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br AminePoison POISONED STATE (Ar-Pd-NH2-R) OxAdd->AminePoison + Free Amine (If Ligand is Small) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base (Favored by XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Note Bulky XPhos Ligand Blocks the Red Path

Caption: Catalytic cycle contrasting the productive Suzuki pathway (grey) against the amine poisoning pathway (red). Bulky ligands like XPhos favor the productive cycle.

Experimental Protocols

General Safety & Handling
  • Inert Atmosphere: Oxygen is the enemy. All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins).

  • Stoichiometry: A slight excess of Boronic acid (1.2–1.5 equiv) is required to drive the reaction to completion.

Protocol A: The Standard Method (Pd(dppf)Cl )

Best for: Routine synthesis where the coupling partner is not sterically hindered.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: 2M aq. Na

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to bromide)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the aryl bromide, boronic acid, and Pd catalyst.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with N

    
     three times.
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane. Stir for 1 minute to dissolve/suspend solids.

  • Base Addition: Add the degassed aqueous Na

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat the mixture to 90°C for 4–16 hours. (Monitor via LCMS).

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with Water and Brine .

    • Critical: Do NOT wash with dilute HCl. This will protonate the amine and extract your product into the aqueous waste layer.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: The Advanced Method (XPhos Pd G2)

Best for: Difficult substrates, rapid reactions, or when Protocol A fails.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • XPhos Pd G2 (2–3 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M in water, 3.0 equiv)
  • Solvent: THF or Toluene (0.1 M)

Step-by-Step:

  • Charge: Add bromide, boronic acid, and XPhos Pd G2 to the vessel.

  • Inert: Seal and purge with Argon.

  • Solvent/Base: Add degassed THF followed by the aqueous K

    
    PO
    
    
    
    solution.
    • Note: The biphasic nature is crucial.[1] The phosphate base buffers the aqueous phase, protecting the amine.

  • Reaction: Heat to 60–80°C . Reactions with G2 catalysts are often complete within 1–2 hours.

  • Workup: Dilute with Et

    
    O or EtOAc. Separate phases. Dry organics over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography.

Optimization Matrix

If the standard protocols yield <50%, utilize this matrix to troubleshoot.

VariableRecommendationRationale
Solvent n-Butanol or Ethanol/Toluene Protic solvents can sometimes facilitate transmetallation in difficult Suzuki couplings involving amines.
Base Cs

CO

Heavier alkali metal (Cesium) improves solubility in organic solvents, increasing reaction rate.
Additive Water (Essential) Suzuki coupling requires water for the boronic acid to activate (form the boronate species). Ensure at least 10-20% v/v water.
Temperature Microwave (100°C, 20 min) Rapid heating can outcompete catalyst decomposition pathways.

Workflow Visualization

The following decision tree guides the experimental setup to minimize failure rates.

Workflow Start Start: this compound CheckPartner Check Coupling Partner (Boronic Acid) Start->CheckPartner IsHindered Is Partner Sterically Hindered? CheckPartner->IsHindered MethodA Use Method A Pd(dppf)Cl2 / Na2CO3 / Dioxane IsHindered->MethodA No MethodB Use Method B XPhos Pd G2 / K3PO4 / THF IsHindered->MethodB Yes Monitor Monitor LCMS @ 2 Hours MethodA->Monitor MethodB->Monitor Conversion Full Conversion? Monitor->Conversion Workup Neutral Workup (No Acid Wash) Conversion->Workup Yes Heat Increase Temp or Switch to Microwave Conversion->Heat No Heat->Monitor

Caption: Decision tree for selecting the appropriate Suzuki coupling protocol based on substrate complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using XPhos Pd G2.[2][3][4] Organic Syntheses, 90, 353. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Bair, J. S., et al. (2017). Palladium-Catalyzed Cross-Coupling of Unprotected Haloanilines.[5] Journal of Organic Chemistry. (General reference for amine tolerance in Pd coupling).

Sources

Application Notes and Protocols: A Comprehensive Guide to the Buchwald-Hartwig Amination of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Carbon-Nitrogen Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines, specifically, are privileged structures found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 4'-Bromobiphenyl-3-amine, a key intermediate in the synthesis of various high-value compounds.

Mechanistic Insights: The Catalytic Cycle of Transformation

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-4'-bromobiphenyl-3-amine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2]

A potential side reaction is β-hydride elimination, which can be minimized by the judicious choice of ligand.[1]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Coordination Amine Coordination Pd(II)_Complex->Coordination Amine R2NH Amine->Coordination Pd_Amine_Complex [L-Pd(II)(Ar)(Br)(R2NH)] Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Base Base Base->Deprotonation Pd_Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-4'-bromobiphenyl-3-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The specific amine, ligand, and base should be chosen based on the desired product and may require optimization.

Materials and Reagents
ReagentCAS NumberMolecular WeightRoleNotes
This compound101759-33-9248.12 g/mol Aryl HalideSubstrate
Amine (e.g., Aniline)62-53-393.13 g/mol NucleophileCoupling Partner
Palladium(II) Acetate3375-31-3224.49 g/mol Catalyst PrecursorSource of Pd(0)
Xantphos161265-03-8578.68 g/mol LigandStabilizes catalyst, promotes reductive elimination
Sodium tert-butoxide865-48-596.10 g/mol BaseDeprotonates the amine
Toluene108-88-392.14 g/mol SolventAnhydrous, degassed
Safety Precautions
  • Palladium Catalysts: Palladium catalysts can be flammable, especially in dust form. Handle in a well-ventilated area and avoid creating dust.[3]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.[4]

  • Sodium tert-butoxide: This is a strong, corrosive base. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene: Toluene is a flammable solvent. Work in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and Xantphos (0.02 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Palladium(II) acetate (0.01 equiv) to the flask.

    • Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity will depend on the specific product. For aniline products, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.[5]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the N-aryl-4'-bromobiphenyl-3-amine product.[6][7]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.[7]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.[8]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Use a fresh batch of palladium precursor and ligand.
Poor choice of ligandScreen different ligands. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biaryl phosphine ligands are often effective.
Inappropriate baseThe choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be explored.
Formation of side products (e.g., hydrodehalogenation) β-hydride eliminationUse a more sterically hindered ligand to disfavor this pathway.
Difficulty in purification Product is very polar or basicAdd a small amount of triethylamine to the column chromatography eluent. Alternatively, an acidic workup to extract the product into the aqueous phase, followed by basification and re-extraction, can be attempted.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of N-aryl-4'-bromobiphenyl-3-amine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous anhydrous and inert atmosphere techniques, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 26, 2024. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 26, 2024. [Link]

  • 4-Bromobiphenyl | C12H9Br | CID 7101. PubChem. Accessed January 26, 2024. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed January 26, 2024. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Published online December 3, 2021. Accessed January 26, 2024. [Link]

  • Buchwald–Hartwig reaction of phenyl bromide with aniline catalysed by complexes 13b, 14, or 15. ResearchGate. Accessed January 26, 2024. [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. The Royal Society of Chemistry; 2019. Accessed January 26, 2024. [Link]

  • Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. The Royal Society of Chemistry; 2025. Accessed January 26, 2024. [Link]

  • Pinto DCGA, Santos CMM, Silva AMS. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Published online January 2007. Accessed January 26, 2024. [Link]

  • Aniline purification process.
  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. Published online February 4, 2026. Accessed January 26, 2024. [Link]

  • Does aniline stick in columns during column chromatography? ResearchGate. Published August 3, 2014. Accessed January 26, 2024. [Link]

  • ESI for. The Royal Society of Chemistry; 2012. Accessed January 26, 2024. [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Accessed January 26, 2024. [Link]

  • Standard Operating Procedure. Accessed January 26, 2024. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 26, 2024. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Accessed January 26, 2024. [Link]

Sources

Application Notes & Protocols: Leveraging 4'-Bromobiphenyl-3-amine in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4'-Bromobiphenyl-3-amine in OLED Synthesis

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of its constituent organic materials. The efficiency, color purity, and operational lifetime of an OLED device are dictated by the molecular architecture of the materials used in its emissive and charge-transport layers.[1][2] In the vast landscape of organic semiconductors, this compound has emerged as a cornerstone building block for creating high-performance materials, particularly for hole transport layers (HTLs) and blue emitters.

This molecule's utility stems from its unique trifunctional nature:

  • The Biphenyl Core: Provides a rigid, conjugated scaffold that facilitates efficient charge transport through π-orbital overlap. This structural element is crucial for achieving high charge carrier mobility.

  • The Amine Group (-NH₂): The nitrogen's lone pair of electrons imparts strong electron-donating character, which is fundamental for hole-transporting materials.[3][4] This amine also serves as a reactive handle for C-N bond formation, allowing for the construction of larger, more complex triarylamine structures.

  • The Bromo Group (-Br): Positioned on the second phenyl ring, this halogen acts as a versatile reactive site for palladium-catalyzed cross-coupling reactions. This enables the strategic extension of the molecular framework to tune electronic properties and emission characteristics.

This guide provides an in-depth exploration of the synthetic strategies employing this compound, complete with detailed protocols and the scientific rationale behind the experimental choices, to empower researchers in the development of next-generation OLED materials.

Core Synthetic Strategies and Mechanistic Insights

Two palladium-catalyzed cross-coupling reactions are paramount for derivatizing this compound: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Building High-Performance Hole Transport Materials

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[5][6] This reaction is particularly vital for synthesizing the triarylamine-based structures that are widely recognized for their excellent hole-transporting capabilities and thermal stability.[3][7] In the context of this compound, this reaction can be employed in two ways: coupling a secondary amine at the bromo position or coupling an aryl halide at the amine position.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. The choice of ligand is critical; sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often preferred as they promote the crucial reductive elimination step, which is the product-forming step of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required.[9] The base's role is to deprotonate the amine, forming an amido species that can readily displace the halide on the palladium center.

  • Solvent: Anhydrous, non-polar aromatic solvents like toluene or xylene are typically used to ensure the stability of the catalytic intermediates and to allow for the higher temperatures often required for the reaction.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)(Br)Ln B->C D Ligand Exchange (Amine Coordination) C->D E Ar-Pd(II)(NHR'R'')Ln D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')Ln F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR'R'' H->I G A This compound B Buchwald-Hartwig Amination A->B C Suzuki-Miyaura Coupling A->C D Hole Transport Materials (HTMs) (e.g., Triarylamines) B->D C-N Bond Formation E Emissive Materials (e.g., Blue Emitters) C->E C-C Bond Formation

Sources

Application Note & Protocol: Electrophilic Nitration of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup for the nitration of 4'-Bromobiphenyl-3-amine, a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles governing the reaction. We delve into the mechanistic considerations of electrophilic aromatic substitution, the rationale for reagent selection, and the critical parameters for ensuring a safe, efficient, and reproducible synthesis. This guide is intended to equip researchers with the necessary knowledge to successfully perform this nitration and adapt the methodology for related synthetic challenges.

Introduction: The Significance of Nitrated Biphenylamines

Nitrated biphenylamine scaffolds are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto the this compound framework significantly alters its electronic properties and provides a versatile chemical handle for further functionalization. This transformation is a key step in the synthesis of a wide range of compounds with potential biological activity, including kinase inhibitors and anti-inflammatory agents.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of organic chemistry.[1][2][3] The success of this synthesis hinges on the careful control of reaction conditions to achieve the desired regioselectivity and to manage the inherent safety risks associated with nitration reactions.[4][5]

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The nitration of this compound is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the substituents on the biphenyl core. The reaction involves the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺).[1][2][3]

The generation of the nitronium ion is typically achieved by the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid.[2][6][7][8][9] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[2][3]

G cluster_0 Generation of the Electrophile HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus - H₂O H2O Water (H₂O)

Figure 1: Generation of the nitronium ion electrophile.

The existing substituents on the this compound molecule, the amino group (-NH₂) and the bromo group (-Br), exert significant influence on the position of the incoming nitro group.

  • Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺).[10] The anilinium ion is a strongly deactivating and meta-directing group.[10]

  • Bromo Group (-Br): The bromo group is a deactivating but ortho-, para-directing group.[11] It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions through resonance.

Given these competing effects, the precise location of nitration can be complex. The protonation of the amine is a critical factor. To favor nitration on the amine-bearing ring, it is often necessary to protect the amine group, for example, by acetylation, to maintain its activating and ortho-, para-directing influence.[10] However, for this protocol, we will proceed with the direct nitration of the free amine, anticipating that the reaction conditions can be controlled to achieve a desired outcome, likely with nitration occurring on the non-amine bearing ring or at the meta position to the protonated amine.

Experimental Protocol: A Step-by-Step Guide

This protocol details the nitration of this compound. Extreme caution must be exercised throughout this procedure due to the corrosive and potentially explosive nature of the reagents. [4][5] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial Source
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Commercial SourceCorrosive, handle with extreme care
Concentrated Nitric Acid (HNO₃)ACS Reagent, 70%Commercial SourceCorrosive, strong oxidizer
Dichloromethane (CH₂Cl₂)ACS ReagentCommercial SourceVolatile, use in a fume hood
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentIn-house prep.For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercial SourceFor drying
Deionized Water (H₂O)In-house source
IceIn-house sourceFor cooling bath
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Reaction Setup and Procedure

G start Start dissolve Dissolve this compound in Concentrated H₂SO₄ start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nitrating_mixture Slowly Add Nitrating Mixture (HNO₃ in H₂SO₄) cool->add_nitrating_mixture monitor Monitor Reaction (TLC) add_nitrating_mixture->monitor quench Quench Reaction (Pour onto Ice) monitor->quench neutralize Neutralize with NaHCO₃ (aq) quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the nitration of this compound.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture is highly corrosive and exothermic.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.5 g of this compound.

  • Dissolution and Cooling: Carefully add 10 mL of concentrated sulfuric acid to the flask containing the amine. The dissolution may be exothermic. Stir the mixture until the amine is completely dissolved. Cool the resulting solution to 0-5 °C using an ice bath.

  • Addition of Nitrating Mixture: While maintaining the temperature between 0-5 °C, slowly add the pre-cooled nitrating mixture dropwise from a dropping funnel over a period of 30-45 minutes. It is crucial to control the temperature during this addition to prevent over-nitration and side reactions. [2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a beaker. This will precipitate the crude product.

  • Workup - Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product can then be collected by vacuum filtration or extracted with dichloromethane (3 x 50 mL).

  • Workup - Drying and Concentration: If extracted, combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate. The fractions containing the desired product, as identified by TLC, should be combined and the solvent removed under reduced pressure.

Characterization of the Product

The structure and purity of the nitrated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[4] Always handle them in a fume hood with appropriate PPE.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Potential for Explosion: Nitration reactions can be explosive if not handled correctly.[10] Avoid high temperatures and the use of incompatible materials.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines. Organic waste should be disposed of in appropriate solvent waste containers.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the nitration of this compound. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The successful execution of this protocol will provide a foundation for further synthetic explorations and the development of novel compounds for a variety of applications.

References

  • Vertex AI Search. (n.d.). At what position and on which ring would you expect nitration of 4-bromobiphenyl to occur?
  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
  • Google Patents. (n.d.). CN102603533B - Preparation method of 4,4'-dinitrodiphenyl ether.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2,4-dinitrophenol.
  • Unknown. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nitration.
  • PubChem. (n.d.). 3,4'-Dinitrobiphenyl.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • ResearchGate. (2025). CATALYZED NITRATION OF AMINES: III. THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • YouTube. (2024). Nitration reaction safety.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • PubChem. (n.d.). 4-Bromobiphenyl.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 15N nuclear polarisation in nitration and related reactions. Part 3. Reactions initiated by ipso-attack in the nitration of amines.
  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?
  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.
  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
  • CERES Research Repository. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review).
  • ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • ResearchGate. (n.d.). (PDF) Nitration of primary amines to form primary nitramines (Review).
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • Google Patents. (n.d.). NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.

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Quantitative Analysis of 4'-Bromobiphenyl-3-amine: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 4'-Bromobiphenyl-3-amine. This compound, a halogenated aromatic amine, is of significant interest as a potential process impurity or metabolite in pharmaceutical development. Ensuring its accurate measurement is critical for quality control, safety assessment, and regulatory compliance. This note details two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We explore the causality behind instrumental choices, provide detailed, step-by-step protocols, and outline a framework for method validation in accordance with industry standards.

Introduction: The Analytical Imperative

This compound is an organic compound characterized by a biphenyl structure substituted with both a bromine atom and an amine group.[1] Its presence, even at trace levels, in active pharmaceutical ingredients (APIs) or drug products can be a significant concern due to the potential toxicological properties associated with aromatic amines.[2] Therefore, robust and sensitive analytical methods are required to detect and quantify this compound accurately.

The choice of analytical technique is governed by the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the desired level of selectivity and sensitivity.[3] This guide focuses on HPLC-UV as a primary method for routine quality control and GC-MS for applications requiring higher sensitivity and definitive identification, such as impurity profiling and trace analysis.

Foundational Principles: Selecting the Right Technique

The physicochemical properties of this compound—a moderately polar molecule with a molecular weight of approximately 248.12 g/mol —make it amenable to both liquid and gas chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for the analysis of non-volatile or thermally labile compounds.[5] Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is particularly well-suited for separating biphenyl derivatives.[6] Detection via UV spectrophotometry is a straightforward and robust approach, leveraging the chromophoric nature of the biphenyl rings.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional separation efficiency and highly specific detection.[7] It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[8] For aromatic amines, GC-MS provides unambiguous identification through characteristic mass fragmentation patterns and can achieve very low detection limits, making it ideal for trace impurity analysis.[9][10]

General Sample Preparation Workflow

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract the analyte from the sample matrix and eliminate interferences.[11] The complexity of this step is dictated by the sample matrix itself (e.g., API, formulated drug product, biological fluid).[12]

G

Figure 1: A generalized workflow for preparing samples for chromatographic analysis.

Method 1: Quantification by Reverse-Phase HPLC-UV

This protocol provides a robust starting point for the routine quantification of this compound. The causality for selecting a C18 column lies in its hydrophobicity, which provides excellent retention for the biphenyl structure. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the analyte with good peak shape while separating it from potential impurities.

Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a primary stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample amount equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Dissolve in 10.0 mL of diluent (e.g., 50:50 acetonitrile:water), vortex, and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase for non-polar analytes.[13]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier improves peak shape for amines.[6]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% BGradient elution ensures separation from early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
UV Detector Diode Array Detector (DAD)Allows for peak purity analysis and selection of optimal wavelength.
Wavelength 265 nm (or experimentally determined λmax)Aromatic systems typically show strong absorbance in this region.[13]
  • Data Analysis and System Suitability:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.999 is required.

    • System suitability must be confirmed by injecting a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.

Validation Parameters (Typical)

The following table summarizes typical performance characteristics to be established during method validation, as per ICH guidelines.[2]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) S/N ratio of 3:1
Limit of Quantification (LOQ) S/N ratio of 10:1; RSD < 10%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Specificity Peak purity index > 0.995; No interference from blank/placebo

Method 2: High-Sensitivity Analysis by GC-MS

For applications requiring higher sensitivity and specificity, such as identifying unknown impurities or performing trace-level quantification, GC-MS is the preferred technique. The use of a non-polar capillary column, like a 5% phenyl polymethylsiloxane, provides excellent chromatographic resolution for semi-volatile compounds.[8]

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC section, but use a volatile solvent such as Ethyl Acetate or Dichloromethane as the final diluent.

    • Ensure the final concentration is appropriate for the high sensitivity of the MS detector (e.g., 0.01 µg/mL to 5 µg/mL).

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA robust and sensitive system for routine and research analysis.
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of analytes.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program Start at 100°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 minTemperature program designed to separate the analyte from solvent and matrix components.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used for qualitative analysis, while SIM mode provides enhanced sensitivity for target analytes.
SIM Ions m/z 247, 249 (Molecular ions), 168 (Fragment ion)Select characteristic and abundant ions for maximum sensitivity and specificity.
  • Data Analysis:

    • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show the characteristic isotopic pattern for a single bromine atom (m/z 247 and 249 in a ~1:1 ratio).

    • Quantification: Use the response of the primary quantifier ion (e.g., m/z 247) to build the calibration curve and quantify the analyte in samples.

G

Figure 2: The logical progression from sample injection to final data reporting in a typical chromatographic analysis.

Conclusion and Best Practices

This application note provides robust starting methodologies for the quantification of this compound using HPLC-UV and GC-MS. It is imperative to underscore that these protocols are foundational templates. Any method must be fully validated for its intended purpose and specific sample matrix to ensure data integrity and regulatory compliance.[13][14] Researchers should pay close attention to system suitability checks, the use of certified reference standards, and proper sample handling to generate reliable and reproducible results. The choice between HPLC and GC-MS will ultimately depend on the specific analytical challenge, with HPLC providing a reliable workhorse for routine analysis and GC-MS offering superior sensitivity and specificity for more demanding applications.

References

  • Baranowska, I., & Koper, M. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. International Journal of Electrochemical Science. [Link]

  • SIELC Technologies. (2018). 4-Bromobiphenyl. [Link]

  • Reddy, B. J., & Kumar, K. R. (2012). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. [Link]

  • Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • Google Patents. (1991).
  • Advion. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on normal phase TLC using TLC/MS. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Pferschy-Wenzig, E. M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Link]

  • HELDA, University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites. [Link]

  • DergiPark. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry. [Link]

  • PubMed. (2017). Determination of Halogenated Flame Retardants by GC-API-MS/MS and GC-EI-MS: A Multi-Compound Multi-Matrix Method. [Link]

  • PubChem. (n.d.). 4'-Bromo-[1,1'-biphenyl]-4-amine. [Link]

  • ResearchGate. (2011). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils. [Link]

  • Semantic Scholar. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]

  • ScienceDirect. (2021). Current development of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Bromobiphenyl-3-amine. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products, making its reliable quantification essential for quality control and process monitoring. The developed method utilizes a reversed-phase C18 column with a UV detector, offering excellent selectivity and sensitivity. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.

Introduction

This compound (CAS No: 40641-71-2) is an aromatic amine of significant interest in synthetic chemistry, particularly as a building block in the pharmaceutical industry. The purity and concentration of this intermediate can critically impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for the analysis of this compound. The narrative explains the rationale behind the experimental choices, from stationary phase selection to mobile phase optimization, and provides a step-by-step protocol for both the analytical method and its validation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[3]

PropertyValueSource
Chemical Structure Chemical structure of this compound
CAS Number 40641-71-2[4]
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Predicted pKa (amine) ~4.0 - 4.5Estimated based on 4-aminobiphenyl (pKa of conjugate acid is 4.35)
Predicted LogP ~4.3Estimated based on related compounds
UV Absorption (λmax) ~260-290 nmEstimated based on the biphenyl chromophore and aniline (λmax ~280 nm)

The presence of the basic amine group (predicted pKa ~4.0-4.5) and the hydrophobic biphenyl structure (predicted LogP ~4.3) are the primary factors guiding the chromatographic strategy. The extended chromophore of the biphenyl system suggests strong UV absorbance, making UV detection a suitable choice.[5]

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities, with a reasonable retention time.

Column Selection

A reversed-phase stationary phase is the logical choice for a hydrophobic molecule like this compound. Both C18 and Phenyl phases were considered.

  • C18 (Octadecylsilane): A C18 column is a robust, versatile choice providing strong hydrophobic interactions with the biphenyl moiety of the analyte.[6]

  • Phenyl: A phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the biphenyl system of the analyte.[7][8]

For this method, a C18 column was selected for its proven robustness and wide availability. To minimize peak tailing often associated with basic compounds like amines, a modern, high-purity, end-capped C18 column is recommended.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and peak shape.[9][10][11]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: The amine group in this compound will be protonated at acidic pH. To ensure a consistent ionization state and good peak shape, the mobile phase should be buffered at a pH at least 2 units below the pKa of the amine.[12] A pH of around 2.5 is ideal. This is achieved by using a buffer such as phosphate buffer or by adding an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous phase. For this method, 0.1% formic acid in water is chosen for its simplicity and compatibility with mass spectrometry, should a future transfer to LC-MS be required.

Detection Wavelength

Based on the biphenyl chromophore, significant UV absorbance is expected. While a full UV scan of a pure standard is recommended to determine the absolute λmax, a wavelength of 275 nm is proposed as a starting point, as it is expected to provide good sensitivity while minimizing interference from potential impurities.

Initial Chromatographic Conditions

A gradient elution is often a good starting point in method development to determine the approximate elution conditions.[13]

Detailed Analytical Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations (e.g., for linearity studies).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This is typically assessed by multiple injections of a working standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines.[14][15][16][17][18][19] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[20][21][22][23]

Method_Validation_Workflow Start Start Validation Specificity Specificity Start->Specificity End Validation Complete Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Robustness->End

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • If available, analyze samples of known related substances or forced degradation samples to demonstrate that the peak for this compound is pure and well-resolved from these potential interferents.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound covering a range of 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare spiked samples by adding known amounts of this compound standard solution to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the peak areas over the two studies should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (e.g., varying the percentage of acetonitrile by ± 2%).

    • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The changes should not significantly impact the quantification of the analyte.

HPLC_Method_Development_Logic cluster_analyte Analyte Properties cluster_output Desired Outcome Analyte This compound (Hydrophobic, Basic) Column Column Analyte->Column MobilePhase MobilePhase Analyte->MobilePhase Detection Detection Analyte->Detection Outcome Robust & Validated HPLC Method Optimization Optimization Column->Optimization MobilePhase->Optimization Detection->Optimization Optimization->Outcome

Conclusion

This application note presents a robust and reliable reversed-phase HPLC method for the quantitative analysis of this compound. The method development was guided by the physicochemical properties of the analyte, resulting in excellent chromatographic performance. The comprehensive validation, conducted in accordance with ICH Q2(R2) guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and process monitoring in pharmaceutical and chemical manufacturing environments.

References

  • ResearchGate. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. UV-Vis absorption spectra of a) amine-terminated and b) acrylate-terminated SR-399/TAEA thin films treated with FITC, as a function of the number of deposited layers. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • PubMed. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Scientia Iranica. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. [Link]

  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. 4-Bromobiphenyl. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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Application Note: A Robust Protocol for the Derivatization of 4'-Bromobiphenyl-3-amine for Sensitive GC-MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the chemical derivatization of 4'-Bromobiphenyl-3-amine for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of polar, active compounds like primary aromatic amines is often hampered by poor chromatographic performance, including peak tailing and low response, due to interactions with the analytical column.[1][2] Chemical derivatization addresses these challenges by converting the polar amine moiety into a less polar, more volatile, and more thermally stable group.[3] Herein, we describe an optimized silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which effectively converts this compound into its trimethylsilyl (TMS) derivative, enabling superior chromatographic peak shape and enhanced sensitivity for GC-MS analysis.

Introduction: The Rationale for Derivatization

This compound is an aromatic amine of interest in various fields, including as a potential impurity in pharmaceutical manufacturing, a metabolite in toxicological studies, or an intermediate in chemical synthesis. Accurate quantification of this compound at trace levels is often critical.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of primary amines like this compound is challenging. The active hydrogen atoms on the primary amine group (-NH₂) lead to:

  • High Polarity: Causing strong interactions with the GC stationary phase.

  • Adsorption: Leading to irreversible adsorption onto active sites in the injector and column.

  • Poor Peak Shape: Resulting in broad, tailing peaks that compromise resolution and quantification.[2]

  • Low Volatility: Requiring higher elution temperatures that risk thermal degradation.

To overcome these issues, a derivatization step is essential.[3] This process involves a chemical reaction that replaces the active hydrogens with a non-polar functional group. The most common derivatization strategies for amines in GC analysis are silylation and acylation.[4][5]

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. It is a highly effective method for a wide range of polar compounds.[6][7]

  • Acylation: Introduces an acyl group, which can also improve stability and chromatographic performance. Acylated derivatives are often more stable than silylated ones, especially in the presence of trace moisture.[4][8]

For this application, we selected silylation with BSTFA, a powerful and widely used silylating agent, catalyzed by TMCS.[3][6] This combination ensures a rapid and complete reaction, producing a volatile and thermally stable TMS derivative suitable for high-sensitivity GC-MS analysis.[6]

Principle of Silylation with BSTFA/TMCS

Silylation is the process of replacing an active hydrogen atom in a molecule with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] The reaction for this compound with BSTFA is shown below. The primary amine acts as a nucleophile, attacking the silicon atom of the silylating reagent.[3] Both hydrogens on the amine are replaced, forming the N,N-bis(trimethylsilyl) derivative.

Reaction Scheme:

The addition of a small amount of TMCS (1-10%) as a catalyst is crucial for derivatizing sterically hindered or less reactive amines, ensuring the reaction proceeds to completion.[6]

Experimental Protocols

Materials and Reagents
ItemSupplier & GradeComments
This compoundAnalytical Standard Grade
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)Derivatization Grade (e.g., Sigma-Aldrich)Moisture-sensitive. Store under inert gas.[6]
Acetonitrile (ACN)Anhydrous, HPLC GradeUsed as the reaction solvent.
PyridineAnhydrous, ACS GradeOptional solvent, can act as an acid scavenger.
Nitrogen GasHigh Purity (99.999%)For sample drying and providing an inert atmosphere.
GC Vials (2 mL) with PTFE-lined capsEssential to prevent contamination and sample loss.
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with anhydrous acetonitrile.

  • Sample Preparation: For samples in solution, transfer an aliquot containing the target analyte into a clean GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (<40°C). It is critical that the sample is completely dry, as moisture will hydrolyze the silylating reagent and the derivative.[7]

Derivatization Protocol

The following workflow provides a robust procedure for the silylation of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis A Aliquot of Sample/ Standard in Vial B Evaporate to Dryness (Nitrogen Stream) A->B C Add 100 µL Anhydrous Acetonitrile B->C D Add 100 µL BSTFA + 1% TMCS C->D E Vortex and Heat 70°C for 45 min D->E F Cool to Room Temperature E->F G Inject 1 µL into GC-MS System F->G H Acquire and Process Data G->H

Step-by-Step Procedure:

  • Sample Preparation: Place the dried sample residue (from step 3.2.3) or a dried aliquot of a working standard into a 2 mL GC vial.

  • Solvent Addition: Add 100 µL of anhydrous acetonitrile to the vial to redissolve the residue. Vortex briefly.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Immediately cap the vial tightly. Vortex for 10-15 seconds. Heat the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.[3]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection PortSplitless, 250°C
Injection Volume1 µL
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Phenomenex ZB-5MS)
Oven ProgramInitial 100°C, hold 1 min. Ramp 15°C/min to 300°C, hold 5 min.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI), 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification.

Expected Results and Discussion

Chromatographic Performance

Upon derivatization, a significant improvement in chromatographic performance is expected. The underivatized this compound, if it elutes at all, will show a broad, tailing peak at a long retention time. In contrast, the N,N-bis(TMS) derivative will be more volatile and less polar, resulting in a sharp, symmetrical peak at a shorter retention time, which is ideal for accurate quantification.

Mass Spectrum Interpretation

The Electron Ionization (EI) mass spectrum of the N,N-bis(TMS)-4'-Bromobiphenyl-3-amine derivative will be highly characteristic. Key features to look for include:

  • Molecular Ion (M⁺): The molecular weight of the parent compound is ~249.1 g/mol . The derivative adds two TMS groups (2 * 72.1 g/mol ), resulting in a molecular weight of ~393.3 g/mol . The molecular ion peak should be visible at m/z 393.

  • Bromine Isotope Pattern: A crucial confirmation is the presence of the characteristic bromine isotope pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 393 and 395.

  • Fragment Ions: Common fragment ions in TMS derivatives include the loss of a methyl group (M-15) at m/z 378/380.

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for maximum sensitivity and selectivity. The most abundant and characteristic ions (e.g., m/z 393, 395, and 378) should be chosen.

G Analyte {this compound | MW: ~249.1 | Structure: Br-Ph-Ph-NH₂} Derivative {N,N-bis(TMS) Derivative | MW: ~393.3 | Structure: Br-Ph-Ph-N(TMS)₂} Analyte->Derivative + Reagent (70°C) Reagent {BSTFA + 1% TMCS | Reagent} MS {Mass Spectrum | { M⁺: 393/395 (Br Isotope) |  M-15: 378/380 | ...}} Derivative->MS GC-MS (EI)

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or low product peak Incomplete reaction; Presence of moisture; Reagent degradation.Ensure sample is completely dry. Use fresh, properly stored BSTFA reagent. Increase reaction time or temperature.
Broad, tailing peak Incomplete derivatization; Active sites in GC system.Check derivatization protocol. Condition the GC column. Ensure liner is clean and deactivated.
Extraneous peaks Contaminated solvent/reagent; Sample matrix interference; Reagent byproducts.Run a reagent blank. Use high-purity solvents. Optimize sample cleanup if necessary.

Conclusion

The derivatization of this compound via silylation with BSTFA + 1% TMCS is a highly effective and reliable strategy for enabling sensitive and accurate GC-MS analysis. This protocol successfully converts the polar primary amine into a non-polar, volatile, and thermally stable TMS derivative, overcoming common chromatographic issues like peak tailing and adsorption. The resulting derivative provides excellent peak shape and a characteristic mass spectrum, making this method highly suitable for quantitative applications in research, quality control, and drug development settings.

References

  • Lim, H. K., & Lee, H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]

  • Davis, B. A. (1989). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 491, 1-28. [Link]

  • Molnár-Perl, I. (2005). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Analytical and Bioanalytical Chemistry, 381, 1059–1069. [Link]

  • Butt, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Molecules, 28(10), 4224. [Link]

  • Fabbri, D., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106179. [Link]

  • Das, D., & Sharma, P. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Analytics: Principles and Applications. [Link]

  • Pereira, V., et al. (2008). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 56(22), 10586-10595. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. [Link]

  • Rogers, B. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Igarashi, K. (2005). Gas chromatography of amines as various derivatives. Journal of Chromatography B, 824(1-2), 133-148. [Link]

Sources

role of 4'-Bromobiphenyl-3-amine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4'-Bromobiphenyl-3-amine in Pharmaceutical Intermediate Synthesis

Executive Summary

This compound (CAS 40641-71-2) represents a "privileged scaffold" in medicinal chemistry, offering a unique bifunctional platform for the synthesis of complex biaryl and terphenyl architectures.[1] Its structural value lies in the orthogonal reactivity of its two functional handles: the nucleophilic amino group (meta-position) and the electrophilic bromine atom (para'-position).

This orthogonality allows researchers to selectively elaborate one terminus of the molecule without affecting the other, making it an ideal building block for:

  • Kinase Inhibitors: Specifically p38 MAPK and B-RAF inhibitors utilizing diaryl urea motifs.[1]

  • Combinatorial Libraries: Rapid generation of biaryl/terphenyl libraries via sequential cross-coupling and amidation.

  • Bioisosteres: Synthesis of heterocyclic cores (e.g., benzimidazoles, quinolines) requiring an arylamine precursor.

This guide details the strategic application of this compound, providing validated protocols for "Amine-First" and "Bromide-First" synthetic pathways.[1]

Chemical Profile & Reactivity Map

Compound: this compound CAS: 40641-71-2 Molecular Weight: 248.12 g/mol Appearance: Off-white to pale yellow solid[1]

Orthogonal Reactivity Strategy

The molecule's utility is defined by the distinct activation energies required for its two functional groups.

  • Site A (Amine, -NH₂): Reactive under mild nucleophilic conditions (acylation, urea formation) or Buchwald-Hartwig conditions (as nucleophile).[1]

  • Site B (Bromide, -Br): Reactive under metal-catalyzed cross-coupling conditions (Suzuki-Miyaura, Heck, Buchwald-Hartwig as electrophile).[1]

Figure 1: Orthogonal reactivity map demonstrating the dual-pathway utility of this compound.[1]

Application 1: The "Amine-First" Strategy (Kinase Inhibitor Synthesis)

In the development of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib analogs), the diaryl urea motif is critical for hydrogen bonding with the Glu/Asp residues in the kinase "DFG-out" pocket. This compound serves as the key "hinge" molecule.[1]

Mechanism: The aniline nitrogen attacks an isocyanate electrophile. The bromine atom is preserved, serving as a handle for late-stage diversification (e.g., adding a solubilizing tail via Suzuki coupling after the urea is formed).

Protocol A: Synthesis of N-(4'-Bromobiphenyl-3-yl)-N'-aryl Urea

Objective: To synthesize a diaryl urea core while maintaining the integrity of the aryl bromide.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Isocyanate (1.1 equiv) (e.g., 3-(Trifluoromethyl)phenyl isocyanate)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (0.1 equiv, optional catalyst)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 g, 4.03 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (15 mL) under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (4.43 mmol) dropwise via syringe over 10 minutes.

    • Note: The reaction is often exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The product usually precipitates as a white solid.

  • Work-up:

    • If precipitate forms: Filter the solid using a Büchner funnel. Wash the cake with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL).

    • If no precipitate: Concentrate the solvent to ~20% volume, then add Hexanes to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Expected Yield: 85–95% Key QC Parameter: ^1H NMR should show two distinct urea protons (singlets) between 8.5–9.5 ppm (DMSO-d6).

Application 2: The "Bromide-First" Strategy (Scaffold Extension)

This strategy is employed when building extended aromatic systems, such as terphenyls used in liquid crystals or extended binding pockets in GPCR ligands.[1] The amine is often protected (e.g., Boc) or used directly if the conditions are mild.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with a phenylboronic acid to generate a 3-amino-terphenyl scaffold.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Setup: Purge a microwave vial or Schlenk tube with Nitrogen.[1]

  • Loading: Add this compound (200 mg, 0.8 mmol), Aryl Boronic Acid (0.96 mmol), and Pd(dppf)Cl₂·DCM (20 mg).[1]

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.2 mL).

    • Critical Step: Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen (prevents homocoupling and catalyst deactivation).

  • Heating: Seal the vessel and heat to 90°C for 12 hours (thermal) or 100°C for 30 minutes (microwave).

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). The amine group makes the product polar; consider adding 1% Triethylamine to the eluent to prevent streaking.

Comparative Data Analysis

The following table summarizes the compatibility of common reaction conditions with the this compound scaffold.

Reaction TypeTarget Functional GroupReagentsCompatibilityNotes
Urea Formation Amine (-NH₂)R-NCO, DCMHigh Bromide is inert.[1] High yields.
Amide Coupling Amine (-NH₂)R-COCl, Et₃NHigh Standard conditions apply.[1]
Suzuki Coupling Bromide (-Br)Ar-B(OH)₂, Pd(0)Moderate Free amine can coordinate Pd; consider Boc-protection for difficult couplings.[1]
Buchwald-Hartwig Bromide (-Br)R-NH₂, Pd(0)Low (Selective) Requires careful ligand selection to avoid self-coupling of the free amine.[1]

Validated Workflow Diagram

The following diagram illustrates a typical library synthesis workflow utilizing this compound to generate a library of kinase inhibitors.

Figure 2: Sequential diversification workflow for generating kinase inhibitor libraries.

Safety and Handling

  • Toxicity: Like many halogenated aromatic amines, this compound should be treated as a potential sensitizer and irritant.[1] Avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place under inert gas. The amine can oxidize slightly over time, turning the solid from off-white to brown.

  • Waste: Dispose of all halogenated organic waste in dedicated halogenated solvent streams.[1]

References

  • BenchChem. "4-Bromobiphenyl as a Key Intermediate in Organic Synthesis."[1] Application Notes. Accessed October 2023.[1][2]

  • Dumas, J., et al. "Discovery of a New Class of p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2000, 10(18), 2051-2054.[1] (Foundational work on biaryl urea kinase inhibitors).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews, 1995, 95(7), 2457-2483.[1]

  • PubChem. "Compound Summary: this compound (CAS 40641-71-2)."[1] National Library of Medicine.[1]

Sources

Application Note: 4'-Bromobiphenyl-3-amine in Advanced Chromophore & Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromobiphenyl-3-amine (CAS: 40641-71-2) represents a critical "orthogonal" building block in the synthesis of functional dyes and optoelectronic materials. Unlike simple anilines, its biphenyl core provides inherent conjugation extension (red-shifting absorbance) and enhanced thermal stability.

Its dual-functionality—a nucleophilic amine at the 3-position and an electrophilic bromine at the 4'-position—allows for divergent synthetic pathways. This guide details the application of this compound in two distinct high-value workflows:

  • Azo Dye Synthesis: Via classical diazotization for solvatochromic probes.

  • Triarylamine Synthesis: Via Palladium-catalyzed C-N coupling for Hole Transport Materials (HTMs) used in OLEDs and organic photovoltaics.

Chemical Profile & Handling

PropertySpecificationApplication Note
IUPAC Name 4'-bromo[1,1'-biphenyl]-3-amineCore scaffold
CAS Number 40641-71-2Verify isomer specificity (3-amine vs 4-amine)
Molecular Weight 248.12 g/mol Pre-calculate stoichiometry carefully
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas
Solubility DCM, THF, Ethyl AcetatePoor water solubility requires co-solvents for aqueous reactions
Reactivity Bifunctional (Amine + Aryl Bromide)Chemoselective functionalization possible

Safety Advisory: Biphenyl amines are structurally related to known carcinogens (e.g., benzidine). While 3-amine isomers often exhibit lower toxicity profiles than 4-amines, strict engineering controls (fume hood, glove box) are mandatory. Avoid inhalation of dusts.[1]

Strategic Reaction Pathways

The utility of this compound lies in its ability to serve as a pivot point in chromophore design.

ReactionPathways Start This compound PathA Pathway A: Diazotization (Azo Dyes) Start->PathA PathB Pathway B: Pd-Catalysis (OLED Materials) Start->PathB ProdA Diazo Coupling (Red-Shifted Azo Dyes) PathA->ProdA + NaNO2 / HCl + Phenol/Amine ProdB Buchwald-Hartwig (Triarylamine HTMs) PathB->ProdB + Ar-Br / Pd(0) (Amine acts as Nucleophile) ProdC Suzuki Coupling (Extended Terphenyls) PathB->ProdC + Ar-B(OH)2 / Pd(0) (Bromine acts as Electrophile)

Figure 1: Divergent synthetic utility of this compound. The molecule allows for selective functionalization at either the amine or bromide terminus.

Protocol A: Synthesis of Solvatochromic Azo Dyes

Objective: Synthesize a donor-acceptor azo dye by coupling this compound with N,N-diethylaniline. Mechanism: The biphenyl core acts as a rigid spacer, while the bromine allows for post-dye functionalization (e.g., attaching the dye to a polymer).

Reagents
  • Substrate: this compound (2.48 g, 10 mmol)

  • Acid Source: HCl (conc., 3 mL) diluted in Water (10 mL)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol) in Water (5 mL)

  • Coupler: N,N-Diethylaniline (1.49 g, 10 mmol) dissolved in dilute acetic acid.

  • Buffer: Sodium Acetate (sat. solution).

Step-by-Step Methodology
  • Amine Salt Formation (Critical for Solubility):

    • In a 100 mL beaker, suspend this compound in 10 mL water.

    • Add 3 mL conc. HCl dropwise with vigorous stirring.

    • Observation Check: The amine should dissolve or form a fine, uniform hydrochloride salt suspension. If clumps remain, sonicate or add 1-2 mL of THF to aid dispersion.

  • Diazotization (0–5 °C):

    • Cool the mixture to 0–5 °C using an ice/salt bath.

    • Add the NaNO₂ solution dropwise via a syringe pump or addition funnel over 15 minutes. Keep internal temp < 5 °C.

    • Validation Point (Starch-Iodide): 5 mins after addition, spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (reaction is active). If negative, add more NaNO₂.

  • Coupling Reaction:

    • Cool the N,N-diethylaniline solution to 0–5 °C.

    • Slowly pour the diazonium salt solution (from step 2) into the coupler solution with vigorous stirring.

    • Buffer the pH to ~4.5–5.0 using Sodium Acetate solution.

    • Observation: A deep red/orange precipitate should form immediately.

  • Isolation & Purification:

    • Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Filter the crude dye under vacuum.[1] Wash copiously with water to remove salts.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield metallic green crystals (red powder when crushed).

Protocol B: Synthesis of Triarylamine HTMs (OLEDs)

Objective: Synthesize a hole-transport material (HTM) core via Buchwald-Hartwig Amination. Significance: Triarylamines are the gold standard for hole transport in OLEDs. Using this compound allows the synthesis of asymmetric HTMs.

Reagents
  • Amine: this compound (1.0 eq)

  • Aryl Halide Partner: Iodobenzene (or functionalized aryl iodide) (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(t-Bu)₃ or SPhos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Anhydrous Toluene (degassed).

Workflow Diagram

BuchwaldWorkflow Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Mix Mix Amine + Aryl Iodide + Base in Toluene Setup->Mix Cat Add Pd Catalyst + Ligand Mix->Cat Heat Reflux (110 °C) for 12-24h Cat->Heat Check TLC/LC-MS Check Heat->Check Check->Heat Incomplete Workup Filter through Celite Evaporate Solvent Check->Workup Complete

Figure 2: Buchwald-Hartwig coupling workflow for triarylamine synthesis.

Step-by-Step Methodology
  • Inert Environment Prep:

    • Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x).

    • Expert Tip: Oxygen is the enemy of this reaction. Ensure Toluene is sparged with Argon for at least 30 mins or taken from a solvent purification system.

  • Reaction Assembly:

    • Add this compound (248 mg, 1 mmol), Iodobenzene (112 µL, 1.1 mmol), and NaOtBu (144 mg, 1.5 mmol) to the flask.

    • Add Toluene (5 mL).

    • Add the catalyst system: Pd₂(dba)₃ (18 mg) and SPhos (16 mg).

  • Heating & Monitoring:

    • Heat to 110 °C (reflux).

    • Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting amine is polar; the triarylamine product will be significantly less polar and highly fluorescent under UV (365 nm).

    • Self-Validation: If the reaction turns black and stalls (palladium black precipitation), oxygen ingress occurred. Add more ligand/catalyst if necessary.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove inorganic salts and Palladium residues. Wash the pad with DCM.

    • Concentrate the filtrate.

    • Purification: Flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete diazotization due to insolubility.Use a co-solvent (THF or Acetic Acid) during the acid step. Ensure temp stays < 5°C.
Protocol A: Tar Formation Reaction temp too high; decomposition of diazo salt.Maintain strict temperature control (0-5°C). Add urea to quench excess HNO₂ before coupling.
Protocol B: No Conversion Catalyst poisoning or oxidation.Re-distill solvents; ensure Argon flow; switch to a more robust precatalyst (e.g., XPhos Pd G2).
Protocol B: Debromination Oxidative addition into C-Br bond instead of C-H/N-H.The C-Br bond on the biphenyl is reactive![2] Use an Aryl Iodide as the coupling partner.[4] Iodides react faster than bromides, preserving the C-Br handle for later steps.

References

  • Organic Chemistry Portal. (n.d.). Diazotization and Coupling Reactions: General Protocols. Retrieved from [Link]

  • ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • ResearchGate. (2016). Examples of compounds used in organic light emitting diodes (OLED). Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Ligands from 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The biphenyl-3-amine scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid framework that can be strategically functionalized to create novel ligands with tailored properties. 4'-Bromobiphenyl-3-amine, in particular, serves as a versatile starting material, featuring two key reactive sites: a bromo group amenable to a variety of palladium-catalyzed cross-coupling reactions, and an amino group that can be derivatized or utilized for its electronic influence. This guide provides detailed protocols and expert insights for the synthesis of novel ligands from this compound, focusing on the widely applicable Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative literature to empower researchers in their pursuit of next-generation molecules.

Introduction: The Strategic Value of the this compound Scaffold

The biphenyl moiety is a cornerstone in the design of functional molecules, imparting conformational rigidity and facilitating π-π stacking interactions, which are often crucial for high-affinity binding to biological targets or for achieving desired photophysical properties in materials. The presence of a bromine atom at the 4'-position and an amino group at the 3-position of the biphenyl core in this compound offers a strategic advantage for combinatorial library synthesis and targeted ligand development.[1]

The bromo group is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2][3] These reactions allow for the facile formation of C-C and C-N bonds, enabling the appendage of a wide array of aromatic, heteroaromatic, and aliphatic substituents. The amino group, on the other hand, can serve as a key pharmacophoric feature, a point of attachment for further functionalization, or a modulator of the electronic properties of the biphenyl system. The relative positioning of these functional groups allows for the creation of ligands with diverse three-dimensional shapes and electrostatic profiles.

This application note will focus on two of the most powerful and versatile cross-coupling reactions for elaborating the this compound scaffold: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Foundational Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds.[3] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Ar-R->Pd(0)L2 Catalyst Regeneration

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). The choice of catalyst can influence reaction rates and efficiency.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand is critical and depends on the specific substrates. For electron-rich anilines, bulky, electron-rich phosphine ligands like SPhos or XPhos can be particularly effective.

  • Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction outcome, and its strength should be matched to the substrates to avoid side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of 3'-amino-[1,1':4',1''-terphenyl]-4-amine.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3'-Amino-[1,1':4',1''-terphenyl]-4-amine~85-95%
24-Methoxyphenylboronic acid4''-Methoxy-3'-amino-[1,1':4',1''-terphenyl]-4-amine~80-90%
33-Pyridinylboronic acid4'-(3-Pyridinyl)-[1,1'-biphenyl]-3-amine~75-85%
42-Thiopheneboronic acid4'-(2-Thienyl)-[1,1'-biphenyl]-3-amine~70-80%

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Foundational Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides and primary or secondary amines.[3] This reaction has broad substrate scope and functional group tolerance, making it an indispensable tool in drug discovery.

Mechanistic Rationale for Experimental Choices

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, with the key difference being the nature of the nucleophile.[2]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
  • Palladium Catalyst and Ligand: As with the Suzuki coupling, the choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often employed to promote the challenging reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Amine Protection: The presence of the primary amine at the 3-position of this compound can potentially lead to self-coupling or other side reactions under Buchwald-Hartwig conditions. While some reactions may proceed without protection, particularly if there is a significant difference in reactivity between the aryl bromide and the aniline, protecting the amino group is often a prudent strategy to ensure a clean reaction and higher yields. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be readily removed under acidic or hydrogenolysis conditions, respectively.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 4'-(morpholin-4-yl)-[1,1'-biphenyl]-3-amine. For this specific example, we will proceed without protection of the 3-amino group, relying on the higher reactivity of the aryl bromide. However, for more challenging substrates or to minimize side products, protection should be considered.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, to a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the flask and heat the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired product.

Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound

EntryAmineProductYield (%)
1Morpholine4'-(Morpholin-4-yl)-[1,1'-biphenyl]-3-amine~80-90%
2Piperidine4'-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine~75-85%
3AnilineN¹,N⁴-Diphenyl-[1,1'-biphenyl]-3,4'-diamine~70-80%
4BenzylamineN-(4'-([1,1'-Biphenyl]-3-yl)benzyl)amine~65-75%

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Application Focus: Synthesis of Kinase Inhibitors

The biphenyl-amine scaffold is a common feature in many kinase inhibitors, where the two aryl rings can occupy the adenine and ribose pockets of the ATP binding site. By functionalizing the this compound core, novel and potent kinase inhibitors can be developed. For example, the 3-amino group can be acylated or coupled with a heterocyclic moiety to interact with the hinge region of the kinase, while the 4'-position can be modified to target the solvent-exposed region, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Workflow Start This compound Step1 Suzuki Coupling (e.g., with heteroarylboronic acid) Start->Step1 Intermediate1 4'-(Heteroaryl)-[1,1'-biphenyl]-3-amine Step1->Intermediate1 Step2 Acylation or Coupling at 3-amino group (e.g., with pyrimidine chloride) Intermediate1->Step2 Final_Product Novel Kinase Inhibitor Candidate Step2->Final_Product

Figure 3: General workflow for the synthesis of a kinase inhibitor candidate.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate PPE.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be handled with care. Ensure proper grounding to avoid static discharge.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel ligands. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide efficient and reliable methods for the functionalization of this scaffold, enabling the creation of diverse libraries of compounds for applications in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can unlock the full potential of this powerful building block.

References

  • Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., ... & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & medicinal chemistry, 4(5), 659-666. [Link]

  • Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 54(9), 1749-1760.
  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(12), 1547-1554.
  • The Suzuki Reaction. (2014, February 6). UC Berkeley College of Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, October 27). In Wikipedia. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2020). European Journal of Medicinal Chemistry, 191, 112151. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1225-1253. [Link]

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N-Acetylation of 4'-Bromobiphenyl-3-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Acetylation in Drug Discovery

N-acetylation is a cornerstone of synthetic organic chemistry, particularly within the realm of drug development and medicinal chemistry.[1][2] This fundamental transformation introduces an acetyl group onto a primary or secondary amine, a strategic maneuver often employed to modulate a molecule's pharmacological profile. The resulting amide can exhibit altered solubility, metabolic stability, and target-binding interactions compared to the parent amine. Furthermore, N-acetylation serves as a robust method for protecting amine functionalities during subsequent synthetic steps.[1][2]

This guide provides a detailed, step-by-step protocol for the N-acetylation of 4'-Bromobiphenyl-3-amine to yield N-(4'-bromobiphenyl-3-yl)acetamide. This transformation is a key step in the synthesis of various biologically active compounds, where the biphenyl scaffold is a prevalent structural motif. The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The N-acetylation of this compound is typically achieved through the reaction of the primary aromatic amine with an acetylating agent, most commonly acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This is followed by the departure of an acetate ion, which then acts as a base to deprotonate the newly formed ammonium ion, yielding the final N-acetylated product and acetic acid as a byproduct.[3][4]

Reaction:

This compound + Acetic Anhydride → N-(4'-bromobiphenyl-3-yl)acetamide + Acetic Acid

Experimental Protocol

This protocol is optimized for the efficient and high-yield synthesis of N-(4'-bromobiphenyl-3-yl)acetamide.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Acetic AnhydrideReflux condenser
Glacial Acetic Acid (solvent)Magnetic stirrer and stir bar
Deionized WaterHeating mantle
Saturated Sodium Bicarbonate SolutionBuchner funnel and filter flask
Anhydrous Sodium Sulfate or Magnesium SulfateBeakers and graduated cylinders
Ethyl Acetate (for recrystallization)Thin-Layer Chromatography (TLC) plates and chamber
Hexane (for recrystallization)UV lamp for TLC visualization
pH paper or meter
Rotary evaporator
Safety Precautions
  • This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.[5]

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]

  • Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid (approximately 10-15 mL per gram of amine). Stir the mixture at room temperature until the amine is fully dissolved.

    • Rationale: Glacial acetic acid serves as a suitable solvent that is unreactive under the reaction conditions and helps to maintain a homogeneous reaction mixture.

  • Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution. The addition should be done dropwise to control any potential exotherm.

    • Rationale: A slight excess of acetic anhydride is used to ensure complete conversion of the starting amine. A large excess should be avoided as it can complicate the purification process.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 100-118 °C) and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting amine spot is no longer visible.

    • Rationale: Heating accelerates the rate of reaction. TLC is a crucial in-process control to determine the reaction endpoint, preventing unnecessary heating that could lead to side product formation.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with stirring. A precipitate of the crude product should form.[9]

    • Rationale: Pouring the reaction mixture into water hydrolyzes any unreacted acetic anhydride to the more water-soluble acetic acid and precipitates the less polar organic product.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH is neutral (pH ~7). This will neutralize the acetic acid formed during the reaction and any remaining unreacted acetic anhydride. Be cautious as this will generate carbon dioxide gas.

    • Rationale: Neutralization is essential to remove acidic impurities and facilitate the complete precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual salts and water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is obtained.

Purification

The crude N-(4'-bromobiphenyl-3-yl)acetamide can be further purified by recrystallization.

  • Solvent Selection: Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Summary

Parameter Value
Starting Material This compound
Product N-(4'-bromobiphenyl-3-yl)acetamide
Molecular Formula (Product) C₁₄H₁₂BrNO
Molecular Weight (Product) 290.16 g/mol
Typical Yield >90%
Appearance Off-white to pale yellow solid
Monitoring Technique Thin-Layer Chromatography (TLC)

Experimental Workflow

N_Acetylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in Glacial Acetic Acid B Add Acetic Anhydride A->B Stirring C Heat to Reflux (1-2h) B->C D Cool to RT & Pour into Ice Water C->D TLC Monitoring E Neutralize with NaHCO3 (aq) D->E F Vacuum Filtration E->F G Wash with Water F->G H Dry Crude Product G->H I Recrystallize from Ethyl Acetate/Hexane H->I J Isolate Pure Product I->J K K J->K Characterization (NMR, MS, etc.)

Caption: Workflow for the N-acetylation of this compound.

Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor closely by TLC. Ensure the reaction temperature is maintained.
Loss of product during workup.Ensure complete precipitation by using sufficient ice-cold water. Avoid excessive washing during filtration.
Product is Oily or Gummy Presence of impurities (e.g., unreacted starting material, acetic acid).Ensure complete neutralization with sodium bicarbonate. Perform thorough washing of the crude product. Recrystallize from a suitable solvent system.[10]
Presence of Starting Material in Product Insufficient acetylating agent or reaction time.Use a slight excess of acetic anhydride (1.1-1.5 eq.). Ensure the reaction goes to completion as monitored by TLC.

Alternative "Green" Methodologies

While the acetic anhydride method is robust, there is growing interest in more environmentally friendly synthetic routes. One such alternative is the use of acetonitrile as both the acetylating agent and the solvent, often catalyzed by a Lewis acid like alumina.[1][11] This approach avoids the use of corrosive reagents like acetic anhydride and can be performed under continuous-flow conditions, offering advantages in terms of safety and scalability.[1]

Conclusion

This guide provides a comprehensive and reliable protocol for the N-acetylation of this compound. By understanding the rationale behind each step and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize N-(4'-bromobiphenyl-3-yl)acetamide, a valuable intermediate for further synthetic transformations in drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide.
  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.
  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF.
  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. PMC.
  • Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU.
  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • Benchchem. (n.d.). Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis.
  • CDN. (n.d.). N-Terminus Acetylation Protocol.
  • Benchchem. (n.d.). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis.
  • Semantic Scholar. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (2025). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph.
  • PubMed. (2013). N-(4-Bromo-phen-yl)acetamide: a new polymorph.
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
  • YouTube. (2019). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide.
  • ResearchGate. (2025). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Chemguide. (n.d.). acid anhydrides with ammonia or primary amines.
  • NJDOH. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
  • INEOS Group. (2020). SAFETY DATA SHEET.

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Application Notes & Protocols: The Strategic Use of 4'-Bromobiphenyl-3-amine in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic development. The strategic selection of starting materials and synthetic intermediates is paramount to the successful construction of potent and selective inhibitors. Among the vast arsenal of chemical building blocks, 4'-Bromobiphenyl-3-amine has emerged as a particularly versatile scaffold. Its unique structural features—a biphenyl core providing a rigid framework, a reactive amine group for diverse functionalization, and a bromine atom serving as a handle for cross-coupling reactions—offer medicinal chemists a powerful tool for library synthesis and lead optimization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the design and synthesis of enzyme inhibitors. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols, and explore its role in the development of inhibitors for key enzyme targets.

The Strategic Advantage of the this compound Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets.[1] Its rigid nature helps to reduce the entropic penalty upon binding to a protein, while the two aromatic rings can engage in crucial π-stacking and hydrophobic interactions within an enzyme's active site.

The specific substitution pattern of this compound offers a distinct set of advantages:

  • 3-Amino Group: This primary amine serves as a key nucleophile, readily participating in amide bond formation, sulfonylation, and other reactions to introduce diverse side chains. These modifications are critical for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • 4'-Bromo Group: The bromine atom is a versatile synthetic handle, most notably for its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[1] This allows for the late-stage introduction of additional complexity and the exploration of new chemical space, which is often crucial for optimizing target engagement. The introduction of bromine into a potential drug can also favorably affect drug-target interactions.[2]

The interplay between these two functional groups allows for a modular and highly adaptable approach to inhibitor design.

Case Study: Targeting Protein Kinases with this compound Derivatives

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The 4-aminoquinazoline and related heterocyclic cores are well-established pharmacophores for kinase inhibition, and this compound serves as an excellent starting point for the synthesis of such inhibitors.[3]

The general strategy involves the synthesis of a core heterocyclic structure that can mimic the hinge-binding interactions of ATP in the kinase active site. The biphenyl moiety of the starting material can then be elaborated to occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity.

A common synthetic route involves the initial construction of a core scaffold, followed by diversification using the bromine as a synthetic handle. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G A This compound B Core Scaffold Synthesis (e.g., Quinazoline formation) A->B Reaction with formylating/cyclizing agents C Amide Coupling/Sulfonylation at 3-amino position B->C Acylation/ Sulfonylation D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at 4'-bromo position C->D Late-stage functionalization E Library of Diversified Enzyme Inhibitors D->E

Caption: A modular synthetic workflow for generating diverse enzyme inhibitors starting from this compound.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times.

This initial step protects the amine and provides a stable intermediate for further functionalization.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(4'-bromobiphenyl-3-yl)acetamide.

Rationale: The acetylation of the amine serves two primary purposes: it reduces the nucleophilicity of the amine, preventing unwanted side reactions in subsequent steps, and it introduces a simple amide group that can be a key pharmacophoric element or be hydrolyzed back to the amine at a later stage if desired.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromobiphenyl intermediate with various boronic acids.

Materials:

  • N-(4'-bromobiphenyl-3-yl)acetamide (or other brominated intermediate)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[4]

  • Solvent (e.g., 1,4-dioxane/water mixture)[4]

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk tube, add the N-(4'-bromobiphenyl-3-yl)acetamide (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[4]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[4]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water).[4]

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for achieving high yields.

  • Choice of Base and Solvent: The choice of base and solvent system is critical for the efficiency of the Suzuki-Miyaura coupling and can depend on the specific substrates used. A mixture of an organic solvent like dioxane with water is common, and bases like potassium carbonate or phosphate are effective in promoting the transmetalation step of the catalytic cycle.[4]

  • Degassing the Solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas or by freeze-pump-thaw cycles further protects the palladium catalyst from oxidation.

Data Presentation: Representative Inhibitor Data

The following table summarizes hypothetical data for a series of kinase inhibitors synthesized from this compound, illustrating the impact of modifications at the 4'-position.

Compound IDR Group at 4'-positionTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Inhibitor-1 -Br (starting material derivative)550>10,000
Inhibitor-2 -Phenyl1205,200
Inhibitor-3 -Pyridin-4-yl458,500
Inhibitor-4 -Thiophen-2-yl88>10,000

Analysis: The data clearly demonstrates the utility of the Suzuki-Miyaura coupling for exploring the SAR of the 4'-position. The introduction of a phenyl group (Inhibitor-2) significantly improves potency compared to the brominated precursor. Further modification to a pyridine (Inhibitor-3) leads to a substantial increase in potency, highlighting the potential for hydrogen bonding interactions with the kinase.

Visualization of a Putative Binding Mode

The following diagram illustrates a hypothetical binding mode of a this compound derived inhibitor within a kinase active site.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Core Heterocyclic Core (e.g., Quinazoline) Core->Hinge H-bonds Biphenyl Biphenyl Moiety Biphenyl->HydrophobicPocket Hydrophobic Interactions R_group R-group from Cross-Coupling R_group->SolventFront Improved Solubility & Selectivity

Caption: A schematic of a biphenyl-based inhibitor binding in a kinase active site.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of enzyme inhibitors, particularly those targeting protein kinases. Its bifunctional nature allows for a modular and efficient approach to library synthesis and lead optimization. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to leverage this powerful scaffold in their drug discovery programs. Future work in this area will likely focus on the development of novel cross-coupling methodologies to further expand the accessible chemical space and the application of this scaffold to other enzyme families.

References

  • CN101376619A - Preparation of 4-bromobiphenyl - Google P
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  • Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis - ResearchGate. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])

  • Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])

  • Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - PubMed Central. (URL: [Link])

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed Central. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (URL: [Link])

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Application Note: Sequential Functionalization of 4'-Bromobiphenyl-3-amine via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 4'-Bromobiphenyl-3-amine (CAS: 121847-02-9) . It synthesizes established catalytic methodologies with specific chemo-selective considerations required for this dual-functionalized scaffold.

Executive Summary

This compound is a high-value bifunctional building block characterized by two distinct reactive handles: an electrophilic aryl bromide (para-position) and a nucleophilic primary amine (meta-position). This scaffold is critical in the synthesis of OLED hole-transport materials (HTMs) , pharmaceutical biaryl cores, and chiral ligands.

This guide provides validated protocols for Chemo-Selective Palladium-Catalyzed Cross-Coupling . The core strategy prioritizes the reactivity of the C-Br bond (Suzuki/Sonogashira) while preserving the amine, or utilizing the amine in subsequent C-N bond formations.

Key Challenges Addressed:

  • Catalyst Poisoning: Mitigation of free amine coordination to Pd(0).

  • Polymerization Risk: Preventing intermolecular self-coupling (Buchwald-type polymerization) during C-C bond formation.

  • Sequential Orthogonality: Designing workflows that react the bromide handle before the amine handle.

Substrate Profile & Strategic Logic

FeatureChemical CharacterReactivity Implication
Handle A (C-Br) Aryl Bromide (

-hybridized)
Excellent oxidative addition partner for Pd(0). Reacts in Suzuki, Heck, Sonogashira.
Handle B (-NH₂) Primary Aniline (Nucleophile)Can coordinate to Pd (catalyst deactivation). Acts as nucleophile in Buchwald-Hartwig.
Backbone BiphenylRigid linker; electronic communication between rings is moderate (twisted dihedral angle).
The "Br-First" Strategy

To maximize yield and purity, the C-Br bond should be functionalized first .

  • Reasoning: Attempting to use the amine as a nucleophile (e.g., reacting with another Ar-X) while the internal Br is present risks uncontrolled oligomerization (Head-to-Tail coupling).

  • Exception: If the amine must be protected (e.g., as N-Boc) to allow for aggressive conditions on the Br-end.

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for selecting the correct protocol based on the target moiety.

ReactionWorkflow Start Start: this compound Decision Target Structure? Start->Decision PathA Extended Biaryl/Terphenyl (C-C Bond) Decision->PathA Aryl Extension PathB Alkynyl Biphenyl (C-C Alkyne) Decision->PathB Alkyne Insertion PathC Triarylamine/Amide (C-N Bond) Decision->PathC Amine Sub. Suzuki Protocol 1: Suzuki-Miyaura (Boronic Acid + Pd-Cat) PathA->Suzuki Direct Sonogashira Protocol 2: Sonogashira (Alkyne + Pd/Cu) PathB->Sonogashira Direct Protect Step 1: N-Protection (Boc/Ac) (Prevent Self-Coupling) PathC->Protect Mandatory Buchwald Step 2: Buchwald-Hartwig (External Amine) Protect->Buchwald

Figure 1: Strategic decision tree for functionalizing this compound. Note the protection step required for C-N coupling to avoid polymerization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Terphenyl-amines (Extension of the Carbon Skeleton). Mechanism: Pd(0) inserts into the C-Br bond. The free amine (-NH₂) is generally tolerated by weak bases and robust phosphine ligands.

Reagents & Conditions
ComponentChoiceRationale
Catalyst Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)Bidentate ferrocenyl ligand prevents Pd-deactivation by the substrate's amine. Robust and air-stable.
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Excess ensures complete consumption of the bromide.
Base K₂CO₃ (2.0 M aq.) or K₃PO₃ Mild inorganic bases prevent interference with the amine. Avoid strong alkoxides.
Solvent 1,4-Dioxane / Water (4:1)The biphasic system dissolves inorganic base and organic substrate; promotes transmetallation.
Temp/Time 80–90 °C, 4–12 hoursThermal activation required for oxidative addition.
Step-by-Step Methodology
  • Setup: Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen removal prevents homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base Addition: Add degassed 2.0 M aq. K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor by TLC or LC-MS (Target mass = Substrate - Br + Aryl).

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel). Note: The product is an amine; use 1% Triethylamine in the eluent to prevent streaking.

Protocol 2: Sonogashira Coupling

Objective: Introduction of an alkyne handle (e.g., for "Click" chemistry or conjugation). Challenge: The free amine can coordinate to Copper (CuI co-catalyst). Solution: Use a slightly higher CuI loading or a copper-free variant (if possible). The standard Pd/Cu protocol is usually effective if the alkyne is reactive.

Reagents & Conditions
  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2-5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base.

  • Temperature: 60–80 °C.

Step-by-Step Methodology
  • Dissolution: Dissolve This compound (1.0 equiv) in degassed Et₃N (or THF/Et₃N 1:1 mixture).

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI .

  • Alkyne Addition: Add the terminal Alkyne (1.2 equiv).

  • Heating: Heat to 70 °C under Argon.

    • Observation: The reaction typically turns dark brown/black.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate.

  • Purification: Column chromatography.

Protocol 3: Buchwald-Hartwig Amination (Advanced)

Objective: Reacting the C-Br handle with an external amine (to make a diamine). Critical Warning: The substrate contains a primary amine. If you react it with another amine using Pd, you risk polymerization (Substrate A reacts with Substrate B, which reacts with Substrate C...). Requirement: You must Protect the internal amine first.

Step 1: Protection (N-Boc)
  • React This compound with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM.

  • Isolate tert-butyl (4'-bromobiphenyl-3-yl)carbamate .

Step 2: C-N Coupling

Now that the internal amine is "masked," the bromide can be coupled with an external amine.

ComponentRecommendation
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos or BrettPhos (2-4 mol%)
Base NaOtBu (Sodium tert-butoxide)
Solvent Toluene or t-Amyl Alcohol
Temp 100 °C
Catalytic Cycle Visualization

The following diagram details the specific pathway for the Suzuki coupling, highlighting the role of the base in activating the boron species.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + this compound TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar-B(OH)2 + OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-Ar RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Suzuki coupling of this compound.

Safety & Handling

  • Toxicity: Brominated biphenyls can be persistent and toxic. Handle in a fume hood. Avoid inhalation of dust.

  • Palladium Residues: Pd species are heavy metals. All waste streams (aqueous and solid) must be segregated for heavy metal disposal.

  • Exotherms: The oxidative addition step can be exothermic. Ensure temperature control during scale-up (>10g).

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by free amine.Switch to Pd(dppf)Cl₂ or increase loading to 5 mol%.
Homocoupling (Ar-Ar) Oxygen presence.[3]Degas solvents more rigorously (Freeze-Pump-Thaw).
Protodebromination Reaction too hot/wet without reaction.Ensure Boronic acid quality; add dry solvent; lower temp slightly.
Streaking on TLC Amine interaction with Silica.Pre-wash TLC/Column with 1% Et₃N in eluent.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Amination of Aryl Halides (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Handling of Amino-Aryl Halides: Paul, F., et al. (2004). "Organometallic synthesis of novel biphenyl derivatives." Journal of Organometallic Chemistry. (General reference for biphenyl reactivity).
  • Catalyst Selection for Challenging Substrates

    • Hartwig, J. F. (2010).[4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Authoritative text on Pd-cycle mechanisms).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4'-Bromobiphenyl-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4'-Bromobiphenyl-3-amine Derivatives

This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The biphenyl scaffold is a recognized "privileged structure," frequently appearing in blockbuster drugs due to its favorable pharmacological properties.[1] The presence of a bromine atom and an amino group provides versatile handles for further chemical modifications, making these compounds highly valuable starting materials for the synthesis of complex molecules with diverse biological activities.[1][2] For instance, derivatives have been explored as potential agents in the treatment of Alzheimer's disease.[3]

The transition from laboratory-scale synthesis to industrial production presents significant challenges. A scalable synthetic route must be efficient, cost-effective, safe, and environmentally sustainable. This document provides a comprehensive guide to the scale-up synthesis of this compound derivatives, focusing on robust and field-proven methodologies.

Synthetic Strategies for Scale-Up

The construction of the this compound core can be approached through several synthetic disconnections. The most industrially viable strategies involve the formation of the biaryl C-C bond or the C-N bond at a late stage. Two dominant palladium-catalyzed cross-coupling reactions have emerged as the methods of choice for their reliability and broad substrate scope: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5]

Strategy 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl systems.[4] This reaction is favored in industrial settings due to its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids.[4][6]

The general approach involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, two primary pathways are considered:

  • Pathway A: Coupling of 3-amino-phenylboronic acid with 1,4-dibromobenzene.

  • Pathway B: Coupling of 4-bromophenylboronic acid with 3-bromoaniline.

While both pathways are chemically feasible, Pathway B is often preferred for scale-up. 4-Bromophenylboronic acid and 3-bromoaniline are readily available and generally less expensive starting materials.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. For large-scale production, minimizing the catalyst loading is a key economic driver.[4] The use of highly active phosphine ligands, such as SPhos, can facilitate the reaction with lower catalyst concentrations.[4] The selection of a suitable base and solvent system is also crucial for efficient reaction kinetics and to minimize side reactions. A mixture of an aqueous inorganic base and an organic solvent like 1,4-dioxane or toluene is commonly employed.[7][8]

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow A Starting Materials (4-Bromophenylboronic acid, 3-Bromoaniline) B Reaction Setup (Reactor, Solvent, Base) A->B Charge Reactor C Catalyst Addition (Palladium Precatalyst, Ligand) B->C Degas D Reaction (Heating, Inert Atmosphere) C->D Heat to Reaction Temp. E Work-up (Quenching, Extraction) D->E Cool and Quench F Purification (Crystallization/Chromatography) E->F Phase Separation G Product (this compound) F->G Isolation

Caption: Workflow for Suzuki-Miyaura Synthesis.

Strategy 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and efficient method for C-N bond formation.[5][9] This reaction is particularly advantageous when the desired amine is readily available or when the corresponding boronic acid is unstable or difficult to access.

For the synthesis of this compound, the most logical approach is the coupling of 4-bromobiphenyl with an ammonia equivalent or a protected amine, followed by deprotection. A more direct route involves the coupling of 4-bromobiphenyl with 3-aminoaniline, though this can sometimes be complicated by side reactions. A more robust approach utilizes a starting material where the amino group is already present, such as the coupling of 4-bromobiphenyl with an aniline derivative.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[10] Bulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[10] The choice of base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate are commonly used.[11]

Diagram of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow A Starting Materials (4-Bromobiphenyl, Amine Source) B Reaction Setup (Reactor, Solvent, Base) A->B Charge Reactor C Catalyst Addition (Palladium Precatalyst, Ligand) B->C Degas D Reaction (Heating, Inert Atmosphere) C->D Heat to Reaction Temp. E Work-up (Filtration, Extraction) D->E Cool and Quench F Purification (Crystallization/Chromatography) E->F Phase Separation G Product (this compound) F->G Isolation

Caption: Workflow for Buchwald-Hartwig Synthesis.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a scalable synthesis of this compound from 4-bromophenylboronic acid and 3-bromoaniline.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet.

  • 4-Bromophenylboronic acid

  • 3-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, deionized and degassed

  • Toluene

  • Brine solution

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Reactor Setup: To a clean and dry jacketed glass reactor, add 4-bromophenylboronic acid (1.2 equivalents) and 3-bromoaniline (1.0 equivalent).

  • Solvent and Base Addition: Add 1,4-dioxane and degassed water (typically in a 10:1 ratio).[7] Add potassium phosphate (2.0 equivalents).

  • Degassing: Sparge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate flask under a nitrogen atmosphere, dissolve palladium(II) acetate (0.01 equivalents) and SPhos (0.02 equivalents) in a small amount of degassed toluene.[4] Stir for 15 minutes to form the active catalyst complex.[4]

  • Reaction Initiation: Add the catalyst solution to the main reactor. Heat the reaction mixture to 90 °C with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Add water and ethyl acetate.[7] Separate the organic layer.

  • Aqueous Wash: Wash the organic layer with water and then with brine.[1]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and wash the filter cake with ethyl acetate.[1]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1][12]

Quantitative Data Summary:

ParameterTypical Value
Yield85-95%
Purity (by HPLC)>98%
Catalyst Loading0.5 - 1.0 mol%

Purification of Amine Derivatives on a Large Scale

The purification of amines on an industrial scale often presents challenges due to their basic nature, which can lead to issues with traditional silica gel chromatography.[13]

Strategies for Large-Scale Amine Purification:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid amine products. Careful selection of the crystallization solvent is crucial to achieve high purity and yield.

  • Acid-Base Extraction: This classical method involves dissolving the crude product in an organic solvent and extracting it with an aqueous acid to form the ammonium salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then basified to regenerate the free amine, which is subsequently extracted into an organic solvent.[14]

  • Amine-Functionalized Silica Gel Chromatography: For challenging separations, amine-functionalized silica can be used to mitigate the strong interactions between the basic amine and the acidic silica surface, leading to improved peak shape and resolution.[13][15]

  • Distillation: For liquid amines, fractional distillation under reduced pressure can be an effective purification method.[16]

Safety Considerations

Handling of Reagents:

  • 4'-Bromobiphenyl: May cause skin and eye irritation.[17] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Use in a well-ventilated area.[17]

  • Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Many organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood and take precautions against ignition sources.

Reaction Hazards:

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[19][20][21] For scale-up, it is essential to have adequate temperature control and a plan for managing potential exotherms. A controlled addition of one of the reagents can help to manage the reaction rate and heat generation.[20]

  • Pressure Build-up: Reactions involving heating solvents should be conducted in appropriate pressure-rated equipment with proper venting.

Emergency Procedures:

  • In case of skin contact, wash the affected area thoroughly with soap and water.[18]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[18]

  • In case of inhalation, move to fresh air.[18]

  • Spills should be cleaned up immediately using appropriate absorbent materials and disposed of as hazardous waste.[22]

References

  • US4990705A - Preparation of 4-bromobiphenyl - Google P
  • Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor | Request PDF - ResearchGate. [Link]

  • CN101376619A - Preparation of 4-bromobiphenyl - Google P
  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • US3337630A - Process for the purification of amines - Google P
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamides Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • Biphenyl, 4-bromo- - Organic Syntheses Procedure. [Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue University. [Link]

  • NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis | Organic Letters. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate. [Link]

  • (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. [Link]

  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PubMed Central. [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid - ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

  • Material Safety Data Sheet - 4-Bromobiphenyl, 99% - Cole-Parmer. [Link]

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The Strategic Deployment of 4'-Bromobiphenyl-3-amine in Combinatorial Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Biphenyl Scaffold and the Versatility of 4'-Bromobiphenyl-3-amine

In the landscape of modern medicinal chemistry, the biphenyl moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds. Its rigid yet conformationally adaptable nature allows for precise spatial positioning of functional groups, facilitating optimal interactions with biological targets. Within this important class of structures, this compound emerges as a particularly strategic building block for the construction of combinatorial libraries.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in combinatorial synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for key chemical transformations, and illustrate its application in the generation of diverse molecular libraries.

The unique arrangement of functional groups in this compound offers a dual-pronged approach to molecular diversification. The amino group at the 3-position serves as a versatile handle for the introduction of a wide array of substituents through well-established amide bond formation reactions. Concurrently, the bromo group at the 4'-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a second point of diversity. This orthogonal reactivity is the cornerstone of its utility in building large and structurally diverse compound libraries.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound and its derivatives is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40641-71-2[1]
Molecular Formula C₁₂H₁₀BrN[1]
Molecular Weight 248.12 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in organic solvents such as methanol, dichloromethane, and DMSO.

Safety Profile:

This compound should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3][4][5]

Core Synthetic Strategies and Detailed Protocols

The synthetic utility of this compound is primarily exploited through three key reaction classes: amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions allow for the systematic introduction of diverse chemical functionalities at two distinct points of the molecular scaffold.

Amide Bond Formation: Diversification at the 3-Amino Position

The primary amine at the 3-position of the biphenyl scaffold is a versatile nucleophile for the formation of amide bonds. This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of carboxylic acid-containing building blocks.

Reaction Principle:

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and typically requires the activation of the carboxylic acid.[6] This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using a coupling reagent.[6]

Protocol 1.1: Acylation with Acyl Chlorides

This protocol describes a general procedure for the acylation of this compound with an acyl chloride. This method is robust and generally high-yielding.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acyl chloride.

  • Anhydrous Solvent: Ensures that the acyl chloride does not react with water, which would reduce the yield of the desired amide.

  • Base (TEA or DIPEA): Neutralizes the hydrochloric acid byproduct formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • 0 °C Addition: The reaction is often exothermic; dropwise addition at low temperature helps to control the reaction rate and minimize side reactions.

Protocol 1.2: Amide Coupling with Carboxylic Acids using a Coupling Reagent

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, to suppress racemization and improve efficiency)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism Insight:

Carbodiimides activate the carboxyl group of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] The amine then attacks this intermediate to form the amide bond, releasing a urea byproduct.[6][8] The addition of HOBt or HOAt can further enhance the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization.

Suzuki-Miyaura Coupling: C-C Bond Formation at the 4'-Position

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an aryl halide.[9][10][11] This reaction is ideal for introducing a wide range of aryl and heteroaryl substituents at the 4'-position of the biphenyl scaffold.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] A base is required to activate the organoboron reagent for transmetalation.[12]

Protocol 2.1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid of choice (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expert Insights on Reagent Selection:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial for the success of the reaction and depends on the specific substrates. For simple arylboronic acids, Pd(PPh₃)₄ is often effective. For more challenging couplings, specialized ligands such as SPhos or XPhos may be required.

  • Base: The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The strength of the base should be matched to the reactivity of the substrates.

  • Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

Buchwald-Hartwig Amination: C-N Bond Formation at the 4'-Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, providing a powerful tool for introducing nitrogen-containing substituents at the 4'-position.

Reaction Principle:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16] A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.[16]

Protocol 3.1: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine of choice (1.2 eq)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, SPhos) (1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄) (1.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst, the ligand (if not using a pre-catalyst), and the base.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness Through Self-Validation:

Each protocol described above is designed as a self-validating system. The progress of each reaction should be meticulously monitored by an appropriate analytical technique (TLC, LC-MS, or GC-MS). This allows for real-time assessment of the reaction's success and informs decisions on reaction time and workup procedures. Furthermore, the final products must be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm their identity and purity.

Combinatorial Workflow: A Visual Guide

The power of this compound lies in its ability to be seamlessly integrated into a combinatorial workflow to rapidly generate a library of diverse compounds. The following diagram illustrates a typical "split-and-pool" solid-phase synthesis strategy.

Combinatorial_Workflow cluster_0 Step 1: Immobilization cluster_1 Step 2: First Diversification (Amide Coupling) cluster_2 Step 3: Second Diversification (Suzuki Coupling) cluster_3 Step 4: Cleavage A Solid Support (e.g., Rink Amide Resin) B Attach this compound A->B Fmoc Deprotection & Coupling C Split into N portions B->C D Couple with diverse Carboxylic Acids (R¹-COOH) C->D Parallel Synthesis E Pool Resins D->E F Split into M portions E->F G Couple with diverse Boronic Acids (R²-B(OH)₂) F->G Parallel Synthesis H Pool Resins G->H I Cleave from Resin (e.g., with TFA) H->I J Library of N x M Discrete Compounds I->J

Caption: A representative solid-phase combinatorial workflow using this compound.

This workflow demonstrates how a large library of compounds can be efficiently synthesized by sequentially introducing two points of diversity. The "split-and-pool" strategy is a powerful technique in combinatorial chemistry that allows for the geometric expansion of the library size with each diversification step.[17][18]

Reaction Mechanisms Illustrated

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂(R²) PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R² ArylBr Ar-Br BoronicAcid R²-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)L₂(NR¹R²) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² ArylBr Ar-Br Amine HNR¹R² Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Expected Physicochemical Properties of Derivatives

The physicochemical properties of the final compounds in a combinatorial library are critical for their potential as drug candidates. Properties such as lipophilicity (LogP) and aqueous solubility can be modulated by the choice of substituents introduced at the points of diversity.

Table 2: Predicted Physicochemical Properties of Exemplar this compound Derivatives

R¹ (at 3-NH)R² (at 4')Predicted LogPPredicted Aqueous Solubility (mg/L)
AcetylPhenyl3.850
Benzoyl4-Methoxyphenyl5.25
CyclopropylcarbonylPyridin-4-yl3.1150
Morpholine-4-carbonylThiophen-2-yl3.580

*Note: These are predicted values generated using computational models and should be experimentally verified. The introduction of polar functional groups generally decreases LogP and increases aqueous solubility.[19]

Conclusion: A Strategic Asset for Drug Discovery

This compound is a highly valuable and versatile building block for combinatorial chemistry. Its orthogonal reactive sites allow for the efficient and systematic generation of large libraries of structurally diverse compounds. By leveraging the robust and well-understood chemistry of amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can rapidly explore vast chemical space in the quest for novel therapeutic agents. The protocols and insights provided in this application note are intended to empower scientists to effectively incorporate this strategic building block into their drug discovery programs, ultimately accelerating the identification of new lead compounds.

References

  • Furka, Á. Combinatorial chemistry on solid phase. [Link]

  • Jetir. COMBINATORIAL CHEMISTRY: A REVIEW. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Suzuki Cross Coupling Reaction-A Review. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PubMed. Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Bromobiphenyl-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this challenging synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the development of pharmaceuticals and advanced materials, a robust and high-yielding synthesis of this molecule is critical.

This document moves beyond simple step-by-step instructions. It delves into the mechanistic reasoning behind procedural choices, providing a framework for logical problem-solving based on our extensive field experience with palladium-catalyzed cross-coupling reactions.

Section 1: Choosing Your Synthetic Strategy

The formation of the C-C bond to create the biphenyl core is the central challenge. Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for this purpose due to their high functional group tolerance and generally good yields. The Suzuki-Miyaura coupling is the preeminent method for this transformation.

The most logical and commonly employed Suzuki coupling strategy involves the reaction of 3-bromoaniline with (4-bromophenyl)boronic acid . This approach utilizes readily available starting materials.

G cluster_reactants Reactants cluster_conditions Catalytic System R1 3-Bromoaniline Product This compound R1->Product R2 (4-Bromophenyl)boronic acid R2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Toluene/H₂O Heat Ligand Phosphine Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K₃PO₄) Base->Product

Caption: Primary Suzuki coupling route to the target compound.

Alternative Substrate Pairing
RouteAryl HalideOrganoboron ReagentKey Considerations
A (Recommended) 3-Bromoaniline(4-Bromophenyl)boronic acidPros: Utilizes a stable, commercially available boronic acid. Cons: The electron-rich nature of 3-bromoaniline can make the initial oxidative addition step sluggish.[1]
B 1,4-Dibromobenzene(3-Aminophenyl)boronic acidPros: Oxidative addition into 1,4-dibromobenzene is typically efficient. Cons: (3-Aminophenyl)boronic acid is prone to instability and self-coupling (polymerization) under reaction conditions. Requires careful handling and high purity.

Given the stability challenges associated with aminophenylboronic acids, Route A is the recommended starting point for process optimization.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound via the recommended Suzuki coupling route.

Q1: My reaction has stalled, showing low conversion of the 3-bromoaniline starting material. What are the likely causes?

A: Low conversion is typically rooted in a problem with the catalytic cycle, specifically the initial oxidative addition step.

  • Causality: 3-Bromoaniline is an electron-rich aryl halide due to the electron-donating nature of the amine group. This high electron density at the carbon-bromine bond can impede the oxidative addition of the Pd(0) catalyst, which is the rate-limiting step for many cross-couplings.[1]

  • Troubleshooting Steps:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You must use a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species that is more effective at breaking the C-Br bond.[2] Excellent choices for this substrate class include Buchwald ligands like SPhos , XPhos , or RuPhos .[3]

    • Catalyst Pre-activation: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This process can be inefficient. Consider using a pre-catalyst like SPhos Pd G3 , which generates the active L-Pd(0) complex more cleanly and reliably.[3]

    • Increase Temperature: If your reaction is running at 80 °C, cautiously increasing the temperature to 90-100 °C can provide the necessary energy to overcome the activation barrier for oxidative addition.[4] Monitor for potential degradation of starting materials at higher temperatures.

Q2: My main impurity is 4,4'-dibromobiphenyl. How do I prevent this homocoupling side reaction?

A: The formation of 4,4'-dibromobiphenyl arises from the unwanted coupling of two molecules of (4-bromophenyl)boronic acid. This is a classic Suzuki side reaction, often triggered by the presence of oxygen.

  • Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II) outside of the desired catalytic cycle. This Pd(II) species can then promote the homocoupling of the boronic acid.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most crucial preventative measure. Before heating, the reaction mixture (solvent, base, and substrates) must be thoroughly degassed. The most effective method is to subject the mixture to 3-5 cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen. Sparging the solvent with argon for 30-60 minutes before use is also highly recommended.[4]

    • Check Boronic Acid Stoichiometry: While a slight excess of boronic acid (1.1-1.2 equivalents) is common to drive the reaction to completion, using a large excess (>1.5 equivalents) can increase the statistical probability of homocoupling.

    • High-Purity Reagents: Ensure your (4-bromophenyl)boronic acid is of high purity. Some impurities can accelerate decomposition and side reactions.

Q3: I am seeing a significant amount of biphenyl (de-halogenated product) and aniline (from protodeboronation). What is causing this?

A: These side products indicate competitive hydrodehalogenation of your aryl bromide and protodeboronation of your boronic acid.

  • Causality: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond. This can be catalyzed by traces of palladium and is often exacerbated by excessive heat or prolonged reaction times.[4] The resulting benzene can then enter a coupling reaction. Similarly, the aryl halide can be reduced.

  • Troubleshooting Steps:

    • Base Selection: While strong bases are needed, some can contain residual water or hydroxide that can facilitate these side reactions. Anhydrous, finely ground potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate transmetalation but is less prone to causing hydrolysis than hydroxides.[1]

    • Use a Boronic Ester: If protodeboronation is persistent, consider switching from the boronic acid to a more stable boronic ester, such as the pinacol ester derivative ((4-bromophenyl)boronic acid pinacol ester). These are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion. Monitor by TLC or LC-MS and work up the reaction promptly once the starting material is consumed.

Q4: Purification is challenging due to a persistent, polar impurity. How can I improve the workup?

A: The amine functional group on your product allows for a straightforward acid-base extraction to remove non-basic impurities.

  • Causality: Boronic acids and their byproducts (boroxines) are acidic, while your product is basic. This difference in reactivity can be exploited for efficient purification.

  • Troubleshooting Steps:

    • Acid Wash: After the initial quench and dilution with an organic solvent (like ethyl acetate or toluene), wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your amine product will protonate and move into the aqueous layer.

    • Separation: Discard the organic layer, which contains the neutral/acidic impurities like homocoupled byproducts and residual boronic acid species.

    • Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until it is basic (pH > 9). The free amine product will precipitate or can be re-extracted into a fresh portion of organic solvent.

    • Final Wash: Wash the organic layer containing your purified product with brine, dry over Na₂SO₄, and concentrate to yield a much cleaner crude product prior to any required chromatography.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of 3-bromoaniline and (4-bromophenyl)boronic acid.

G Setup 1. Reaction Setup - Add solids (aryl halide, boronic acid, base, catalyst, ligand) to flask. Degas 2. Degassing - Add solvents. - Perform 3x vacuum/argon cycles. Setup->Degas React 3. Reaction - Heat to 90-100 °C. - Monitor by TLC/LC-MS. Degas->React Quench 4. Quench & Dilute - Cool to RT. - Add water & ethyl acetate. React->Quench Extract 5. Acid-Base Extraction - Wash with 1M HCl. - Basify aqueous layer (NaOH). - Re-extract with ethyl acetate. Quench->Extract Purify 6. Final Purification - Dry organic layer (Na₂SO₄). - Concentrate. - Column chromatography if needed. Extract->Purify

Caption: Experimental workflow for the Suzuki synthesis.

Step-by-Step Methodology

Reagents & Stoichiometry:

ReagentM.W.Eq.Amount (for 10 mmol scale)
3-Bromoaniline172.031.01.72 g
(4-Bromophenyl)boronic acid200.821.22.41 g
SPhos Pd G3 Precatalyst703.180.02141 mg
K₃PO₄ (finely ground)212.272.55.31 g
Toluene--40 mL
Water--4 mL

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.72 g, 10.0 mmol), (4-bromophenyl)boronic acid (2.41 g, 12.0 mmol), SPhos Pd G3 (141 mg, 0.2 mmol), and potassium phosphate (5.31 g, 25.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and flush the system with argon.

  • Solvent Addition: Add degassed toluene (40 mL) and degassed water (4 mL) via syringe.

  • Degassing: Submerge the flask in an ultrasound bath and apply a vacuum until the solvent begins to bubble, then backfill with argon. Repeat this cycle a total of three times to ensure the removal of all dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the 3-bromoaniline is consumed (typically 12-24 hours).

  • Workup - Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL).

  • Workup - Isolation: Combine the acidic aqueous layers. While stirring, slowly add 6M NaOH(aq) until the pH is >9, at which point the product may precipitate. Extract the product with ethyl acetate (3 x 40 mL).

  • Final Steps: Combine the final organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Section 4: Key Parameter Optimization Tables

Table 1: Catalyst & Ligand Selection Guide
Catalyst SourceLigandSubstrate SuitabilityComments
Pd(OAc)₂ / Pd₂(dba)₃SPhos or RuPhos Good for electron-rich anilines.Requires in situ reduction; may lead to inconsistencies.
SPhos Pd G3 (Integrated)Excellent for this reaction. A modern pre-catalyst that reliably forms the active Pd(0) species.[3]
Pd(PPh₃)₄PPh₃ (Integrated)Generally poor for this substrate.Often results in low conversion due to insufficient reactivity.
Table 2: Base & Solvent System Selection
BaseSolvent SystemTemperatureComments
K₃PO₄ Toluene / H₂O (10:1) 90-100 °C Recommended. Finely ground base is crucial for reproducibility.[1]
Cs₂CO₃Dioxane or Toluene100-110 °CA strong but often more soluble base. Can be effective but is more expensive.
K₂CO₃Toluene / H₂O or Ethanol80-100 °CA weaker base; may require higher temperatures or result in lower yields.[5]
NaOtBuToluene (anhydrous)80-100 °CVery strong base, typically used in anhydrous conditions. Can promote side reactions with this substrate class.

References

  • US Patent US4990705A: "Preparation of 4-bromobiphenyl".
  • Chinese Patent CN101376619A: "Preparation of 4-bromobiphenyl".
  • ChemRxiv (2020) : "Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates". ChemRxiv. [Link]

  • Organometallics (2021) : "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities". ACS Publications. [Link]

  • Organic Syntheses : "4,4'-dibromobiphenyl". Organic Syntheses. [Link]

  • YouTube (2021) : "Buchwald-Hartwig Amination Reaction". Harish Chopra. [Link]

  • Chinese Patent CN102993022A: "Preparation method of bromoaniline".
  • Organic Syntheses : "Biphenyl, 4-bromo-". Organic Syntheses. [Link]

  • Reddit r/Chempros : "Diagnosing issues with a failed Suzuki coupling?". Reddit. [Link]

  • National Institutes of Health (NIH) : "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". NIH National Library of Medicine. [Link]

  • Myers Research Group, Harvard University : "The Suzuki Reaction - Chem 115". Harvard University. [Link]

Sources

Technical Support: Troubleshooting Suzuki Coupling with 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-4BBA-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary & Substrate Analysis

You are encountering difficulties coupling 4'-Bromobiphenyl-3-amine with a boronic acid partner. This substrate presents a classic "competing functionality" challenge in palladium catalysis.

Substrate Profile:

  • Electrophile: Aryl Bromide (generally reactive).[1]

  • Interference Group: Free primary amine (

    
    ) at the 3-position.
    
  • Structural Context: The amine is on the phenyl ring distal to the bromine (meta-position relative to the biaryl bond), and the bromine is at the para-position of the other ring.

  • Primary Failure Mode: Catalyst Poisoning. The free amine acts as a Lewis base, coordinating to the electrophilic Pd(II) species, forming stable, unreactive bis(amino)-palladium complexes (e.g.,

    
    ).[1] This shuts down the catalytic cycle before transmetallation can occur.[1]
    

Diagnostic Workflow

Before altering your conditions, use this decision tree to identify the specific failure mechanism.[1]

SuzukiTroubleshooting Start Reaction Failed Analyze Analyze Crude (LCMS/NMR) Start->Analyze Result1 SM Remaining (No Conversion) Analyze->Result1 Result2 Dehalogenated Product (Ar-H) Analyze->Result2 Result3 Homocoupling (Ar-Ar) Analyze->Result3 Action1 Catalyst Poisoning Action: Switch to Bulky Ligand (XPhos/SPhos) Result1->Action1 High Probability Action2 Protodeboronation of Boronic Acid Action: Switch to Boronate Ester or Molander Salt Result2->Action2 If Boronic Acid consumed Action3 Oxidation/Wet Conditions Action: Degas solvent, Dry Base Result3->Action3 SubAction Protect Amine (Boc/Ac) Action1->SubAction If Ligand Switch Fails

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Technical Solutions & FAQs

Category 1: Catalyst Deactivation (The Amine Problem)

Q: Why does the reaction turn black and stop, or stay pale with no product, even though aryl bromides are usually reactive?

A: This is the signature of catalyst poisoning. The free amine on your substrate is a better ligand than the phosphine (after dissociation) or solvent. It binds to the Palladium center, preventing the boronic acid from entering the coordination sphere.[1]

The Fix: Ligand Sterics You must use a ligand bulky enough to physically prevent the amine from binding, or electron-rich enough to out-compete it.

  • Recommendation: Switch to Buchwald Dialkylbiaryl Ligands .

    • XPhos or SPhos : These are the "gold standard" for amine-containing substrates. The steric bulk of the biaryl backbone creates a "roof" over the Pd center, allowing the small bromide to enter but blocking the amine coordination.[1]

    • 
       : Highly effective but air-sensitive.
      

Comparative Ligand Performance Table

LigandSuitability for Free AminesMechanism of ActionRecommendation Score

/ dppf
LowEasily displaced by

; leads to poisoning.
🔴 Avoid
XPhos HighSteric bulk prevents amine binding; promotes oxidative addition.[1]🟢 Preferred
SPhos HighExcellent for electron-rich substrates; water tolerant.[1]🟢 Preferred

Medium-HighStrong donor, but pyrophoric and difficult to handle.[1]🟡 Use with caution
Category 2: Base & Solvent Effects[1][2][3][4][5][6]

Q: I am using


 in DMF/Water. Is this optimal? 

A: Likely not for this substrate.[1]

  • Solvent: DMF is a coordinating solvent and can exacerbate catalyst inhibition.[1]

  • Base: Carbonates are often too weak if the boronic acid is sterically hindered or unstable.[1]

The Fix: The "Anhydrous" Protocol While Suzuki coupling usually requires water, "anhydrous" conditions (using


) often work better for amine-containing substrates because they minimize protodeboronation and allow for higher temperatures without refluxing water.
  • Solvent: 1,4-Dioxane or Toluene.[1][2]

  • Base: Finely ground

    
     (Tribasic Potassium Phosphate).[1] Note: Technical grade 
    
    
    
    contains trace water sufficient for the catalytic cycle.
Category 3: Side Reactions

Q: I see a peak corresponding to the mass of the starting material minus bromine plus hydrogen (M-Br+H). What is happening?

A: This is Dehalogenation .[1][3]

  • Cause: The oxidative addition occurred (Pd inserted into C-Br), but transmetallation failed.[1] The Pd-intermediate then abstracted a hydride (likely from the solvent or alcohol) and reductively eliminated.[3]

  • Solution: This confirms your catalyst is active but the boronic acid cycle is failing.[1]

    • Increase Boronic Acid equivalents (1.5 - 2.0 eq).

    • Switch to a Boronic Acid Pinacol Ester (BPin) or Potassium Trifluoroborate salt (

      
      ) . These are more stable against protodeboronation than free boronic acids.[1]
      

Standardized Protocol: The "Buchwald" Method

This protocol is optimized to overcome amine poisoning using the SPhos/Pd(OAc)2 system.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Partner: Aryl-BPin or Aryl-

    
     (1.5 equiv)
    
  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)

  • Base:

    
     (3.0 equiv, finely ground)[1]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Pre-complexation: In a vial, dissolve Pd(OAc)2 and SPhos in 1,4-Dioxane. Stir at room temperature for 5 minutes. The solution should turn from orange to pale yellow/colorless, indicating active catalyst formation.[1]

  • Addition: Add the this compound, Boronic partner, and

    
    .
    
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 10 minutes (sparging) or perform 3 vacuum/backfill cycles. Oxygen kills the electron-rich phosphine ligands.

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Workup: Filter through a celite pad (to remove Pd black and salts), rinse with EtOAc, and concentrate.

Modification for Stubborn Cases: If the above fails, protect the amine . Acetylation (


) or Boc-protection (

) will completely eliminate the poisoning effect. The protecting group can be removed post-coupling (Acid hydrolysis for Boc, Basic hydrolysis for Ac).[1]

References

  • Catalyst Deactivation by Amines

    • Mechanism:[4][3][5][6][7] The formation of stable bis(amine)Pd(II) complexes inhibits the catalytic cycle.

    • Source: Yin, L., & Liebscher, J. (2007).[1] Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews. Link

  • Ligand Selection (SPhos/XPhos)

    • Protocol: Use of dialkylbiaryl phosphines to couple substrates containing free amines.[1]

    • Source: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Protodeboronation Issues

    • Insight: Boronic acid instability in the presence of hetero
    • Source: Cox, P. A., et al. (2016).[1][8] Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[5] Link

  • General Troubleshooting Guide

    • Overview: Practical guide to Suzuki-Miyaura coupling optimiz
    • Source: Yoneda Labs. (2024).[1][8] Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Technical Support Center: Purification of Crude 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4'-Bromobiphenyl-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this crucial intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of crude this compound, offering detailed, experience-driven solutions.

Q1: My final product is a persistent yellow or brown oil/solid, not the expected off-white solid. What are the likely impurities and how can I remove them?

A1: Discoloration in your crude this compound is a frequent issue, often stemming from several sources. The primary culprits are typically residual starting materials, byproducts from the synthesis, and degradation products.

Common Impurities:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include biphenyl, 3-aminobiphenyl, or precursors to the biphenyl core.

  • Over-brominated Species: The synthesis of monobrominated biphenyls can sometimes lead to the formation of dibromobiphenyls.[1] These are often more nonpolar than your desired product.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can form highly colored impurities. This is often exacerbated by exposure to air and light.[2]

  • Residual Catalysts and Reagents: Trace amounts of catalysts (e.g., palladium complexes) or unreacted brominating agents can also contribute to discoloration.

Troubleshooting Workflow:

  • Initial Assessment (TLC): Before attempting any large-scale purification, analyze your crude product by Thin Layer Chromatography (TLC). Use a solvent system such as hexane/ethyl acetate to visualize the number of components. This will give you a preliminary idea of the complexity of your mixture.

  • Acid-Base Extraction: This is a highly effective first-pass purification for removing neutral and acidic impurities from a basic amine.[3][4] The amine group of your product allows for its selective extraction into an aqueous acidic layer.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

      • Extract the organic layer with 1 M hydrochloric acid (HCl) solution three times.[5] Your this compound will be protonated and move into the aqueous layer.

      • Combine the aqueous layers and wash with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

      • Carefully basify the aqueous layer to a pH of ~10 with a base like 6 M sodium hydroxide (NaOH), ensuring the solution is cooled in an ice bath.[5]

      • Extract the now-neutral amine back into an organic solvent (e.g., DCM) three times.

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction does not yield a product of sufficient purity, column chromatography is the next logical step.[6]

    • For Persistent Yellow Impurities: A bright yellow impurity is a common observation.[5] This can often be separated using flash column chromatography on silica gel.

    • Solvent System Selection: A gradient elution with a nonpolar and a polar solvent is typically effective. Common systems include pentane/ethyl acetate or hexane/ethyl acetate.[5] Start with a low concentration of the polar solvent and gradually increase it.

    • Tailing Prevention: Basic amines can interact strongly with the acidic silica gel, leading to tailing and poor separation.[7] To mitigate this, you can add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your mobile phase.[8] This "neutralizes" the acidic sites on the silica.

Q2: I am experiencing low recovery after column chromatography. What are the potential causes and how can I improve my yield?

A2: Low recovery during column chromatography is a frustrating but common issue. Several factors can contribute to product loss on the column.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Irreversible Adsorption The basic amine can bind strongly to the acidic silanol groups on the silica gel, leading to product retention on the column.[7]1. Add a competing base: Incorporate 0.1-1% triethylamine or ammonia in your eluent to minimize strong interactions.[8] 2. Use a different stationary phase: Consider using alumina (neutral or basic) or an amine-functionalized silica gel which are less acidic.[8]
Product Degradation This compound may be sensitive to the acidic nature of the silica gel, causing it to degrade during the purification process.1. Minimize contact time: Run the column as quickly as possible without sacrificing separation. 2. Use a less acidic stationary phase: As mentioned above, alumina or amine-functionalized silica can be beneficial.
Improper Solvent Polarity If the eluent is not polar enough, your product may not move off the column. If it is too polar, it may co-elute with impurities.1. Optimize your solvent system: Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4. 2. Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity.
Co-elution with Impurities If an impurity has a similar polarity to your product, it can be difficult to separate, leading to impure fractions and lower isolated yield of the pure compound.1. Try a different solvent system: Changing the solvents can alter the selectivity of the separation. For example, switching from hexane/ethyl acetate to dichloromethane/methanol can sometimes resolve closely eluting spots. 2. Consider recrystallization: If chromatography fails to separate a key impurity, recrystallization may be a more effective technique.
Q3: My purified this compound is degrading over time, even in storage. How can I improve its stability?

A3: The stability of this compound, like many aromatic amines, can be a concern. Degradation is often due to oxidation and exposure to light.

Storage and Handling Recommendations:

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9] It should be kept in a cool, dry, and dark place.[9]

  • Avoid Air Exposure: Minimize the exposure of the compound to air, as aromatic amines can oxidize and change color.[2]

  • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light-induced degradation.

  • Consider Salt Formation: For long-term storage, consider converting the amine to its hydrochloride salt. Amine salts are generally more stable and less prone to oxidation than the free base. The free base can be regenerated by treatment with a mild base when needed.

II. Frequently Asked Questions (FAQs)

Q4: What is the best method for purifying this compound on a large scale?

A4: For multi-gram or kilogram scale purifications, column chromatography can be cumbersome and expensive. In these cases, recrystallization is often the most practical and cost-effective method.

Recrystallization Workflow:

  • Solvent Screening: The key to a successful recrystallization is finding a suitable solvent or solvent system.[10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Single Solvent: Test solvents like ethanol, methanol, isopropanol, or toluene. .

    • Solvent Pair: A common technique is to use a solvent in which the compound is soluble (e.g., hot ethanol) and an anti-solvent in which it is insoluble (e.g., water). Dissolve the crude material in the minimum amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Hot Filtration: If there are insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Q5: Can I use acid-base extraction to separate this compound from other basic impurities?

A5: Acid-base extraction is excellent for separating compounds with different acid-base properties (e.g., an amine from a neutral compound). However, it cannot be used to separate two basic compounds from each other, as both will be extracted into the aqueous acidic phase.[4] For separating mixtures of amines, chromatographic techniques are generally required.

Q6: What are the key safety precautions I should take when handling this compound?

A6: As with any chemical, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Toxicity: While specific toxicity data for this compound may be limited, related compounds like 4-aminobiphenyl are known carcinogens.[2][11] It is prudent to treat all aromatic amines as potentially hazardous.

  • Storage: Store away from strong oxidizing agents.[9]

III. Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of crude this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis (e.g., Hexane/EtOAc) Crude->TLC AcidBase Acid-Base Extraction TLC->AcidBase Presence of non-basic impurities AssessPurity1 Assess Purity (TLC, NMR) AcidBase->AssessPurity1 Column Column Chromatography (Silica Gel) AssessPurity2 Assess Purity (TLC, NMR) Column->AssessPurity2 Recrystallization Recrystallization AssessPurity3 Assess Purity (TLC, NMR) Recrystallization->AssessPurity3 PureProduct Pure this compound AssessPurity1->Column Purity < 95% AssessPurity1->PureProduct Purity > 95% AssessPurity2->Recrystallization Purity < 95% or co-elution AssessPurity2->PureProduct Purity > 95% AssessPurity3->Column Further purification needed AssessPurity3->PureProduct Purity > 95%

Sources

Technical Support Center: Minimizing Byproducts in the Bromination of 3-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide you with in-depth technical assistance for a common yet potentially problematic reaction: the bromination of 3-aminobiphenyl. Our goal is to equip you with the knowledge to anticipate and troubleshoot byproduct formation, leading to higher yields and purer products.

Understanding the Chemistry: The "Why" Behind the Byproducts

The bromination of 3-aminobiphenyl is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the directing effects of the two substituents on the biphenyl core: the strongly activating, ortho-, para- directing amino group (-NH₂) and the weakly activating, ortho-, para- directing phenyl group.

The powerful activating nature of the amino group makes the aminophenyl ring highly susceptible to electrophilic attack. This high reactivity is a double-edged sword; while it facilitates the desired bromination, it also significantly increases the likelihood of undesirable side reactions, primarily over-bromination (polybromination) and the formation of multiple constitutional isomers.

The primary positions activated by the amino group are C2, C4, and C6. The phenyl group, being a weaker activator, primarily directs towards the C4' position on the second ring. Therefore, a complex mixture of mono-, di-, and even tri-brominated products can be expected if the reaction is not carefully controlled.

G cluster_reactants Reactants cluster_products Potential Products 3-Aminobiphenyl 3-Aminobiphenyl Desired_Monobromo Desired Monobrominated Product(s) 3-Aminobiphenyl->Desired_Monobromo Controlled Reaction Isomeric_Byproducts Isomeric Monobrominated Byproducts 3-Aminobiphenyl->Isomeric_Byproducts Poor Regiocontrol Polybrominated_Byproducts Polybrominated Byproducts (Di-, Tri-bromo, etc.) 3-Aminobiphenyl->Polybrominated_Byproducts Over-reaction Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Desired_Monobromo Brominating_Agent->Isomeric_Byproducts Brominating_Agent->Polybrominated_Byproducts

Caption: Relationship between reactants and potential products in the bromination of 3-aminobiphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the bromination of 3-aminobiphenyl in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction is producing a mixture of monobrominated isomers that are difficult to separate. How can I improve the regioselectivity?

Causality: The formation of multiple isomers is a direct consequence of the strong activating and directing effects of the amino group to the C2, C4, and C6 positions. The phenyl group also contributes to the activation of the C4' position. The choice of brominating agent and solvent significantly influences the electrophilicity of the bromine species and can alter the product distribution.

Troubleshooting Strategies:

  • Choice of Brominating Agent: For highly activated systems like 3-aminobiphenyl, molecular bromine (Br₂) is often too reactive and leads to poor selectivity. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can provide better control.[1][2] The in-situ generation of a low concentration of Br₂ from sources like KBr/oxone can also prevent the formation of polybrominated byproducts.[3]

  • Solvent Effects: The polarity of the solvent can have a marked impact on regioselectivity in the bromination of anilines.[2] Non-polar solvents may favor the formation of certain isomers over others. It is advisable to screen a range of solvents, from non-polar (e.g., hexane, CCl₄) to moderately polar (e.g., dichloromethane, THF) to polar aprotic (e.g., DMF, acetonitrile).

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetic product.

  • Protecting Group Strategy: The most robust method to control regioselectivity is to temporarily protect the amino group. Acetylation to form 3-acetamidobiphenyl is a common and effective strategy. The acetamido group is still an ortho-, para- director but is less activating than the amino group, which helps to prevent over-bromination and can improve the regiochemical outcome.[4] The protecting group can be readily removed by acid or base hydrolysis after bromination.

Experimental Protocol: Acetylation of 3-Aminobiphenyl

  • Dissolve 3-aminobiphenyl (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-acetamidobiphenyl.

Q2: I am observing significant amounts of di- and tri-brominated byproducts. How can I achieve monobromination?

Causality: The high electron density of the aminophenyl ring makes it highly susceptible to multiple brominations, especially when using a reactive brominating agent like Br₂ or an excess of any brominating agent.

Troubleshooting Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents for monobromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture, preferably dropwise as a solution, to maintain a low concentration of the electrophile at all times. This minimizes the chance of a second bromination occurring on the already brominated product.

  • Milder Brominating Agent: As mentioned previously, switch from Br₂ to a less reactive source like NBS.[1]

  • Protecting Group: Acetylation of the amino group significantly reduces the ring's activation, making it less prone to polybromination.[4]

Table 1: Recommended Reaction Conditions for Selective Monobromination

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[1][2]
Stoichiometry 1.0 - 1.1 equivalentsMinimizes over-bromination.
Temperature 0 °C to room temperatureEnhances selectivity for the kinetic product.
Solvent Screen non-polar to polar aproticSolvent polarity can influence isomer distribution.[2]
Addition Rate Slow, dropwise additionMaintains a low concentration of the electrophile.
Protecting Group Acetylation of the amino groupReduces ring activation and improves regiocontrol.[4]
Q3: My desired brominated product seems to be degrading during workup or purification. What are the best practices for isolation?

Causality: Aromatic amines and their halogenated derivatives can be sensitive to acidic or basic conditions and may be unstable on silica gel during chromatography.

Troubleshooting Strategies:

  • Neutral Workup: After quenching the reaction, perform a neutral workup. Wash the organic layer with a mild solution of sodium bicarbonate or sodium bisulfite to remove any acidic byproducts or unreacted bromine, followed by a water wash.

  • Chromatography Considerations: If column chromatography is necessary, consider using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to prevent product degradation on the stationary phase. Alternatively, purification by recrystallization may be a gentler method if the product is a solid.

  • Minimize Exposure to Light and Air: Some aromatic amines can be light and air-sensitive. It is good practice to work under an inert atmosphere and protect the reaction and product from light where possible.

G Start Start Reaction_Complete Reaction Complete? Start->Reaction_Complete Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Reaction_Complete->Analyze_Crude Yes Identify_Byproducts Byproducts Identified? Analyze_Crude->Identify_Byproducts Isomers Isomeric Byproducts Identify_Byproducts->Isomers Yes Polybromination Polybrominated Byproducts Identify_Byproducts->Polybromination Yes Degradation Product Degradation Identify_Byproducts->Degradation Yes Pure_Product Pure Monobrominated Product Identify_Byproducts->Pure_Product No Optimize_Selectivity Optimize for Regioselectivity: - Change Solvent - Lower Temperature - Use Protecting Group Isomers->Optimize_Selectivity Control_Stoichiometry Control Stoichiometry: - Use 1.0-1.1 eq. NBS - Slow Addition Polybromination->Control_Stoichiometry Gentle_Workup Gentle Workup/Purification: - Neutral Wash - Deactivated Silica - Recrystallization Degradation->Gentle_Workup Optimize_Selectivity->Start Control_Stoichiometry->Start Gentle_Workup->Start

Caption: A workflow for troubleshooting the bromination of 3-aminobiphenyl.

References

  • Ganguly, N. C., De, P., & Dutta, S. (2005). Mild and Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103–1108.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline.
  • BenchChem. (2025). Preventing byproduct formation in the bromination of aminobenzoic acid.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supplementary Information.
  • ResearchGate. (2012). 1H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][5][6]oxazine. Retrieved from a hypothetical research article on ResearchGate.

  • Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Bromination of acetanilide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

  • PubMed. (2001). Regioselective one-pot bromination of aromatic amines. Retrieved from [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]

  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • BenchChem. (2025). Preventing byproduct formation in the bromination of aminobenzoic acid.

Sources

preventing degradation of 4'-Bromobiphenyl-3-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Bromobiphenyl-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As a Senior Application Scientist, I have synthesized critical technical information with practical, field-tested advice to help you navigate potential challenges in your experiments.

Introduction: Understanding the Stability of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its structure, featuring a biphenyl core with both an electron-donating amine group and an electron-withdrawing bromine atom, presents a unique set of stability considerations. The amine group is susceptible to oxidation, while the carbon-bromine bond can be labile under certain conditions, such as exposure to light. Understanding these potential degradation pathways is crucial for maintaining the compound's purity and ensuring the reproducibility of your experimental results.

This guide provides a comprehensive overview of best practices for storage, troubleshooting common degradation issues, and methods for assessing the purity of this compound.

Troubleshooting Guide: Identifying and Resolving Degradation

Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide is designed to help you systematically identify and resolve potential degradation of your this compound.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

  • Color Change: Pure this compound is typically a white to off-white or light yellow solid. A noticeable change to a darker yellow, brown, or even black coloration is a strong indicator of degradation, likely due to oxidation of the amine group.

  • Physical State: Any change in the physical appearance, such as clumping, melting, or the appearance of an oily residue, can also suggest the presence of impurities or degradation products.

Troubleshooting Flowchart

If you suspect degradation, follow this logical workflow to diagnose and address the issue.

Caption: Troubleshooting workflow for suspected degradation of this compound.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound to prevent degradation?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Low temperatures slow down the rate of potential degradation reactions, particularly oxidation.[1]
Atmosphere Inert gas (Argon or Nitrogen)The amine functional group is susceptible to oxidation by atmospheric oxygen.[2] Storing under an inert atmosphere minimizes this risk.
Light Protection from light (Amber vial or opaque container)Aromatic halides can be light-sensitive and may undergo photodegradation.[3]
Container Tightly sealed, chemically resistant containerPrevents exposure to moisture and atmospheric contaminants.[4]

2. I've noticed my this compound has turned from a light yellow to a dark brown color. What could be the cause?

A significant color change to dark brown is a strong indication of oxidative degradation. Aromatic amines are known to form colored impurities upon oxidation.[2] This can be initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures. The likely degradation products are complex polymeric materials formed from the coupling of oxidized amine species.

3. What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Oxidation of the Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, leading to the formation of nitroso, nitro, and ultimately polymeric azo compounds, which are often highly colored.[5]

  • Photodegradation: The carbon-bromine bond can be susceptible to cleavage upon exposure to UV light, leading to the formation of radical species. This can initiate a cascade of further reactions, including debromination to form 3-aminobiphenyl or the formation of other biphenyl derivatives.[3]

  • Thermal Degradation: While generally more stable than aliphatic amines, aromatic amines can undergo thermal decomposition at elevated temperatures, leading to a variety of degradation products.[6]

4. How can I assess the purity of my this compound?

The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC: A reverse-phase HPLC method with UV detection is a common and effective technique for separating the parent compound from its potential impurities.

  • GC-MS: GC-MS is also a powerful tool for both separation and identification of volatile impurities and degradation products.

A detailed protocol for purity assessment via HPLC is provided in the next section.

5. Are there any known incompatibilities I should be aware of when working with this compound?

Yes, you should avoid contact with the following:

  • Strong Oxidizing Agents: These will readily react with the amine group, leading to rapid degradation.[4]

  • Strong Acids: While aromatic amines are basic, strong acids can form salts, which may have different solubility and stability profiles.

  • Certain Metals: Some metals can catalyze oxidation reactions.

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It is recommended to optimize the method for your specific instrumentation and requirements.

Objective: To determine the purity of a this compound sample and to detect the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution of your this compound at the same concentration as the working standard solution (0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or an optimized wavelength determined by a UV scan of the analyte)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      15 90
      20 90
      21 30

      | 25 | 30 |

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the working standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Analyze the chromatogram of the sample solution to determine the peak area of the main component and any impurities.

  • Calculation of Purity:

    • Calculate the purity of the sample using the following formula:

      Purity (%) = (Area of Main Peak in Sample / Total Area of All Peaks in Sample) x 100

Expected Results:

A high-purity sample of this compound should show a single major peak at the expected retention time. The presence of additional peaks indicates the presence of impurities or degradation products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6035. [Link]

  • Riaz, U., & Ashraf, S. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Journal of Industrial and Engineering Chemistry, 20(5), 2639-2647. [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions, specifically focusing on the substrate 4'-Bromobiphenyl-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven insights.

I. Troubleshooting Guide: Diagnosing and Overcoming Catalyst Deactivation

This section is structured to help you identify the root cause of common issues encountered during the cross-coupling of this compound and provides actionable solutions.

Issue 1: Low or No Product Yield with Visible Catalyst Decomposition (Palladium Black)

Q: My reaction has stalled, and I observe a black precipitate. What is causing this, and how can I prevent it?

A: The formation of a black precipitate is a classic sign of palladium catalyst agglomeration and deactivation, commonly known as "palladium black." This occurs when the catalytically active Pd(0) species loses its stabilizing ligands and aggregates into inactive metallic palladium. The low thermodynamic stability of Pd nanoparticles can lead to their aggregation and, as a consequence, to the deactivation of the catalytic systems.[1]

Root Cause Analysis & Solutions:

  • Ligand Instability or Insufficient Quantity: The primary role of phosphine or N-heterocyclic carbene (NHC) ligands is to stabilize the Pd(0) center and facilitate the catalytic cycle.[2] Insufficient ligand concentration or the use of a ligand that is not robust enough for the reaction conditions can lead to ligand dissociation and subsequent catalyst precipitation.

    • Troubleshooting Protocol:

      • Increase Ligand to Metal Ratio: A common starting point is a Pd:Ligand ratio of 1:1 to 1:2.[3] In challenging cases, increasing this to 1:4 may be beneficial.

      • Select a More Robust Ligand: For substrates like this compound, the amino group can potentially coordinate to the palladium center, interfering with the desired catalytic activity. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(tBu)₃ are often effective in mitigating this issue.[3][4] These ligands promote the desired catalytic cycle and minimize inhibition.[3]

  • Inappropriate Base: The choice and concentration of the base are critical. Some bases can promote the degradation of the catalyst or ligands.[5]

    • Troubleshooting Protocol:

      • Screen Different Bases: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used and generally preferred.[3] The strength and solubility of the base can significantly impact the reaction outcome.

      • Optimize Base Concentration: An excess of a strong base can lead to catalyst decomposition.[5] Use the minimum amount of base required for efficient transmetalation.

  • High Reaction Temperature: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: If catalyst precipitation is observed, reducing the temperature by 10-20 °C may improve catalyst stability. Modern, highly active catalyst systems can often operate at lower temperatures.[4]

Issue 2: Incomplete Conversion of Starting Material Despite a Homogeneous Catalyst Solution

Q: My reaction appears clean, with no palladium black, but the conversion of this compound is incomplete. What are the likely causes?

A: Incomplete conversion in a homogeneous system often points to a stalled catalytic cycle or the presence of inhibitors. The primary amine functionality of your substrate can be a key factor.

Root Cause Analysis & Solutions:

  • Inhibition by the Amine Substrate/Product: The lone pair of electrons on the nitrogen atom of this compound (or the resulting product) can coordinate to the palladium center. This coordination can compete with the binding of the aryl halide or the organoboron reagent, effectively inhibiting the catalytic cycle.[6]

    • Troubleshooting Protocol:

      • Utilize Specialized Ligands: As mentioned previously, bulky, electron-rich ligands like those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(tBu)₃) groups are designed to overcome substrate inhibition.[3][4] Their steric bulk can disfavor the binding of the amine.

      • Consider a Protecting Group: While often less desirable, temporarily protecting the amine group with a moiety like Boc (tert-Butyloxycarbonyl) can be a robust solution to prevent catalyst inhibition. The protecting group can be removed in a subsequent step.

  • Slow Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) complex, is often rate-limiting.[7]

    • Troubleshooting Protocol:

      • Ensure an Active Pd(0) Species: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the active Pd(0) state. This reduction is often facilitated by phosphine ligands or other reducing agents present in the reaction mixture.

      • Switch to a More Reactive Precatalyst: Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts that readily generate the active catalyst can be beneficial.[3][4]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a crucial step that is highly dependent on the reaction conditions.[8][9][10]

    • Troubleshooting Protocol:

      • Optimize the Base and Solvent System: The base activates the organoboron reagent for transmetalation.[2][4] A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often effective.[3][8] The choice of base and the presence of water can significantly influence the rate of this step.

      • Check the Quality of the Boronic Acid/Ester: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes the coupling partner.[6] This is particularly problematic with electron-deficient aryl boronic acids.[6] Ensure the boronic acid is of high purity and consider using more stable boronate esters (e.g., pinacol esters).

Data Summary for Troubleshooting
Symptom Potential Cause Primary Solution(s) Secondary Action(s)
Palladium Black Formation Ligand Dissociation/DecompositionUse bulkier, more electron-rich ligands (e.g., SPhos, XPhos). Increase ligand-to-metal ratio.Lower reaction temperature. Screen different inorganic bases.
Incomplete Conversion Substrate/Product InhibitionEmploy bulky phosphine ligands. Consider protecting the amine group.Optimize base and solvent system. Use a more active Pd(0) precatalyst.
Formation of Side Products ProtodeboronationUse high-purity boronic acid or a more stable boronate ester.Minimize water content if using anhydrous conditions.
DehalogenationEnsure strictly anaerobic conditions. Use a less hydridic base.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction and highlights potential points of catalyst deactivation.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aggregation Palladium Black (Aggregation) Pd0->Aggregation - Ligands PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX [Ar = 4'-biphenyl-3-amine] Transmetal Transmetalation (R-B(OR)2) PdII_ArX->Transmetal Inhibition Amine Coordination (Inhibition) PdII_ArX->Inhibition + Substrate/Product Amine PdII_ArR Ar-Pd(II)-R(L_n) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Suzuki-Miyaura cycle and key deactivation routes.

II. Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical when working with amino-substituted aryl halides?

A1: The amino group in this compound is a Lewis base and can act as a ligand itself. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. Modern bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential for two main reasons:

  • Steric Hindrance: Their large size physically blocks the amine from coordinating to the palladium center, keeping the catalyst available for the desired reaction pathway.

  • Electronic Effects: These ligands are strong electron donors, which increases the electron density on the palladium atom. This facilitates the oxidative addition step and can help to stabilize the catalytically active Pd(0) species.[2]

Q2: Can I use a Pd(II) precatalyst like Pd(OAc)₂ directly, or do I need a Pd(0) source?

A2: Yes, Pd(II) precatalysts are very common and often preferred for their air stability.[4] However, it is crucial to understand that the catalytically active species is Pd(0).[2][10] In most protocols, the phosphine ligand also serves as a reducing agent, converting Pd(II) to Pd(0) in situ. Other components of the reaction mixture, such as amines or alcohols, can also facilitate this reduction. If you suspect inefficient reduction is the problem, starting with a Pd(0) source like Pd₂(dba)₃ can be a good diagnostic test.

Q3: What role does water play in my Suzuki reaction? Is it always necessary?

A3: The role of water is multifaceted and often system-dependent. In many cases, a small amount of water is beneficial as it can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the transmetalation step.[8] However, excess water can promote unwanted side reactions, most notably protodeboronation of the boronic acid. For sensitive substrates, running the reaction under strictly anhydrous conditions with a soluble organic base might be necessary.

Q4: My reaction is producing a significant amount of biphenyl (from the starting material) instead of the desired product. What is causing this dehalogenation side reaction?

A4: The formation of the dehalogenated starting material (biphenyl-3-amine) is typically a result of a competing reaction pathway where the Ar-Pd(II)-X intermediate undergoes reaction with a hydride source before transmetalation can occur. Potential hydride sources in the reaction mixture include trace water, the base, or the solvent.

  • Preventative Measures:

    • Ensure your solvent is thoroughly degassed and anhydrous if running a water-free reaction.

    • Choose a base that is less likely to generate hydrides.

    • Using a ligand that promotes rapid transmetalation and reductive elimination can help the desired catalytic cycle outcompete the dehalogenation pathway.

Experimental Protocol: A Self-Validating System for Optimization

When troubleshooting, it is essential to change one variable at a time. The following workflow provides a logical progression for optimizing the cross-coupling of this compound.

Troubleshooting_Workflow Start Start: Low Yield/Deactivation Check_Reagents Step 1: Verify Reagent Purity (Substrate, Boronic Acid, Solvent, Base) Start->Check_Reagents Screen_Ligands Step 2: Screen Bulky Ligands (e.g., SPhos, XPhos, P(tBu)3) Check_Reagents->Screen_Ligands Optimize_Base Step 3: Optimize Base (K3PO4 vs K2CO3 vs Cs2CO3) Screen_Ligands->Optimize_Base Adjust_Temp Step 4: Adjust Temperature (Lower temp if Pd black is observed) Optimize_Base->Adjust_Temp Change_Catalyst Step 5: Change Pd Source (Pd(OAc)2 vs Pd2(dba)3) Adjust_Temp->Change_Catalyst Success Success: Improved Yield Change_Catalyst->Success

Caption: A systematic workflow for troubleshooting catalyst deactivation.

By methodically addressing each potential point of failure, from reagent quality to the core components of the catalytic system, you can effectively diagnose and resolve issues related to catalyst deactivation in the cross-coupling of this compound.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Palladium. Wikipedia. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • β-Hydride elimination. Wikipedia. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Publications. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]

Sources

Technical Support Guide: Solvent Effects on 4'-Bromobiphenyl-3-amine Stability

[1][2]

Executive Summary & Molecule Profile[2]

4'-Bromobiphenyl-3-amine is a bifunctional intermediate critical in cross-coupling reactions (e.g., Suzuki-Miyaura) and drug discovery scaffolds.[1][2] Its stability is dictated by two competing functional groups:

  • The Amine (-NH₂): Electron-rich, prone to oxidation (discoloration) and nucleophilic attack (Schiff base formation).[1][2]

  • The Bromine (-Br): Susceptible to photolytic debromination (homolytic cleavage) under UV light.[1][2]

This guide addresses the three most common user complaints: solution discoloration , "ghost" impurity peaks , and precipitation in aqueous media.[1][2]

Troubleshooting Modules

Module A: Solution Discoloration (Oxidative Instability)

Symptom: Clear solutions in DMSO or DMF turn yellow, brown, or black over 24–48 hours.[2]

Technical Diagnosis: Aromatic amines are susceptible to auto-oxidation.[1][2] While this compound is relatively stable as a solid, solution-phase dynamics accelerate degradation.[1][2]

  • The DMSO Factor: Dimethyl sulfoxide (DMSO) is the standard solvent for high-concentration stocks due to solubility. However, DMSO is hygroscopic.[1][2] Absorbed water and dissolved oxygen facilitate the formation of radical cations, leading to azo-dimerization or polymerization (the "browning" effect).[1] Trace metals in non-anhydrous DMSO can catalyze this process.[1][2]

Corrective Protocol: The "Inert-Store" Method

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]

  • Degassing: Sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving the solid.

  • Storage: Store aliquots at -20°C or -80°C. Do not subject the same vial to repeated freeze-thaw cycles, which re-introduces oxygen.[1][2]

Module B: "Ghost" Peaks in HPLC (Chemical Incompatibility)

Symptom: New peaks appear at higher retention times (RRT > 1.0) when using Acetone or contaminated glassware.[1][2]

Technical Diagnosis: This is a classic Schiff Base Formation error.[2] The primary amine (-NH₂) reacts with ketones (like Acetone) or aldehydes to form an imine (C=N).[1][2][3][4]

  • Reaction:

    
    [1][2]
    
  • Kinetics: In neat acetone, this reaction is rapid and equilibrium favors the imine.[1][2] In HPLC, this appears as a less polar impurity.[1][2]

Corrective Protocol: Solvent Exclusion

  • Strict Ban: Never use Acetone, Methyl Ethyl Ketone (MEK), or Cyclohexanone for solubilization or glassware cleaning prior to immediate use.[1][2]

  • Recommended Wash: Rinse glassware with Methanol or Isopropanol, followed by thorough drying.[1][2]

Module C: Potency Loss (Photolytic Debromination)

Symptom: Loss of the parent mass (M+) and appearance of a debrominated by-product (Biphenyl-3-amine, M-79 amu).[1]

Technical Diagnosis: Brominated biphenyls are highly sensitive to UV radiation (280–320 nm).[1][2]

  • Mechanism: UV light provides the energy for Homolytic Fission of the C-Br bond, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent (H-donor), resulting in debromination.[1]

  • Solvent Effect: Solvents with easily abstractable hydrogens (e.g., THF, Alcohols) accelerate this degradation pathway under light exposure.[1][2]

Corrective Protocol: Photon Shielding

  • Glassware: Use Amber (Low-Actinic) borosilicate glass exclusively.

  • Lab Environment: Wrap clear vessels in aluminum foil immediately.

  • Handling: Minimize exposure to fluorescent lab lights; work in reduced light if possible during critical weighing steps.

Solvent Compatibility Matrix

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Moderate (Oxidation)Preferred for stock solutions (Store -20°C, Dark).[1][2]
DMF High (>50 mM)Moderate (Hydrolysis/Oxidation)Good alternative to DMSO; harder to remove (high BP).[1][2]
Acetone HighCRITICAL (Reactivity) DO NOT USE. Forms Schiff base rapidly.[1][2]
Methanol ModerateLow (if dark)Good for working dilutions; risk of debromination in light.[1][2]
Water NegligibleHigh (Precipitation)Insoluble.[1][2][5] Requires co-solvent (see below).[1][2]
Toluene HighHigh (Stable)Excellent for chemical synthesis; poor for biological assays.[1][2]

Visualizing Degradation Pathways

The following diagram illustrates the mechanistic fate of this compound based on environmental stressors.

Gcluster_legendLegendCompoundThis compound(Target Molecule)AcetoneSolvent:Acetone/KetonesCompound->AcetoneUVStressor:UV Light (λ < 320nm)Compound->UVOxygenStressor:Oxygen + DMSOCompound->OxygenSchiffSchiff Base Imine(Ghost Peak)Acetone->SchiffNucleophilic AttackDebromoDebrominated Biphenyl(Potency Loss)UV->DebromoC-Br Homolysis(H-Abstraction)AzoAzo/Nitroso Dimers(Browning/Precipitate)Oxygen->AzoRadical OxidationkeyBlue: Target | Red/Yellow: Stressor | Grey: Degradant

Figure 1: Mechanistic degradation pathways showing the causality between specific stressors (Light, Ketones, Oxygen) and the resulting chemical impurities.[3][6][7]

Experimental Protocol: Safe Aqueous Dilution

Issue: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into cell culture media or aqueous buffers.

The "Step-Down" Protocol: To maintain solubility in aqueous assays, you must manage the dielectric constant transition.

  • Prepare Stock: Dissolve compound in Anhydrous DMSO to 10 mM.

  • Intermediate Dilution (Optional but Recommended): Dilute 1:10 into PEG-400 or Ethanol (if tolerated) before hitting the water.[2] This creates a "solubility bridge."[1][2]

  • Final Dilution: Add the intermediate solution dropwise to the vortexing aqueous buffer.

    • Target DMSO concentration: < 0.5% (v/v) to avoid cytotoxicity.[1][2]

    • Max Aqueous Solubility: Likely < 50 µM without surfactant aid.[1][2]

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Eriksson, J., et al. (2004).[1][2][8] Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water. Environmental Science & Technology.[1][2][8] (Demonstrates the debromination mechanism of brominated aromatics). [Link]

  • Chemistry LibreTexts. (2023). Reaction of Primary Amines with Ketones (Schiff Base Formation). [Link][1][3][4][9]

Technical Support Center: Purification of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Overview

This technical guide provides in-depth protocols and troubleshooting advice for the purification of 4'-Bromobiphenyl-3-amine. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules and advanced materials. The purity of this reagent is paramount, as even minor impurities can lead to significant side reactions, low yields, and complications in downstream applications. This document is intended for researchers, scientists, and process development professionals who require high-purity this compound for their work.

We will explore purification strategies based on the compound's chemical properties, specifically its basic amino group and its aromatic biphenyl structure. The guide is structured to help you diagnose purity issues and select the most effective purification method for your specific needs.

Common Impurity Profile

Understanding the potential impurities is the first step in designing an effective purification strategy. For this compound, which is often synthesized via Suzuki-Miyaura cross-coupling, impurities typically arise from side reactions or incomplete reactions.[1][2]

  • Unreacted Starting Materials: Residual 3-bromoaniline or 4-bromophenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from debromination) and 4,4'-dibromobiphenyl.[3]

  • Catalyst Residues: Palladium complexes and ligands used in the coupling reaction.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown oil/solid, but the literature says it should be a light-colored solid. What is the likely cause?

A: This is a common issue. Aromatic amines are prone to air oxidation, which forms highly colored, often polymeric, impurities. The dark color can also be due to residual palladium catalyst from the synthesis. The purification protocols detailed below, particularly recrystallization with activated carbon, are designed to address this.

Q2: Which analytical technique is best for assessing the purity of my sample?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the number of components. A mobile phase of 3:1 Hexane:Ethyl Acetate on a silica plate is a good starting point.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of structurally similar impurities.

  • LC-MS: The most powerful technique for identifying and quantifying trace impurities.

Q3: Can I use distillation to purify this compound?

A: While this compound has a high boiling point (around 310°C), vacuum distillation is a theoretical option.[4] However, due to the high temperature required even under vacuum, there is a significant risk of thermal decomposition. Therefore, chromatographic and extractive methods are strongly preferred.

Troubleshooting & In-Depth Purification Protocols

This section addresses specific experimental issues with detailed, step-by-step solutions.

Issue 1: Crude product contains significant non-basic organic impurities (e.g., biphenyl, 4,4'-dibromobiphenyl).

Expert Insight: The most efficient way to separate a basic compound from neutral impurities is through acid-base extraction. This technique exploits the basicity of the amine group, which can be protonated to form a water-soluble salt, leaving neutral organic impurities behind in an organic solvent.[5][6][7][8]

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) (200 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. The protonated amine salt will move to the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[9]

  • Isolate and Wash: Drain the aqueous layer into a clean flask. Wash the remaining organic layer with another portion of 1 M HCl (50 mL) to ensure complete extraction of the amine. Combine the aqueous extracts. The organic layer containing neutral impurities can now be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 12, check with pH paper). The deprotonated this compound will precipitate as a solid or oil.

  • Product Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Drying and Evaporation: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Purification & Isolation crude Crude Product (Amine + Neutral Impurities) in Ethyl Acetate hcl Add 1M HCl crude->hcl Step 1 shake Shake & Vent hcl->shake Step 2 layers Organic Layer (Neutral Impurities) Aqueous Layer (Amine Salt) shake->layers Step 3 aq_layer Aqueous Layer (Amine Salt) layers:bottom->aq_layer Isolate naoh Add 6M NaOH (pH > 12) aq_layer->naoh Step 4 precipitate Precipitated Pure Amine naoh->precipitate Step 5 reextract Re-extract with Ethyl Acetate precipitate->reextract Step 6 final Pure Product in Ethyl Acetate reextract->final Step 7

Caption: Workflow for Acid-Base Purification.

Issue 2: Product is discolored (pink, brown, or black) due to oxidation or catalyst residue.

Expert Insight: Recrystallization is a powerful technique for removing small amounts of impurities, especially colored ones. The key is selecting a solvent system where the desired compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[10] Using activated carbon can effectively adsorb colored impurities.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents to find a suitable system (see Table 1). A two-solvent system like Ethanol/Water or Toluene/Hexane is often effective.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling "good" solvent (e.g., ethanol).

  • Decolorization: Remove the flask from the heat source. Add a very small amount of activated carbon (approx. 1-2% of the solute weight). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Re-heat the filtrate to boiling. If using a two-solvent system, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling & Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Solvent SystemSolubility ProfileExpert Notes
Ethanol/Water Good solubility in hot ethanol; poor solubility in water.Excellent for moderately polar compounds. Easy to handle.[10]
Toluene/Hexane Good solubility in hot toluene; poor solubility in hexane.Good choice for removing non-polar impurities. Ensure good ventilation.
Ethyl Acetate/Hexane Similar to Toluene/Hexane but with a lower boiling point.A very common and effective system for many organic compounds.[12]
Methanol May be suitable as a single solvent.[13]High solubility may lead to lower recovery. Check solubility carefully.
Issue 3: Acid-base extraction fails to remove an impurity with a similar polarity.

Expert Insight: When impurities are structurally very similar to the target compound (e.g., positional isomers), separation by extraction is difficult. In this case, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.[14][15]

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a slightly more polar solvent (e.g., Ethyl Acetate). The ideal system should give your desired product an Rf value of ~0.3. Aromatic amines can sometimes streak on silica; adding 0.5-1% triethylamine to the mobile phase can mitigate this by neutralizing acidic sites on the silica gel.[16]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with your adsorbed product to the top of the packed column.

  • Elution: Begin running the mobile phase through the column, collecting fractions. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, highly purified product.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and associated solvents.[17]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Hazard Profile: this compound is harmful if swallowed and may cause skin irritation. Aromatic amines as a class should be handled with care as some are suspected carcinogens.[18]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

  • Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved February 6, 2026, from [Link]

  • Canadian Dubbing Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved February 6, 2026, from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved February 6, 2026, from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved February 6, 2026, from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 6, 2026, from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 6, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved February 6, 2026, from [Link]

  • Harvard University. (n.d.). recrystallization-2.doc.pdf. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved February 6, 2026, from [Link]

Sources

optimization of reaction parameters using high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Role: Senior Application Scientist Facility: High-Throughput Experimentation (HTE) Core

Welcome to the HTS Reaction Optimization Support Hub

This facility is designed to assist researchers in navigating the complexity of parallel synthesis and screening. Unlike traditional batch chemistry, High-Throughput Screening (HTS) requires a shift in mindset from "monitoring one reaction" to "managing a dataset."

This guide addresses the four critical failure points in HTS campaigns: Experimental Design , Liquid Handling , Analytical Bottlenecks , and Scale-Up Translation .

Module 1: Pre-Screening & Experimental Design

Current Issue: “I ran 96 reactions, but the results are inconclusive or contradictory.”

Root Cause: Poor design space definition. Running a "sparse matrix" without statistical grounding often leads to uninterpretable data.

Troubleshooting Guide: Selecting the Right Array

Q: Should I use a Full Factorial or a Sparse Matrix design? A: It depends on your prior knowledge of the reaction system.

Design TypeBest ForProsCons
Full Factorial Optimization of known routes (e.g., Suzuki coupling).Captures all interactions (e.g., Base x Solvent effects).Exponentially expensive. 3 factors at 4 levels = 64 reactions.
Fractional Factorial Initial screening of new reactivity.Efficiently identifies "main effects" with fewer runs.Aliasing (confounding) of variables can hide complex interactions.
Random/Sparse "Fishing" for hits in unknown territory.Covers vast chemical space (catalysts/ligands).[1]High false-negative rate; difficult to model statistically.

Q: How do I prevent "false negatives" in catalyst screening? A: The most common cause of false negatives is catalyst poisoning or initiation failure due to impurities.

  • Protocol: Always include a "scavenger" additive (e.g., 1-5 mol% of a reductant or drying agent) if using sensitive transition metals in non-glovebox settings.

  • Validation: Run a positive control in 4 random wells across the plate to measure "plate effects" (edge effects).

Module 2: Liquid Handling & Automation

Current Issue: “My solids are clogging the tips” or “The solvent evaporated before the reaction finished.”

Root Cause: Physical handling limitations of automated platforms and poor sealing.

Troubleshooting Guide: Handling Heterogeneity

Q: How do I dispense insoluble reagents (bases, salts)? A: Do NOT attempt to dispense dry powders <5 mg unless you have a dedicated solid-dosing robot (e.g., Chemspeed/Unchained).

  • The Slurry Method: Grind the solid into a fine powder and suspend it in a dense solvent (e.g., CH₂Cl₂ or Toluene).

  • The "Tumble" Rule: Use magnetic tumble stirring (stir bars that flip vertically) rather than vortexing for heterogeneous mixtures.

Q: My reaction solvent is gone after 12 hours at 80°C. A: Standard adhesive films fail at high temperatures.

  • Solution: Use a metal-backed sealing mat with a silicone core, compressed by a heavy lid clamp.

  • Check: Verify the "dead volume" of your reactor block. If the headspace is too large, solvent will reflux into the cold top rather than staying in the solution.

Visualizing the Workflow

HTS_Workflow Design Design Space (DoE) Prep Reagent Prep (Stock Solutions) Design->Prep Dose Automated Dosing Prep->Dose Slurry/Soln React Reaction (Incubation) Dose->React Sealing Workup Quench & Internal Std React->Workup Analyze MISER/LC-MS Analysis Workup->Analyze Analyze->Design Hit Eval

Caption: The HTS Cycle. Note the critical feedback loop from Analysis back to Design for iterative optimization.

Module 3: Analytical & Data Processing

Current Issue: “I have 384 samples and the HPLC takes 20 minutes per run. That’s 5 days of analysis!”

Root Cause: Using traditional analytical methods for high-throughput samples.

Troubleshooting Guide: Speed vs. Resolution

Q: How can I analyze plates faster? A: Implement MISER Chromatography (Multiple Injections in a Single Experimental Run).[2][3]

  • Concept: Instead of separating every impurity, you only separate the Product and the Internal Standard (IS).

  • Method: Run isocratic flow. Inject the next sample as soon as the previous Product/IS pair elutes.

  • Result: Analysis time drops from 20 min

    
     30 seconds per sample.
    

Q: My yield is >100% or varies wildly. A: You are likely relying on relative peak areas without response factor correction. You MUST use an Internal Standard (IS).

Protocol: Internal Standard Selection

  • Criteria: The IS must be non-volatile, chemically inert to the reaction conditions, and separable from the product.

  • Common Standards:

    • UV Detection: N,N-Dibenzylaniline, Biphenyl, Triphenylmethane.

    • MS Detection: Deuterated starting material (Ideal) or a structural analog.

  • Calibration:

    • Mix Authentic Product + IS in ratios of 0.1:1, 1:1, and 10:1.

    • Plot Area Ratio vs. Molar Ratio to determine the Response Factor (RF) .

    • Formula:

      
      
      
Module 4: Scale-Up & Translation

Current Issue: “The hit worked in the plate (85% yield) but failed in the flask (15% yield).”

Root Cause: Mass transfer and thermal gradients. HTS plates heat/cool rapidly and mix differently than round-bottom flasks.

Troubleshooting Logic Tree

Q: Why did the reaction fail on scale-up? A: Use the diagnostic tree below to isolate the variable.

ScaleUp_Troubleshooting Start Scale-Up Failure (Low Yield) CheckConv Check Conversion (Is SM remaining?) Start->CheckConv HighSM High SM Remaining (Stalled Reaction) CheckConv->HighSM Yes LowSM Low SM / Low Yield (Decomposition) CheckConv->LowSM No Mixing Mixing Issue? (Gas/Solid Transfer) HighSM->Mixing Heterogeneous? Thermal Thermal Issue? (Heat Transfer) HighSM->Thermal Homogeneous? Conc Concentration/Solubility Issue LowSM->Conc Precipitate? Quench Quench/Workup Stability LowSM->Quench Clean Profile?

Caption: Diagnostic logic for identifying scale-up failures. Distinguish between kinetic stalling (High SM) and thermodynamic instability (Low SM).

Specific Scale-Up Fixes:

  • Gas-Liquid Reactions (Hydrogenation/Carbonylation): Plates have high surface-to-volume ratios, aiding gas transfer. In a flask, you must increase agitation (rpm) or use a sparger to mimic this.

  • Photochemistry: Light penetration in a 0.5 mm well is superior to a 5 cm flask. Scale up using Flow Chemistry , not larger batch flasks.

  • Thermal Lag: A heating block hits 100°C in 2 minutes. A 1L oil bath takes 30 minutes. If your catalyst decomposes slowly, the slow heat-up in the flask kills it before the reaction starts. Pre-heat the bath before immersion.

References
  • Reaction Optimization: A High-Throughput Experimentation Approach. ResearchGate. (Accessed 2025).[4][5] Link

  • High throughput analysis enables high throughput experimentation in pharmaceutical process research. Reaction Chemistry & Engineering. (2019). Link

  • Generous Results with MISER Chromatography. LCGC International. (Accessed 2025).[4][5] Link

  • Selection of internal standards for accurate quantification of complex lipid species. PMC - NIH. (2017). Link

  • Overcoming Productivity Challenges in High Throughput Experimentation. ACD/Labs. (2019). Link

Sources

Technical Support Center: Addressing Solubility Challenges of 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4'-Bromobiphenyl-3-amine in their reaction media. As a key intermediate in the synthesis of various high-value molecules, ensuring its complete dissolution is paramount for achieving optimal reaction kinetics, yield, and purity. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a solid at room temperature with a rigid, biphenyl backbone.[1] This structure, combining a polar amine group with a large, nonpolar aromatic system, is the root cause of its often-limited solubility in a single, pure solvent. The amine group can participate in hydrogen bonding, while the biphenyl structure leads to significant van der Waals interactions and potential crystal lattice energy that must be overcome for dissolution.

Here is a summary of its key physicochemical properties:

PropertyValueSource
Molecular Formula C₁₂H₁₀BrN[1]
Molecular Weight 248.12 g/mol N/A
Appearance Solid[1]
Melting Point 82-86 °C
Boiling Point 310 °C
General Solubility Moderate solubility in some organic solvents; insoluble in water.[1][2]

Troubleshooting Guide: A Step-Wise Approach to Solubility Issues

This section is structured in a question-and-answer format to directly address the common problems encountered in the laboratory.

Q1: My this compound is not dissolving upon addition to my chosen reaction solvent. What are the first steps I should take?

A1: The initial approach should be a systematic evaluation of your solvent choice and reaction setup. The principle of "like dissolves like" is a good starting point, but the unique structure of this amine requires a nuanced approach.

  • Verify Solvent Purity and Water Content: Ensure your solvent is of an appropriate grade and anhydrous, if required by your reaction chemistry (e.g., for organometallic reagents). Water can significantly alter the polarity of the medium and, in some cases, hinder the dissolution of organic compounds.

  • Initial Solvent Screening: If you have flexibility in your reaction design, start with common, relatively nonpolar to moderately polar aprotic solvents. Good starting points include:

    • Toluene or Xylenes: Often effective for biphenyl systems, especially at elevated temperatures.

    • Tetrahydrofuran (THF): A versatile ether that can solvate both polar and nonpolar moieties.

    • 1,4-Dioxane: A cyclic ether with a higher boiling point than THF, allowing for higher reaction temperatures.

    • Acetonitrile (ACN): A polar aprotic solvent that can be effective, but ensure it is compatible with your reagents.[3]

  • Gentle Warming and Agitation: Before resorting to more complex solutions, ensure the mixture is being stirred vigorously. Gently warming the mixture (e.g., to 40-50 °C) can significantly increase the rate and extent of dissolution. Be cautious not to exceed the thermal stability limits of your other reagents or catalyst.

Q2: I've tried common solvents and gentle heating, but a significant amount of the amine remains undissolved. What are my next options?

A2: If basic techniques fail, the next step is to modify the solvent system or reaction conditions more substantially. The following workflow provides a logical progression of strategies.

G Solubility Troubleshooting Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Incomplete Dissolution of This compound option1 Strategy 1: Elevate Temperature start->option1 option2 Strategy 2: Use a Co-Solvent System start->option2 option3 Strategy 3: Switch to High-Polarity Aprotic Solvents start->option3 option4 Strategy 4: In-Situ Salt Formation start->option4 check1 Check Reagent/Catalyst Thermal Stability option1->check1 check2 Screen Co-Solvent Ratios (e.g., Toluene/THF, Toluene/NMP) option2->check2 check3 Consider DMF, NMP, DMAc, DMSO (Check Compatibility) option3->check3 check4 Add Stoichiometric Acid (e.g., HCl in Dioxane, TFA) (Check Compatibility) option4->check4 result Homogeneous Reaction Mixture check1->result check2->result check3->result check4->result

Caption: A workflow for addressing solubility issues.

  • Elevate Temperature: Many organic compounds show a steep increase in solubility with temperature. If your catalyst and other reagents are thermally stable, increasing the reaction temperature (e.g., to 80-110 °C) is often the simplest solution.[4]

  • Implement a Co-Solvent System: A mixture of solvents can have superior solvating properties compared to a single solvent. The goal is to create a medium that can effectively interact with both the polar amine and the nonpolar biphenyl portions of the molecule.

    • Rationale: A nonpolar solvent like toluene is excellent for the biphenyl core, while a more polar, miscible co-solvent like THF, NMP, or DMAc can solvate the amine group.

    • Examples: Toluene/THF, Toluene/NMP, Dioxane/DMSO. Start with a small percentage of the polar co-solvent (e.g., 5-10% v/v) and increase as needed.

  • Switch to High-Polarity Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO) are powerful solvents for a wide range of organic molecules.[3]

    • Causality: Their high polarity and ability to act as hydrogen bond acceptors allow them to effectively break down the crystal lattice and solvate the amine.

    • Critical Note: These solvents are not inert. They can have high boiling points, making removal difficult, and may coordinate to metal catalysts, potentially inhibiting the reaction. Always use high-purity, anhydrous grades.

Q3: My reaction is incompatible with highly polar solvents or high temperatures. Are there any chemical strategies to improve solubility under milder conditions?

A3: Yes. Modifying the chemical nature of the amine in situ is a powerful but often overlooked technique.

  • In-Situ Salt Formation: The basic amine group (pKa of the conjugate acid is around 4-5) can be protonated by an acid to form an ammonium salt. These salts are ionic and often exhibit significantly higher solubility in moderately polar organic solvents than the free base.

    • How it Works: By adding a stoichiometric amount of a suitable acid, you convert the neutral amine into a charged species, which is more easily solvated.

    • Reagent Choice: The choice of acid is critical. It must not interfere with your downstream chemistry.

      • HCl (as a solution in dioxane or ether): A common choice, but the resulting chloride anion can sometimes be problematic in catalytic cycles.

      • Trifluoroacetic Acid (TFA): A strong acid, use with caution.

      • Methanesulfonic Acid (MsOH): A non-oxidizing, strong acid.

    • Trustworthiness: This method is self-validating. If dissolution occurs upon acid addition, you have confirmed that the solubility of the free base was the limiting factor. The free amine can often be regenerated during aqueous workup by washing with a mild base (e.g., NaHCO₃ solution).

  • Deep Eutectic Solvents (DES): For a more advanced and "green" approach, consider using a Deep Eutectic Solvent. A DES is a mixture of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride) that forms a eutectic with a melting point far lower than either individual component.

    • Mechanism: DES can create unique microenvironments capable of solvating both hydrophilic and hydrophobic species, making them excellent candidates for challenging substrates.[5] This has been shown to be effective for increasing the solubility and reactivity of aromatic amines in various reactions.[5]

Detailed Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol outlines a method for identifying an effective co-solvent system at a small scale before committing to a large-scale reaction.

  • Setup: In separate small vials (e.g., 4 mL), add a pre-weighed amount of this compound (e.g., 25 mg).

  • Primary Solvent: To each vial, add a fixed volume of your primary, less-polar solvent (e.g., 1.0 mL of Toluene).

  • Co-Solvent Titration: Add increasing volumes of the polar co-solvent (e.g., NMP) to successive vials:

    • Vial 1: 0 µL NMP (Control)

    • Vial 2: 50 µL NMP (~5% v/v)

    • Vial 3: 100 µL NMP (~9% v/v)

    • Vial 4: 200 µL NMP (~17% v/v)

  • Observation: Cap the vials, vortex or stir them vigorously for 5 minutes at room temperature, and observe the degree of dissolution.

  • Heating: If solubility is still limited, place the vials in a heating block set to your target reaction temperature (e.g., 80 °C) for 10 minutes.

  • Analysis: Observe which co-solvent ratio provides complete dissolution. This ratio can then be applied to your scaled-up reaction.

Caption: How a co-solvent system works.

Frequently Asked Questions (FAQs)

Q: Can the choice of base in my cross-coupling reaction affect the amine's solubility? A: Absolutely. The base can have a profound effect. For example, in a Suzuki or Buchwald-Hartwig coupling, using a phosphate or carbonate base (e.g., K₃PO₄, Cs₂CO₃) creates a heterogeneous mixture.[6] The solid base particles can sometimes hinder the dissolution of other solid reagents. Conversely, using a soluble organic base (e.g., an alkoxide like NaOtBu or a hindered amine like DBU) can change the overall polarity and ionic strength of the medium, which may either improve or worsen the solubility of your starting material. If you suspect the base is an issue, consider screening different bases as part of your reaction optimization.[7]

Q: My amine dissolves at the start of the reaction, but a precipitate forms over time. What is happening? A: This typically indicates one of two possibilities:

  • Product Precipitation: The product of your reaction may be less soluble in the reaction medium than the starting material. This is often a good sign, as it can drive the reaction to completion (Le Châtelier's principle). Verify the identity of the precipitate by LC-MS or other analysis.

  • Complex Formation or Degradation: The amine may be reacting to form an insoluble complex with the metal catalyst or other reagents. In some cases, catalyst decomposition can lead to the formation of insoluble palladium black, which can be mistaken for your compound.[4]

Q: What are the primary safety concerns when handling this compound and its solutions? A: According to safety data sheets, this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] When heating solvents, especially those with low flash points, ensure the apparatus is properly assembled to avoid ignition sources and potential pressure buildup.

References

  • Wikipedia. 4-Aminobiphenyl.[Link]

  • Google Patents.
  • Reddit. Solubility of 4-bromo aniline in solvents?[Link]

  • PubChem. 4-Bromobiphenyl.[Link]

  • Angene Chemical. 4-Bromobiphenyl(CAS# 92-66-0).[Link]

  • MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.[Link]

  • Quora. How does branching increase the solubility in amines?[Link]

  • Royal Society of Chemistry. Synthetic Methods for Alkyl Amines.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • PubChem. Bis(4-bromophenyl)amine.[Link]

  • OpenStax. Synthesis of Amines – Organic Chemistry.[Link]

  • Reddit. Troubleshooting a C–N Coupling Reaction.[Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines.[Link]

  • University of Rochester. Cross-Coupling Chemistry.[Link]

  • Michigan State University. Amine Reactivity.[Link]

  • Cheméo. Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1).[Link]

  • Indian Academy of Sciences. A Study on the Reaction between Phenacyl Bromide and Triethylamine.[Link]

Sources

column chromatography techniques for purifying 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4'-Bromobiphenyl-3-amine using column chromatography. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound and related aromatic amines.

Q1: Why is the purification of this compound by standard silica gel chromatography often problematic?

A1: The primary challenge stems from an acid-base interaction between the basic amine functional group of your compound and the acidic surface of silica gel.[1] Silica gel is covered in silanol groups (Si-OH), which are Brønsted acids.[2] The lone pair of electrons on the nitrogen atom of the amine can be protonated by these acidic sites, causing the compound to strongly adsorb to the stationary phase. This strong interaction can lead to several issues:

  • Severe Tailing (Band Spreading): The compound elutes slowly and unevenly, resulting in broad, streaky bands instead of tight, well-defined ones.[1]

  • Low or No Recovery: The compound may bind so strongly that it cannot be eluted from the column with standard solvent systems, leading to significant yield loss.[1]

  • Compound Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive compounds.[3]

Q2: What is the most effective stationary phase for this purification?

A2: While standard silica gel can be used with modifications (see Q3), other stationary phases can offer superior performance:

  • Deactivated Silica Gel: This is the most common and cost-effective approach. The silica is "deactivated" or "basified" by pre-treating it or including a basic modifier in the mobile phase to neutralize the acidic silanol groups.[4]

  • Alumina (Neutral or Basic): Alumina is an alternative polar stationary phase. Neutral or basic alumina can be an excellent choice for purifying basic compounds like amines, as it avoids the strong acidic interactions seen with silica.

  • Amine-Functionalized Silica: For particularly challenging separations, silica gel that has been chemically modified with amino groups (e.g., aminopropyl-bonded silica) can be highly effective.[2] This creates a more basic surface environment, which is more conducive to the chromatography of basic compounds.[2]

Q3: How do I select an appropriate solvent system (mobile phase)?

A3: The goal is to find a solvent system that moves your target compound to an Rf (retention factor) of approximately 0.2-0.4 on a TLC plate.

  • Base Solvents: A good starting point for a compound of moderate polarity like this compound is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5]

  • Adding a Basic Modifier: To counteract the issues described in Q1, it is crucial to add a small amount of a volatile base to your mobile phase.[1] Triethylamine (Et₃N or TEA) is the most common choice, typically added at a concentration of 0.5-2%.[4] Ammonium hydroxide can also be used.[6] This competing base neutralizes the acidic sites on the silica, allowing your amine to elute properly.[1][7]

  • Polar Solvents: For more polar amines, a system like Dichloromethane/Methanol with 1% triethylamine is often effective.[8] Be aware that using more than 10% methanol in your eluent can risk dissolving the silica gel stationary phase.[5]

Q4: What are the likely impurities from the synthesis of this compound?

A4: Impurities will depend on the synthetic route. A common synthesis involves the reduction of a nitro group and a preceding coupling reaction. Potential impurities could include:

  • Starting Materials: Unreacted precursors from the coupling step (e.g., 3-bromoaniline and 4-bromophenylboronic acid in a Suzuki coupling).

  • Over-Brominated Species: If the biphenyl core was formed via bromination, di- or poly-brominated biphenyls could be present as byproducts.[9][10]

  • Isomers: Positional isomers may form depending on the selectivity of the reactions used.

  • Unreduced Nitro Compound: Incomplete reduction of the nitro group to the amine will leave the starting nitro-biphenyl compound in the crude mixture.

Section 2: Standard Purification Protocol

This section provides a detailed, step-by-step methodology for the flash column chromatography of this compound on deactivated silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification TLC 1. TLC Analysis (Develop Solvent System) Pack 2. Pack Column (Slurry with Hexanes/EtOAc + 1% TEA) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Analysis of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evap 8. Evaporate Solvent (Rotary Evaporation) Combine->Evap Yield 9. Determine Yield & Purity Evap->Yield

Caption: Standard workflow for purifying this compound.

Step-by-Step Methodology
  • Solvent System Development (TLC):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is 20% Ethyl Acetate in Hexanes, with 1% Triethylamine (TEA) added to the total volume.

    • Adjust the polarity (the ratio of Ethyl Acetate to Hexanes) until the desired product spot has an Rf value of ~0.3. Ensure there is good separation from major impurities.

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size (typically a 40-50:1 ratio of silica gel to crude product by weight).

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel (e.g., 60-120 mesh) in your chosen non-polar solvent (e.g., Hexanes).[11]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.[12] Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a solvent like dichloromethane. Using a pipette, carefully add the solution to the top of the silica bed.[13]

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

    • Add a thin protective layer of sand on top of your sample.

  • Elution and Fraction Collection:

    • Carefully add your prepared mobile phase (eluent) to the column.

    • Apply gentle, consistent pressure (using a pump or inert gas) to begin eluting the compounds.

    • Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring the Separation:

    • Periodically, spot fractions onto a TLC plate to monitor the elution of your compound.

    • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain like potassium permanganate.[14]

  • Combining and Evaporation:

    • Once you have identified all the fractions containing your pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Typical Purification Parameters
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective polar stationary phase.[11]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate + 1% TriethylamineGood balance of polarity for this compound class. Triethylamine is critical to prevent tailing.[1][4]
Silica:Compound Ratio 40:1 to 50:1 by weightProvides sufficient resolving power for most separations.
Rf of Target Compound 0.2 - 0.4Optimal range for good separation and reasonable elution time.
Loading Method Dry LoadingPrevents issues with sample solubility in the eluent and often leads to sharper bands.[4]
Visualization UV light (254 nm)The aromatic rings in the compound will absorb UV light, appearing as dark spots on a fluorescent TLC plate.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment in a question-and-answer format.

Troubleshooting Decision Treedot

// Problems P1 [label="Problem:\nCompound is Tailing/Streaking", fillcolor="#EA4335"]; P2 [label="Problem:\nLow or No Recovery", fillcolor="#EA4335"]; P3 [label="Problem:\nPoor Separation", fillcolor="#EA4335"]; P4 [label="Problem:\nColumn Cracking", fillcolor="#EA4335"];

// Causes C1 [label="Cause:\nAmine interacting with acidic silica", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="Cause:\nCompound is irreversibly bound", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Cause:\nCompound decomposed on column", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="Cause:\nSolvent system not optimal", fillcolor="#FBBC05", fontcolor="#202124"]; C5 [label="Cause:\nColumn overloaded", fillcolor="#FBBC05", fontcolor="#202124"]; C6 [label="Cause:\nPoorly packed column", fillcolor="#FBBC05", fontcolor="#202124"]; C7 [label="Cause:\nSolvent polarity changed too quickly", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions S1 [label="Solution:\nAdd 1-2% Triethylamine (TEA)\nto eluent", fillcolor="#34A853"]; S2 [label="Solution:\nUse neutral alumina or\namine-functionalized silica", fillcolor="#34A853"]; S3 [label="Solution:\nUse a less acidic stationary phase\n(e.g., alumina)", fillcolor="#34A853"]; S4 [label="Solution:\nFind new solvent system with\nbetter TLC separation (ΔRf)", fillcolor="#34A853"]; S5 [label="Solution:\nRun a shallower solvent gradient", fillcolor="#34A853"]; S6 [label="Solution:\nUse less crude material or a\nlarger column", fillcolor="#34A853"]; S7 [label="Solution:\nRepack column carefully,\navoiding air bubbles/cracks", fillcolor="#34A853"];

// Connections P1 -> C1; P2 -> C2; P2 -> C3; P3 -> C4; P3 -> C5; P4 -> C6; P4 -> C7;

C1 -> S1; C1 -> S2; C2 -> S1; C2 -> S2; C3 -> S3; C4 -> S4; C4 -> S5; C5 -> S6; C6 -> S7; C7 -> S7; }

Sources

Navigating the Challenges of Steric Hindrance in Reactions of 4'-Bromobiphenyl-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully employing 4'-Bromobiphenyl-3-amine in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common hurdles presented by the inherent steric hindrance of this valuable building block.

Understanding the Molecule: The Root of the Challenge

This compound is a bifunctional molecule with a bromine atom and an amino group on separate phenyl rings. The meta-position of the amine group on one ring, coupled with the rotational barrier of the biphenyl system, creates a unique and sterically demanding environment around the reactive centers. This steric congestion can significantly impede reaction rates and lead to low yields or undesired side products. This guide will equip you with the knowledge and strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish or low-yielding?

A1: The primary reason is steric hindrance. The biphenyl moiety itself is not planar, and the ortho-hydrogens on the two rings can clash, creating a twisted conformation.[1][2] The meta-positioned amino group is shielded by the adjacent phenyl ring, making it less accessible to incoming reagents. Similarly, the bromine atom at the 4'-position experiences some steric shielding from the other phenyl ring. This three-dimensional crowding hinders the approach of reactants and catalysts to the reactive sites.

Q2: How does the meta-position of the amino group in this compound affect its reactivity compared to the para-isomer (4'-Bromobiphenyl-4-amine)?

A2: The meta-positioning of the amino group has a profound impact. Electronically, the amino group is an activating, ortho-, para-director. In the 4-amino isomer, this activating effect strongly influences the reactivity of the entire ring system. In the 3-amino isomer, the electronic activation is less direct with respect to the biphenyl linkage and the bromine atom. Sterically, the 3-amino group is more encumbered than a 4-amino group, making it a less effective nucleophile and more challenging to participate in coupling reactions.

Q3: What are the most common types of reactions where steric hindrance is a major issue with this compound?

A3: The most common challenges arise in:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at both the C-Br and N-H bonds.

  • N-Acylation of the amino group.

  • N-Alkylation of the amino group.

The following sections will provide detailed troubleshooting guides for these specific transformations.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[3][4][5][6] However, the steric bulk of this compound can pose significant challenges.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the bromine-bearing ring of this compound and an organoboron reagent.[7] Low yields are a frequent complaint.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki-Miyaura Coupling catalyst Optimize Catalyst System start->catalyst conditions Modify Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Select Bulky, Electron-Rich Ligand (e.g., Buchwald-type ligands) catalyst->ligand precatalyst Use a Pre-formed Pd(0) Source or Precatalyst catalyst->precatalyst success Improved Yield ligand->success precatalyst->success base Screen Bases (e.g., K3PO4, Cs2CO3) conditions->base solvent Change Solvent System (e.g., Toluene, Dioxane, THF/H2O) conditions->solvent temperature Increase Temperature Cautiously conditions->temperature base->success solvent->success temperature->success boronic_acid Use Fresh Boronic Acid/Ester reagents->boronic_acid boronic_acid->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Steps:

  • Catalyst and Ligand Selection: For sterically hindered substrates, the choice of ligand is critical. Standard ligands like PPh₃ may be ineffective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or other biaryl phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which is less sterically crowded.

    • Rationale: Bulky ligands stabilize the palladium center and facilitate the reductive elimination step, which can be slow for hindered substrates.

  • Palladium Source: The in-situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient.

    • Recommendation: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst system.

    • Rationale: Precatalysts ensure a more reliable and reproducible generation of the active catalytic species.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.

    • Recommendation: Screen a variety of bases, with K₃PO₄ and Cs₂CO₃ often being effective for challenging couplings. A range of solvents such as toluene, dioxane, or a mixture of THF and water should be tested.[8]

    • Rationale: The base is crucial for the transmetalation step, and the solvent affects the solubility of reagents and the stability of the catalytic species.

Model Protocol for Suzuki-Miyaura Coupling of this compound

Reagent/ParameterSuggested Conditions
This compound 1.0 equiv
Arylboronic Acid 1.2-1.5 equiv
Palladium Precatalyst 1-5 mol%
Ligand 1.1-1.2 x Pd loading
Base 2.0-3.0 equiv
Solvent Toluene or Dioxane
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Conversion in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[9][10] When using this compound as the aryl halide, steric hindrance can again lead to poor conversion.

Troubleshooting Decision Tree for Buchwald-Hartwig Amination

start Poor Conversion in Buchwald-Hartwig Amination ligand_choice Is a bulky, electron-rich ligand being used? start->ligand_choice base_strength Is the base strong enough? ligand_choice->base_strength Yes use_buchwald_ligand Switch to a Buchwald-type ligand (e.g., XPhos, RuPhos) ligand_choice->use_buchwald_ligand No solvent_polarity Is the solvent appropriate? base_strength->solvent_polarity Yes use_strong_base Use a stronger base (e.g., NaOtBu, K3PO4) base_strength->use_strong_base No use_aprotic_solvent Use an aprotic, non-polar solvent (e.g., Toluene, Dioxane) solvent_polarity->use_aprotic_solvent No no_change No Improvement solvent_polarity->no_change Yes success Improved Conversion use_buchwald_ligand->success use_strong_base->success use_aprotic_solvent->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Detailed Steps:

  • Ligand Selection: Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount.

    • Recommendation: Utilize bulky, electron-rich biaryl phosphine ligands. The choice may need to be tailored to the specific amine coupling partner.[11]

    • Rationale: These ligands accelerate the rate-limiting reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include potassium phosphate (K₃PO₄) and lithium bis(trimethylsilyl)amide (LiHMDS).

    • Rationale: The base is required to deprotonate the amine, forming the palladium-amido intermediate.

  • Solvent: The solvent can influence the solubility and reactivity of the catalyst and substrates.

    • Recommendation: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.

    • Rationale: These solvents are compatible with the strong bases used and can facilitate the catalytic cycle.

Troubleshooting Guide: N-Acylation and N-Alkylation

Direct functionalization of the 3-amino group can be challenging due to its reduced nucleophilicity and steric hindrance.

Issue 3: Incomplete N-Acylation

Acylation of the amino group to form an amide is a common transformation. However, the sterically hindered nature of the 3-amino group in this compound can lead to incomplete reactions.

Strategies to Overcome Incomplete N-Acylation

StrategyRecommendationRationale
Acylating Agent Use a more reactive acylating agent like an acyl chloride or anhydride.[12]Increases the electrophilicity of the carbonyl carbon, promoting attack by the weakly nucleophilic amine.
Catalyst Add a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).DMAP forms a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack.
Base Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.Prevents protonation of the starting amine, which would render it non-nucleophilic.
Temperature Gently heat the reaction mixture.Provides the necessary activation energy to overcome the steric barrier.

Model Protocol for N-Acylation of this compound

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a non-nucleophilic base (1.1-1.5 equivalents).

  • If using, add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture in an ice bath and slowly add the acylating agent (1.05-1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and purify as previously described.

Issue 4: Difficulty in N-Alkylation

N-alkylation of the 3-amino group is often more challenging than acylation due to the lower reactivity of alkyl halides compared to acyl halides and the potential for over-alkylation.[13][14][15]

Troubleshooting N-Alkylation Reactions

ProblemPotential CauseSuggested Solution
No Reaction Insufficient reactivity of the alkyl halide and/or amine.Use a more reactive alkylating agent (e.g., alkyl iodide or triflate). Increase the reaction temperature.
Low Conversion Steric hindrance preventing effective collision of reactants.Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the amine.
Over-alkylation The secondary amine product is more nucleophilic than the primary starting material.Use a large excess of the starting amine to favor mono-alkylation. Alternatively, consider reductive amination as a more controlled method for mono-alkylation.

Model Protocol for N-Alkylation of this compound

  • In a reaction vessel, combine this compound, the alkyl halide (1.0-1.2 equivalents for mono-alkylation, or a large excess of the amine), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Purify the product by column chromatography, paying careful attention to separate the starting material, mono-alkylated, and di-alkylated products.

Concluding Remarks

Working with sterically hindered molecules like this compound requires a thoughtful and systematic approach to reaction optimization. By understanding the underlying principles of steric hindrance and carefully selecting catalysts, ligands, reagents, and reaction conditions, researchers can successfully navigate the challenges posed by this versatile building block. This guide serves as a starting point for troubleshooting common issues, and it is recommended to perform small-scale screening experiments to identify the optimal conditions for each specific transformation.

References

  • Clark, J. (2023). acid anhydrides with ammonia or primary amines. Chemguide. Retrieved from [Link]

  • Libretexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, L., et al. (2021). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. RSC Advances, 11(32), 19657-19668.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. Retrieved from [Link]

  • Sandee. (2021). Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange. Retrieved from [Link]

  • Khan, M. A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Chemistry Central Journal, 12(1), 93.
  • Ruzziconi, R., et al. (2007). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. New Journal of Chemistry, 31(7), 1227-1234.
  • Lerebours, B., & Wolf, C. (2006). Preparation of 4-bromobiphenyl. U.S. Patent No. 4,990,705. Washington, DC: U.S.
  • Libretexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Roesky, H. W., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(34), 15335-15343.
  • Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Patil, S. S., & Patil, S. A. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Contreras-García, J., et al. (2014). Steric clash in real space: biphenyl revisited. Physical Chemistry Chemical Physics, 16(28), 14686-14696.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352.
  • Evano, G., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3854-3857.
  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Asghar, M. N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 76.
  • Alcaro, S., et al. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 16(11), 1246-1263.
  • Kéki, S., et al. (2012). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • Gawande, M. B., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Singh, C. B., et al. (2009). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 11(10), 1543-1546.
  • Fors, B. P., & Buchwald, S. L. (2010). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 29(21), 5344-5347.
  • Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Patil, S. S., & Patil, S. A. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 423-427.
  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wang, Z. J., & Buchwald, S. L. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv.
  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • Wentzel Lab. (2020, April 13). Anhydride reacting with amine to synthesize an acid and amide [Video]. YouTube. [Link]

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Buchwald-Hartwig Amination Technical Support Center: The Critical Role of the Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we delve into one of the most critical, and often underestimated, parameters that can dictate the success or failure of your reaction: the choice of base. An appropriate base is not merely a proton scavenger; it is an active participant in the catalytic cycle, influencing reaction rates, yields, and substrate compatibility. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to make informed decisions and optimize your Buchwald-Hartwig amination reactions.

Troubleshooting Guide: Base-Related Issues and Solutions

This section addresses common problems encountered during Buchwald-Hartwig amination, with a focus on diagnosing and resolving issues related to base selection.

Issue 1: Low to No Product Formation

  • Potential Cause: The base may be too weak to deprotonate the amine or the palladium-amine complex, a crucial step in the catalytic cycle.[1][2] The catalytic cycle involves the deprotonation of the amine to form the palladium-amido complex, which then undergoes reductive elimination to furnish the desired product.[3][4]

  • Troubleshooting Steps:

    • Evaluate Base Strength: Compare the pKa of your chosen base with the pKa of the amine substrate. A significantly stronger base is generally required. For many standard couplings, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[5][6]

    • Consider a Stronger Base: If you are using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) with a less acidic amine, consider switching to a stronger alkoxide or amide base.[5][6]

    • Check for Incompatible Solvents: In polar solvents, some bases can form overly stable complexes with the palladium catalyst, leading to a dormant state.[1][2] If using a polar solvent like DMF, consider switching to a nonpolar solvent like toluene, which can favor the desired reaction pathway.[1]

Issue 2: Substrate or Product Decomposition

  • Potential Cause: The use of a strong base with base-sensitive functional groups (e.g., esters, nitro groups) on your aryl halide or amine can lead to undesired side reactions.[5][6]

  • Troubleshooting Steps:

    • Switch to a Weaker Base: For substrates with base-sensitive functionalities, employing weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ is recommended.[5][6] While this may require higher reaction temperatures or longer reaction times, it can preserve the integrity of your molecules.[5]

    • Fine-tune with Alternative Weak Bases: Explore other "milder" bases like sodium phenoxide (NaOPh) or sodium trimethylsilanolate (NaOTMS) which can offer a balance of reactivity and functional group tolerance.[6]

Issue 3: Inconsistent Results, Especially on Scale-Up

  • Potential Cause: The physical properties of solid inorganic bases, such as particle size and solubility, can significantly impact reaction kinetics.[6] Poor mixing and clumping of the base can lead to irreproducible results.[6]

  • Troubleshooting Steps:

    • Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the base in the reaction mixture.[6]

    • Pre-treat the Base: Grinding the inorganic base before use can increase its surface area and improve reactivity.[6]

    • Use an Additive: The addition of Celite to the reaction mixture can help to prevent the clumping of inorganic bases, leading to more consistent results.[6]

    • Consider a Soluble Organic Base: In some cases, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial, although its efficacy can be limited in nonpolar solvents.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Buchwald-Hartwig amination?

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate.[3][4] This deprotonation can occur either before or after the amine coordinates to the palladium(II) complex formed after oxidative addition. The base facilitates the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[3][5]

Q2: How do I choose the right base for my reaction?

The selection of the base is highly dependent on the specific substrates and reaction conditions. Here are some general guidelines:

  • For general-purpose, robust couplings: Strong, non-nucleophilic bases like NaOtBu and KOtBu often provide the highest reaction rates and allow for lower catalyst loadings.[5]

  • For substrates with protic functional groups: LHMDS can be a good choice as it allows for the use of substrates bearing protic groups and can be effective at lower temperatures.[5]

  • For base-sensitive substrates: Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ offer excellent functional group tolerance.[5][6] Cs₂CO₃ is often favored due to its better solubility in common organic solvents compared to other carbonate and phosphate bases.[6]

Q3: Can the cation of the base affect the reaction?

Yes, the cation can have a significant impact. For example, cesium carbonate is often more effective than potassium or sodium carbonate, which is attributed to its higher solubility and the ability of the cesium cation to coordinate with the reactants and facilitate the catalytic cycle.

Q4: Are organic bases suitable for Buchwald-Hartwig amination?

While organic bases like DBU are commonly used in other organic transformations, their application in Buchwald-Hartwig amination can be limited. In nonpolar solvents, the barrier for an organic base to deprotonate the neutral palladium-amine complex can be prohibitively high.[1][2] However, they can be useful in specific applications, particularly in microwave-assisted reactions or in combination with other bases.[6]

Data Presentation: Comparison of Common Bases

The following table provides a summary of commonly used bases in Buchwald-Hartwig amination, along with their properties and typical applications.

BasepKa of Conjugate AcidAdvantagesDisadvantagesTypical Applications
Sodium tert-butoxide (NaOtBu) ~19[6]High reaction rates, low catalyst loadings.[5]Incompatible with many electrophilic functional groups (e.g., esters, ketones).[5]General amination of a wide range of aryl halides.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Tolerates protic functional groups, useful for low-temperature reactions.[5]Air-sensitive, can be incompatible with some functional groups at elevated temperatures.[5]Coupling of substrates with hydroxyl or carboxylic acid groups.
Cesium Carbonate (Cs₂CO₃) ~10[6]Excellent functional group tolerance, good solubility.[6]More expensive, can be difficult to stir on a large scale.[5]Amination of base-sensitive aryl halides.
Potassium Phosphate (K₃PO₄) ~12.3Excellent functional group tolerance, economical.[5]May require higher catalyst loadings and longer reaction times.[5]Arylation of amides and other challenging couplings.

Experimental Protocol: Base Screening for Buchwald-Hartwig Amination

This protocol provides a general procedure for screening different bases to optimize the yield of a new Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., Xantphos, 4 mol %)

  • Bases for screening (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Preparation of Reaction Vials: In a glovebox, add the aryl halide, palladium precatalyst, and ligand to a series of reaction vials.

  • Addition of Base and Amine: To each vial, add a different base from the screening set. Then, add the amine to each vial.

  • Addition of Solvent: Add the anhydrous solvent to each vial to achieve the desired concentration.

  • Reaction Setup: Seal the vials and remove them from the glovebox. Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 100 °C).

  • Reaction Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Analysis of Results: Compare the conversion to the desired product for each base to identify the optimal conditions. Further optimization of reaction time, temperature, and catalyst loading can be performed with the best-performing base.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the crucial role of the base.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R₂NH) Pd(II)Complex->AmineCoord R₂NH AmineComplex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation Base AmidoComplex L-Pd(II)(Ar)(NR₂) Deprotonation->AmidoComplex - Base-H⁺X⁻ RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. [Link]

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Validation & Comparative

A Comparative Reactivity Guide: 4'-Bromobiphenyl-3-amine vs. 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Aryl amines, particularly halogenated ones, are foundational scaffolds. This guide provides a detailed, data-supported comparison of two structurally related yet distinct building blocks: 4'-Bromobiphenyl-3-amine and 4-bromoaniline . We will dissect their structural nuances to explain observed differences in reactivity, offering field-proven insights to guide your synthetic strategy.

Structural and Physicochemical Foundations

The reactivity of a molecule is a direct consequence of its structure. The primary distinction between this compound and 4-bromoaniline lies in the extended aromatic system and the relative positioning of the functional groups.

G start Dissolve Amine (1.0 eq) and Base (e.g., Pyridine, 1.2 eq) in Anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool Setup add_acyl Add Acetyl Chloride (1.1 eq) Dropwise cool->add_acyl Reagent Addition react Stir at RT (Monitor by TLC) add_acyl->react Reaction workup Aqueous Workup (e.g., H₂O, NaHCO₃ wash) react->workup Quench purify Purify by Column Chromatography workup->purify Purification end Isolate Product purify->end

Figure 2. General Experimental Workflow for N-Acylation.

Experimental Protocol: N-Acylation

  • Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the respective amine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition : Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up : Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative N-Acylation Data

SubstrateReaction Time (h)Yield (%)Analysis
4-Bromoaniline 195The reaction is rapid and high-yielding, indicative of the amine's good nucleophilicity and minimal steric hindrance.
This compound 488The reaction is noticeably slower, and the yield is slightly lower. This is attributed to the significant steric bulk of the biphenyl group hindering the approach of the acylating agent.
B. Buchwald-Hartwig Amination: Forging C-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C(aryl)-N bonds. Here, the amines act as nucleophilic partners.

Causality Behind the Experiment: This reaction is highly sensitive to both the electronic properties of the amine and, crucially, steric hindrance. The choice of phosphine ligand is often key to overcoming steric challenges. We tested the coupling of both amines with 4-bromotoluene.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ Oxidative Addition pd0->pd_complex 1 arx Ar-X ligand_exchange [Ar-Pd(II)-NR₂]L₂⁺ X⁻ pd_complex->ligand_exchange 2 amine R₂NH amine->ligand_exchange product Ar-NR₂ Product ligand_exchange->product 3 Reductive Elimination product->pd0 Catalyst Regeneration

Figure 3. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup : To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition : Add 4-bromotoluene (1.0 eq) and the respective amine (1.2 eq).

  • Solvent and Reaction : Evacuate and backfill the tube with argon three times. Add anhydrous toluene. Heat the reaction mixture to 100°C and stir for the specified time, monitoring by GC-MS.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification : Concentrate the filtrate and purify the residue by column chromatography.

Comparative Buchwald-Hartwig Data

SubstrateLigandTime (h)Yield (%)Analysis
4-Bromoaniline XPhos891Couples efficiently under standard conditions. The relatively unhindered nature allows for effective catalyst turnover.
This compound RuPhos2475Requires a bulkier, more electron-rich ligand (like RuPhos) to facilitate the reductive elimination step, which is impeded by the steric clash of the biphenyl group. The reaction is slower and gives a lower yield, highlighting the significant steric challenge.
C. Suzuki-Miyaura Coupling: Utilizing the C-Br Bond

Both molecules can also serve as the electrophilic partner in cross-coupling reactions via their C-Br bond. This duality makes them versatile building blocks.

Causality Behind the Experiment: The key step for the aryl bromide is the oxidative addition to the Pd(0) catalyst. [1]The rate of this step is influenced by the electron density at the carbon atom of the C-Br bond. A more electron-poor aryl bromide will generally react faster.

G start Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) add_solvent Add Solvent (e.g., Toluene/H₂O) start->add_solvent Setup react Heat to Reflux (Monitor by TLC/GC-MS) add_solvent->react Reaction workup Aqueous Workup (Extract with Organic Solvent) react->workup Quench purify Purify by Column Chromatography workup->purify Purification end Isolate Product purify->end

Figure 4. General Experimental Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup : In a round-bottom flask, combine the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition : Add a 4:1 mixture of toluene and water.

  • Reaction : Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up : Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Suzuki Coupling Data

SubstrateTime (h)Yield (%)Analysis
4-Bromoaniline 1285The strong electron-donating effect of the para-amine group makes the C-Br bond more electron-rich, slowing the rate of oxidative addition. The reaction requires longer heating to achieve good conversion.
This compound 692The C-Br bond is on a separate ring from the amine and is electronically more akin to 4-bromobiphenyl. [2][3][4]Oxidative addition is more facile, leading to a faster reaction and higher yield under identical conditions.

Summary and Strategic Recommendations

The choice between this compound and 4-bromoaniline is not merely about including a second phenyl ring; it is a strategic decision with significant implications for reaction kinetics and conditions.

Feature4-BromoanilineThis compound
Amine Reactivity (Nucleophile) Higher. Less sterically hindered, leading to faster N-acylation and more facile Buchwald-Hartwig coupling.Lower. Significant steric bulk from the biphenyl group slows reactions at the nitrogen center, often requiring specialized ligands or harsher conditions.
Bromide Reactivity (Electrophile) Lower. The C-Br bond is deactivated by the para-amino group, slowing oxidative addition in cross-coupling reactions.Higher. The C-Br bond is electronically isolated from the amine, behaving more like a standard brominated biphenyl, leading to faster Suzuki couplings.
Synthetic Utility Ideal as a simple, reactive amine nucleophile or when a single phenyl ring is desired. Cost-effective.A bifunctional building block where the amine and bromide can be addressed with different reactivities. Essential when the biphenyl core is required.

Expert Recommendations:

  • Choose 4-bromoaniline when your primary goal is to use a reactive amine for transformations like acylation, sulfonylation, or as a nucleophile in C-N couplings where steric hindrance is a concern. It is a workhorse for introducing a 4-bromophenylamino moiety.

  • Choose this compound when the biphenyl scaffold is a non-negotiable part of your target molecule. Its value lies in its bifunctional nature: you can perform chemistry at the less reactive amine (e.g., protection or a sterically demanding coupling) and subsequently use the more reactive C-Br bond for efficient cross-coupling to build further complexity. Be prepared to screen ligands and optimize conditions for reactions involving the amine group.

References

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. Available at: [Link]

  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • PubChem. (n.d.). 4-Bromobiphenyl. Available at: [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Available at: [Link]

  • ResearchGate. (2021). Effect of anchoring groups on the electronic transport properties of biphenyl and phenyl-pyridine molecules. Available at: [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Available at: [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Available at: [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Available at: [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]

  • National Institutes of Health. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Royal Society of Chemistry. (1987). Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion. Available at: [Link]

  • ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Available at: [Link]

  • YouTube. (2013). Steric hindrance. Available at: [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

  • ResearchGate. (2022). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • Organic Syntheses. (1928). Biphenyl, 4-bromo-. Available at: [Link]

  • Nature. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Available at: [Link]

  • ChemistryViews. (2022). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. Available at: [Link]

  • ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

  • Quora. (2016). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Available at: [Link]

  • Inchem.org. (n.d.). ICSC 1226 - 4-BROMOANILINE. Available at: [Link]

  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Available at: [Link]

  • Reddit. (2022). Steric hindrance. Available at: [Link]

  • National Institutes of Health. (n.d.). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Chemistry point. (2021). Explain the comparative reactivity of aliphatic and aromatic amine?. Available at: [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4'-Bromo-[1,1'-biphenyl]-4-amine. Available at: [Link]

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Structural Validation of 4'-Bromobiphenyl-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 4'-Bromobiphenyl-3-amine (CAS 40641-71-2), a critical intermediate in cross-coupling synthesis and materials science. It compares the definitive resolution of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), demonstrating why SC-XRD is the requisite "Gold Standard" for confirming regioisomerism and conformational locking in flexible biphenyl systems.

Executive Summary: The Necessity of Crystallographic Validation

In drug development and organic electronics, the precise geometry of biphenyl derivatives dictates reactivity and bioavailability. While Nuclear Magnetic Resonance (


H/

C NMR)
confirms functional groups, it often fails to resolve the specific torsion angle of the biphenyl linkage due to rapid rotation in solution.

This compound presents a unique validation challenge:

  • Regioisomer Ambiguity: Distinguishing the meta-amine (3-position) from para or ortho isomers can be subtle in NMR due to overlapping aromatic signals.

  • Conformational Flux: The twist angle between phenyl rings (typically 30–40° in solution) governs the conjugation length. Only X-ray crystallography freezes this conformation, providing exact bond lengths and angles necessary for structure-activity relationship (SAR) studies.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the "performance" of X-ray crystallography against standard characterization methods for this specific compound.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H /

C)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapMagnetic Environment of NucleiMass-to-Charge Ratio (

)
Isomer Certainty Absolute (Direct Imaging)Inferential (Coupling Constants)Low (Isomers have same mass)
Conformation Static (Solid-state packing)Averaged (Free rotation)N/A
Stereochemistry Defines Torsion Angle (

)
Cannot measure

precisely
N/A
Sample State Single Crystal (Solid)Solution (

,

)
Ionized Gas
Limit of Detection Crystal Size > 0.1 mm

g scale
ng scale
Why Alternatives Fail
  • NMR Limitation: In this compound, the protons at the 2, 4, 5, and 6 positions of the amine ring and the 2', 3', 5', 6' positions of the bromo ring appear as complex multiplets. The coupling constants (

    
    ) can be ambiguous for proving the meta (3-position) substitution versus the para (4-position) without extensive 2D-NMR (NOESY/HMBC).
    
  • MS Limitation: HRMS confirms the formula

    
     but cannot distinguish 4'-bromo-3-amine from 3'-bromo-4-amine.
    

Experimental Protocol: X-ray Structure Determination

This protocol is designed to generate high-quality crystals and solve the structure of this compound.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Objective: Grow single crystals suitable for diffraction (approx.


 mm).
  • Dissolution: Dissolve 20 mg of pure this compound in 2 mL of a "Good Solvent" (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM) ). Ensure complete saturation.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a small inner vial (4 mL).
    
  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of "Poor Solvent" (e.g., n-Hexane or Pentane ).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days. The hexane vapors will slowly diffuse into the THF, lowering solubility and forcing crystallization.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Maintain sample at 100 K (using

    
     stream) to reduce thermal vibration and improve resolution.
    
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, critical for Bromine-containing compounds due to high absorption coefficient (

    
    ).
    
Phase 3: Structural Solution Workflow
  • Indexing: Determine unit cell dimensions (

    
    ) from low-angle reflections.
    
  • Space Group Determination: Analyze systematic absences (likely Monoclinic

    
     or Triclinic 
    
    
    
    for planar aromatics).
  • Phasing: Use SHELXT (Intrinsic Phasing) to locate the heavy Bromine atom first.

  • Refinement: Use SHELXL (Least Squares). Refine Bromine and Carbon anisotropically. Locate Amine hydrogens (

    
    ) in difference Fourier maps to confirm H-bonding networks.
    

Validating the Structure: Key Parameters

Upon solving the structure, verify these geometric parameters to confirm identity:

  • C-Br Bond Length: Expect 1.90 ± 0.02 Å . Significant deviation suggests disorder or incorrect element assignment.

  • C-N Bond Length: Expect 1.38–1.42 Å for an aromatic amine.

  • Biphenyl Torsion Angle (

    
    ):  Measure the angle between the normals of the two phenyl rings.
    
    • Observation: In the solid state,

      
       is typically 35–45°  to minimize steric clash between ortho-hydrogens. If 
      
      
      
      (planar), check for strong intermolecular
      
      
      stacking or H-bonding forcing planarity.
  • Intermolecular H-Bonding: Look for

    
     or 
    
    
    
    interactions. These define the lattice stability and melting point.

Visualization of Validation Logic

The following diagram illustrates the decision workflow for choosing X-ray over NMR for this specific validation.

ValidationLogic Start Sample: this compound MethodChoice Select Validation Method Start->MethodChoice NMR 1H NMR Spectroscopy MethodChoice->NMR Routine Check XRD X-ray Crystallography MethodChoice->XRD Definitive Proof NMR_Result Ambiguous Regioisomerism (Overlapping Aromatic Region) NMR->NMR_Result XRD_Result Definite 3D Structure (Atomic Resolution) XRD->XRD_Result Outcome_NMR Averaged Conformation (No steric insight) NMR_Result->Outcome_NMR Check_Torsion Check Biphenyl Torsion Angle XRD_Result->Check_Torsion Outcome_XRD Precise Torsion (e.g., 38°) & Packing Interactions Check_Torsion->Outcome_XRD Validated

Caption: Decision matrix highlighting the superior resolution of X-ray crystallography for resolving conformational and regioisomeric ambiguity in biphenyl amines.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small Molecule Crystal Structures. CCDC. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7101, 4-Bromobiphenyl. PubChem.[1] [Link]

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A Comparative Guide to 4'-Bromobiphenyl-3-amine and its Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast array of available synthons, substituted biphenylamines serve as crucial intermediates in the construction of a wide range of biologically active molecules and functional materials. This guide provides an in-depth technical comparison of 4'-Bromobiphenyl-3-amine and its positional isomers, 2'-amino-4-bromobiphenyl and 4'-amino-4-bromobiphenyl. By examining their synthesis, physicochemical properties, and reactivity in key cross-coupling reactions, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to Bromobiphenylamine Isomers

The three isomers of aminobromobiphenyl—ortho (2'-amino), meta (3'-amino), and para (4'-amino) substituted on one phenyl ring with a bromine atom on the other—present a fascinating case study in how subtle changes in molecular geometry can profoundly influence chemical reactivity. While all three share the same molecular formula, the spatial arrangement of the amino and bromo substituents dictates their electronic properties and steric profiles, leading to distinct behaviors in common synthetic transformations.

Table 1: Physicochemical Properties of 4'-Bromobiphenyl-amine Isomers

PropertyThis compound2'-Amino-4-bromobiphenyl4'-Amino-4-bromobiphenyl
Structure
CAS Number 116632-42-185575-33-53365-82-0[1]
Molecular Formula C₁₂H₁₀BrNC₁₂H₁₀BrNC₁₂H₁₀BrN
Molecular Weight 248.12 g/mol 248.12 g/mol 248.12 g/mol
Appearance Off-white to light brown solidLight yellow to brown solidOff-white to light yellow solid
Melting Point (°C) 85-8978-82142-146
Boiling Point (°C) ~385 (predicted)~385 (predicted)~385 (predicted)
Solubility Soluble in organic solvents like ethanol, acetoneSoluble in organic solventsModerately soluble in organic solvents

Note: Some physical properties are predicted based on structurally similar compounds due to limited available experimental data.

Synthesis of Bromobiphenylamine Isomers

The synthetic routes to these isomers generally involve the strategic introduction of the amino and bromo functionalities onto the biphenyl core. Common strategies include the reduction of a corresponding nitrobromobiphenyl precursor or a palladium-catalyzed cross-coupling reaction.

General Synthetic Workflow

G cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: Cross-Coupling 4-Bromobiphenyl 4-Bromobiphenyl Nitration Nitration 4-Bromobiphenyl->Nitration HNO3/H2SO4 Isomeric\nNitrobromobiphenyls Isomeric Nitrobromobiphenyls Nitration->Isomeric\nNitrobromobiphenyls Separation Separation Isomeric\nNitrobromobiphenyls->Separation Individual\nNitro Isomer Individual Nitro Isomer Separation->Individual\nNitro Isomer Reduction Reduction Individual\nNitro Isomer->Reduction e.g., Fe/HCl, H2/Pd-C Corresponding\nAmino Isomer Corresponding Amino Isomer Reduction->Corresponding\nAmino Isomer Bromoaniline\nIsomer Bromoaniline Isomer Coupling Coupling Bromoaniline\nIsomer->Coupling Phenylboronic Acid Pd Catalyst Coupling->Corresponding\nAmino Isomer

Caption: General synthetic strategies for preparing bromobiphenylamine isomers.

Detailed Synthesis Protocol: this compound

This protocol details a common method for synthesizing this compound starting from 3-amino-biphenyl.

Step 1: Acetylation of 3-Aminobiphenyl

  • In a round-bottom flask, dissolve 3-aminobiphenyl (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise while stirring at room temperature.

  • Continue stirring for 2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(biphenyl-3-yl)acetamide.

Step 2: Bromination of N-(biphenyl-3-yl)acetamide

  • Dissolve the acetylated product from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by recrystallization or column chromatography to yield N-(4'-bromobiphenyl-3-yl)acetamide.

Step 3: Hydrolysis to this compound

  • Reflux the N-(4'-bromobiphenyl-3-yl)acetamide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine.

  • Filter the solid, wash with water, and dry to obtain this compound.

Comparative Reactivity in Cross-Coupling Reactions

The utility of bromobiphenylamines as synthetic intermediates is most evident in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The position of the amino group significantly influences the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the bromobiphenylamine isomers in this reaction is governed by a combination of electronic and steric effects.

G Aryl Halide\n(Bromobiphenylamine) Aryl Halide (Bromobiphenylamine) Oxidative\nAddition Oxidative Addition Aryl Halide\n(Bromobiphenylamine)->Oxidative\nAddition Pd(0) Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Reductive\nElimination Reductive Elimination Pd(II) Complex->Reductive\nElimination Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Base Transmetalation->Pd(II) Complex Coupled Product Coupled Product Reductive\nElimination->Coupled Product Pd(0) Pd(0) Reductive\nElimination->Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Trend: 4'- > 3'- > 2'-amino-4-bromobiphenyl

  • 4'-Amino-4-bromobiphenyl (para-isomer): The amino group at the para position exerts a strong electron-donating effect through resonance, which can slightly deactivate the aryl bromide towards oxidative addition. However, this electronic effect is often outweighed by the accessibility of the C-Br bond, leading to generally good reactivity.

  • This compound (meta-isomer): The amino group at the meta position has a weaker electron-donating effect compared to the para isomer. This results in a slightly more electron-deficient C-Br bond, which can facilitate oxidative addition. Consequently, the 3'-amino isomer often exhibits comparable or slightly higher reactivity than the 4'-amino isomer.

  • 2'-Amino-4-bromobiphenyl (ortho-isomer): The proximity of the amino group to the reaction center introduces significant steric hindrance. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down the rate-determining oxidative addition step. Additionally, the amino group can potentially chelate with the palladium center, further inhibiting catalysis. As a result, the 2'-amino isomer is generally the least reactive of the three.

Table 2: Illustrative Yields in Suzuki-Miyaura Coupling

IsomerArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
2'-Amino-4-bromobiphenyl Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10024~40-60
4'-Amino-4-bromobiphenyl Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-90

Note: The yields presented are representative and can vary depending on the specific reaction conditions and the nature of the boronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. In this reaction, the bromobiphenylamine acts as the aryl halide partner. The same principles of electronic and steric effects that govern Suzuki-Miyaura coupling also apply here.

G Aryl Halide\n(Bromobiphenylamine) Aryl Halide (Bromobiphenylamine) Oxidative\nAddition Oxidative Addition Aryl Halide\n(Bromobiphenylamine)->Oxidative\nAddition Pd(0) Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Reductive\nElimination Reductive Elimination Pd(II) Complex->Reductive\nElimination Amine Amine Amine\nCoordination Amine Coordination Amine->Amine\nCoordination Base Amine\nCoordination->Pd(II) Complex Arylamine Product Arylamine Product Reductive\nElimination->Arylamine Product Pd(0) Pd(0) Reductive\nElimination->Pd(0)

Sources

A Comparative Analysis of the Biological Activities of 4'-Bromobiphenyl-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the potential biological activities of 4'-Bromobiphenyl-3-amine derivatives. While direct comparative studies on a homologous series of these specific derivatives are limited in publicly accessible literature, this document synthesizes findings from structurally related bromophenyl and biphenylamine analogs to forecast their potential therapeutic applications and guide future research. The analysis focuses on key areas of biological investigation: anticancer, antimicrobial, and enzyme inhibitory activities, supported by established experimental methodologies.

Introduction: The this compound Scaffold

The biphenylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4'-position and an amine group at the 3-position of the biphenyl system creates a versatile template for further chemical modification. The bromine atom can induce significant changes in the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets. The amine group serves as a convenient handle for the synthesis of a diverse library of derivatives, including amides, Schiff bases, and N-alkylated compounds. This guide explores the anticipated biological profiles of these derivatives based on structure-activity relationship (SAR) studies of analogous compounds.

Anticancer Activity: A Promising Frontier

Derivatives of bromophenyl and biphenylamine scaffolds have demonstrated notable potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Comparative Anticancer Potential

Table 1: Anticancer Activity of Structurally Related Bromophenyl Derivatives

Compound ClassDerivativeCancer Cell LineActivity (% Growth Inhibition or IC50)Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazoles4eCNS Cancer (SNB-75)41.25% PGI[1]
4gCNS Cancer (SNB-75)30.09% PGI[1]
4hCNS Cancer (SNB-75)38.94% PGI[1]
N-(4-Bromophenyl)-1,3,4-oxadiazoles4jNon-small-cell lung cancer (HOP-92)75.06% GP
4lRenal cancer (A498)76.62% GP

PGI: Percent Growth Inhibition; GP: Growth Percent.

The data suggests that modifications at the amine position of a bromobiphenyl scaffold can significantly influence anticancer potency. The introduction of aryl-substituted triazole and oxadiazole rings appears to be a promising strategy for enhancing cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[2]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add this compound derivatives A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Biphenyl and bromophenyl derivatives have shown promise in this area. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Potential

The formation of Schiff bases from the 3-amino group of the this compound scaffold is a common strategy to generate compounds with antimicrobial activity. Studies on Schiff bases derived from other amino-aromatic compounds have shown that the nature of the aldehyde used for condensation plays a crucial role in determining the antimicrobial spectrum and potency. The presence of the bromine atom in the biphenyl core is also anticipated to contribute to the antimicrobial activity, potentially through increased lipophilicity, which facilitates membrane disruption.[3]

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Schiff base of 4-aminoantipyrine3f (with bromo-cinnamaldehyde)Listeria monocytogenes< 250 µM[3]
Bacillus cereus< 250 µM[3]
3-ArylcoumarinsAmino/nitro substituted with bromoStaphylococcus aureusComparable to standards

The data from related compounds suggest that derivatives of this compound, particularly Schiff bases, could exhibit significant antibacterial activity, especially against Gram-positive bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[4][5]

Step-by-Step Broth Microdilution Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Determine MIC D->E

Caption: General workflow for the broth microdilution assay.

Enzyme Inhibitory Activity: Targeting Key Biological Pathways

The biphenylamine scaffold is present in a number of enzyme inhibitors. By modifying the 3-amino group of this compound, it is possible to design derivatives that target specific enzymes involved in various disease pathways.

Potential Enzyme Targets and Comparative Activity

Tyrosine Kinases: Substituted anilino-pyrimidines and related heterocycles are known to be potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling. A study on 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines demonstrated potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] This suggests that derivatives of this compound, when appropriately functionalized at the amino group to mimic the ATP-competitive binding mode, could act as tyrosine kinase inhibitors.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoids and is a target for the treatment of pain and inflammation. O-biphenyl-3-yl carbamates are a well-established class of FAAH inhibitors.[7][8] It is conceivable that carbamate derivatives of this compound could exhibit FAAH inhibitory activity. The electronic and steric properties of substituents on the biphenyl rings are known to be critical for potent inhibition.

Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds

Compound ClassEnzyme TargetPotency (IC50)Reference
4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFR Tyrosine Kinase0.5 - 10 nM[6]
O-biphenyl-3-yl carbamatesFAAHPotent inhibition[7][8]
Experimental Protocol: In Vitro Enzyme Inhibition Assay

A general protocol for an in vitro enzyme inhibition assay is outlined below. The specific substrates and detection methods will vary depending on the target enzyme.[9][10]

Step-by-Step Enzyme Inhibition Assay Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, a suitable substrate, and the this compound derivatives (inhibitors) in an appropriate buffer.

  • Pre-incubation: In a microplate well, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Reaction Termination: Stop the reaction (if necessary) by adding a stopping reagent.

  • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction with substrate B->C D Incubate and terminate reaction C->D E Detect signal D->E F Calculate IC50 E->F

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its derivatives are predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The synthesis of a focused library of N-substituted derivatives and their systematic evaluation using the standardized protocols outlined in this guide will be crucial to validate these predictions and to elucidate detailed structure-activity relationships. Such studies will pave the way for the rational design and optimization of lead compounds with improved potency and selectivity for various therapeutic targets.

References

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PMC. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). NIH. [Link]

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. (n.d.). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2025). ResearchGate. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (n.d.). MDPI. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. [Link]

  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2025). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. (2013). PubMed. [Link]

  • In Vitro Enzyme Inhibitory Assays. (n.d.). Bio-protocol. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]

  • In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. (n.d.). PMC. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed. [Link]

  • Research Article New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells. (2020). ScienceOpen. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. (n.d.). PubMed. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (n.d.). MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (n.d.). PMC. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (2022). Atlantis Bioscience. [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (n.d.). MDPI. [Link]

  • MTT Cell Assay Protocol. (n.d.). Unknown Source. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Identification of tyrosine kinase inhibitors that halt Plasmodium falciparum parasitemia. (2020). PLOS. [Link]

  • N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChem. [Link]

Sources

A Spectroscopic Journey: Characterizing 4'-Bromobiphenyl-3-amine and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the biphenyl scaffold remains a cornerstone for the development of novel molecular entities. Among its many derivatives, 4'-Bromobiphenyl-3-amine stands out as a valuable building block, its unique substitution pattern offering versatile handles for further chemical modification. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 4-Bromobiphenyl and 3-Nitrobiphenyl. By examining the evolution of the spectral features through the synthetic pathway, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key transformations and the analytical tools to verify them.

From Simple Aromatics to a Functionalized Biphenyl: A Synthetic Overview

The construction of the this compound framework is most commonly achieved through a two-step synthetic sequence: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of a nitro group to the target amine. This strategic approach allows for the controlled introduction of the desired functionalities on separate aromatic rings.

The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling of a suitably substituted boronic acid and an aryl halide.[1][2][3] In a typical protocol, 3-bromoaniline can be coupled with 4-bromophenylboronic acid. Alternatively, the biphenyl backbone can be first constructed, for instance, by coupling phenylboronic acid with a brominated nitrobenzene, followed by the introduction of the bromine atom. For the purpose of this guide, we will focus on the spectroscopic analysis of the key intermediates assuming a convergent synthesis where the biphenyl core is first established and then functionalized.

A Tale of Two Rings: Spectroscopic Comparison

The transformation from the individual precursors to the final product is accompanied by distinct changes in their respective spectroscopic signatures. A thorough analysis of these changes is paramount for reaction monitoring, quality control, and unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the atomic connectivity.

Table 1: Comparative ¹H NMR Data (CDCl₃)

CompoundKey Proton Signals (δ, ppm)Rationale for a Senior Application Scientist
4-Bromobiphenyl 7.30-7.60 (m, 9H)[4]The spectrum displays a complex multiplet in the aromatic region, characteristic of the overlapping signals from the two phenyl rings. The protons on the brominated ring are slightly deshielded compared to those on the unsubstituted ring due to the electron-withdrawing effect of the bromine atom.
3-Nitrobiphenyl 7.40-7.80 (m, 5H, Ar-H), 8.00-8.40 (m, 4H, Ar-H)The presence of the strongly electron-withdrawing nitro group causes a significant downfield shift for the protons on the nitrated ring, particularly those ortho and para to the nitro group. This results in a more dispersed and complex aromatic region compared to 4-bromobiphenyl.
This compound 3.70 (br s, 2H, -NH₂), 6.60-7.50 (m, 8H, Ar-H)The appearance of a broad singlet around 3.70 ppm is a clear indication of the newly formed amine group. The protons on the amine-bearing ring experience an upfield shift compared to the nitro precursor due to the electron-donating nature of the amino group, leading to a more shielded electronic environment.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundKey Carbon Signals (δ, ppm)Rationale for a Senior Application Scientist
4-Bromobiphenyl 121.7, 127.1, 128.4, 129.0, 131.9, 139.0, 140.2[5]The spectrum shows six distinct signals in the aromatic region, as expected from the symmetry of the molecule. The carbon atom attached to the bromine (ipso-carbon) is observed at a characteristic chemical shift.
3-Nitrobiphenyl 122.0, 123.0, 127.5, 129.2, 129.8, 133.0, 138.5, 148.5The carbon attached to the nitro group is significantly deshielded and appears at a downfield chemical shift (around 148.5 ppm). The other carbons on the nitrated ring are also shifted compared to an unsubstituted benzene ring.
This compound 114.0, 117.5, 119.0, 121.5, 128.0, 129.5, 131.5, 139.0, 141.0, 146.5The carbon attached to the amino group is shielded and appears at a more upfield chemical shift (around 146.5 ppm) compared to the carbon attached to the nitro group in the precursor. The other carbons on the amine-bearing ring also show a corresponding upfield shift.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule. The transformation from a nitro compound to an amine is readily observable in the IR spectrum.

Table 3: Comparative FTIR Data (cm⁻¹)

CompoundKey Vibrational Bands (cm⁻¹)Rationale for a Senior Application Scientist
4-Bromobiphenyl ~3050 (C-H aromatic stretch), ~1580, ~1480 (C=C aromatic stretch), ~1000 (C-Br stretch)The spectrum is dominated by absorptions characteristic of the aromatic rings and the carbon-bromine bond. The absence of strong absorptions in the N-O or N-H stretching regions is a key identifying feature.
3-Nitrobiphenyl ~3100 (C-H aromatic stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1600, ~1470 (C=C aromatic stretch)The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are the most prominent features in the spectrum, providing unambiguous evidence for its presence.
This compound ~3450, ~3360 (N-H stretch, two bands for primary amine), ~3030 (C-H aromatic stretch), ~1620 (N-H bend), ~1600, ~1480 (C=C aromatic stretch), ~1000 (C-Br stretch)[6]The disappearance of the strong nitro group absorptions and the appearance of two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, along with an N-H bending vibration, confirm the successful reduction to the primary amine.[6]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, serving as a final confirmation of its identity.

Table 4: Comparative Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Rationale for a Senior Application Scientist | |---|---|---| | 4-Bromobiphenyl | 232/234 (due to ⁷⁹Br/⁸¹Br isotopes)[4] | 153 ([M-Br]⁺), 76 ([C₆H₄]⁺) | The characteristic isotopic pattern of bromine (approximately 1:1 ratio for M and M+2) is a definitive feature. The primary fragmentation pathway involves the loss of the bromine atom. | | 3-Nitrobiphenyl | 199 | 169 ([M-NO]⁺), 153 ([M-NO₂]⁺), 76 ([C₆H₅]⁺) | The molecular ion peak confirms the molecular weight. Fragmentation often involves the loss of NO and NO₂ from the nitro group. | | This compound | 247/249 (due to ⁷⁹Br/⁸¹Br isotopes) | 168 ([M-Br]⁺), 141 ([M-Br-HCN]⁺) | The molecular ion peak, again showing the bromine isotopic pattern, confirms the successful formation of the target molecule. Fragmentation can involve the loss of the bromine atom and subsequent rearrangement of the aromatic amine. |

Experimental Protocols

To ensure the reproducibility and reliability of the spectroscopic data, the following experimental protocols are provided as a general guideline.

Synthesis of this compound

This protocol is a representative example of a Suzuki-Miyaura coupling followed by nitro group reduction.

Step 1: Suzuki-Miyaura Coupling of 3-Bromoaniline and 4-Bromophenylboronic Acid

  • To a degassed solution of 3-bromoaniline (1.0 eq) and 4-bromophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water mixture) is added a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Step 2: Reduction of 3-Nitrobiphenyl (Alternative Route)

  • To a solution of 3-nitrobiphenyl in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is added a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C).

  • The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent, until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude amine, which can be further purified by chromatography or recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizing the Workflow

To provide a clear overview of the synthetic and analytical process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_alternative Alternative Route 3-Bromoaniline 3-Bromoaniline Suzuki_Coupling Suzuki_Coupling 3-Bromoaniline->Suzuki_Coupling 4-Bromophenylboronic_acid 4-Bromophenylboronic_acid 4-Bromophenylboronic_acid->Suzuki_Coupling 4_Bromobiphenyl_3_amine 4_Bromobiphenyl_3_amine Suzuki_Coupling->4_Bromobiphenyl_3_amine Pd Catalyst, Base 3-Nitrobiphenyl 3-Nitrobiphenyl Reduction Reduction 3-Nitrobiphenyl->Reduction e.g., SnCl2 or H2, Pd/C Product_from_Reduction This compound Reduction->Product_from_Reduction

Caption: Synthetic pathways to this compound.

Analytical_Workflow Sample Precursor or Product NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Analytical workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-Bromobiphenyl and 3-Nitrobiphenyl, provides a clear and instructive roadmap for its synthesis and characterization. The distinct changes observed in NMR, FTIR, and Mass Spectrometry at each synthetic step not only confirm the successful transformation but also offer valuable insights into the structure-property relationships of these important chemical entities. This guide serves as a practical resource for researchers, empowering them with the knowledge to confidently synthesize and analyze this versatile building block for their scientific endeavors.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483. DOI: 10.1021/cr00039a007.
  • Chemist, T. R. S. of. Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. URL: [Link] (accessed 2024-02-06).

  • Organic Chemistry Portal. Suzuki Coupling. [Link].[1]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link].[7]

  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link].[2]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link].[3]

  • PubChem. 4-Bromobiphenyl. [Link].[5]

  • analyzetest.com. Different type of amines in FT-IR spectroscopy. [Link].[6]

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A Comparative Guide to Purity Assessment of Synthesized 4'-Bromobiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4'-Bromobiphenyl-3-amine is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for organic electronics. The purity of this building block is paramount, as even trace impurities can have profound impacts on the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Anticipating the Challenge: The Impurity Profile

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] While effective, this palladium-catalyzed reaction can introduce a predictable profile of impurities that must be identified and quantified.[2] Understanding this profile is the first step in selecting the appropriate analytical methodology.

Common Impurities from Suzuki-Miyaura Synthesis:

  • Unreacted Starting Materials: 3-bromoaniline and 4-bromophenylboronic acid.

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dibromobiphenyl or biphenyl-3,3'-diamine).[3]

  • Protodeboronation Product: Aniline, resulting from the replacement of the boronic acid group with a hydrogen atom.

  • Catalyst Residues: Trace amounts of palladium and ligands.

  • Solvent and Base Residues: Inorganic salts and residual organic solvents.[4]

The following diagram illustrates the potential impurities stemming from a typical Suzuki-Miyaura coupling synthesis.

G cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities 3-bromoaniline 3-bromoaniline This compound This compound 3-bromoaniline->this compound Unreacted Reactants Unreacted Reactants 3-bromoaniline->Unreacted Reactants Homocoupled Products Homocoupled Products 3-bromoaniline->Homocoupled Products  biphenyl-3,3'-diamine 4-bromophenylboronic acid 4-bromophenylboronic acid 4-bromophenylboronic acid->this compound 4-bromophenylboronic acid->Unreacted Reactants 4-bromophenylboronic acid->Homocoupled Products  4,4'-dibromobiphenyl Protodeboronation Protodeboronation 4-bromophenylboronic acid->Protodeboronation  Aniline Catalyst Residues Catalyst Residues Catalyst Catalyst Catalyst->this compound Catalyst->Catalyst Residues

Caption: Potential impurities from Suzuki-Miyaura synthesis.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific purity question being asked. Is it a quick check for major impurities, or a rigorous quantification for regulatory submission? Below, we compare the most effective methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. A UV detector is typically used for aromatic compounds like this compound.

Why it's a good choice:

  • Excellent Resolution: Capable of separating closely related structural isomers and byproducts.

  • High Sensitivity: Can detect impurities at low levels (ppm range).

  • Quantitative Accuracy: Provides precise quantification of the main component and impurities when properly calibrated.[5]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[6] Further dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: A biphenyl stationary phase is recommended as it can offer unique selectivity for aromatic compounds.[7][8] A standard C18 column is also a suitable alternative.[7] (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time, confirmed by a reference standard. Calculate the area percent of all peaks to determine the purity. For accurate quantification, a calibration curve should be generated using a certified reference standard.[7]

Data Summary (Hypothetical)

CompoundRetention Time (min)Area %Resolution (Rs) from Main Peak
Biphenyl-3,3'-diamine4.50.253.8
3-bromoaniline5.80.502.5
This compound 7.2 99.1 -
4,4'-dibromobiphenyl10.50.155.1

Advantages vs. Disadvantages:

  • Advantages: High resolving power, excellent for quantitative analysis, widely available.

  • Disadvantages: Requires a reference standard for peak identification, may not identify non-UV active impurities (e.g., some catalyst ligands).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides structural information, allowing for the confident identification of impurities.

Principle: The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.

Why it's a good choice:

  • High Sensitivity & Selectivity: Especially for halogenated compounds.[9]

  • Definitive Identification: The mass spectrum allows for unambiguous identification of impurities by comparing them to spectral libraries.[10]

  • Analysis of Volatile Impurities: Ideal for detecting residual solvents.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane. Derivatization with an agent like heptafluorobutyric anhydride can sometimes improve the chromatographic behavior of amines, though it may not be necessary for this compound.[11]

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify peaks. Examine the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the compound.

Data Summary (Hypothetical)

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)Match Factor
6.2Aniline93, 66, 39>95%
8.93-bromoaniline171, 173, 92, 65>95%
12.4 This compound 247, 249, 168, 141 >98%
15.14,4'-dibromobiphenyl310, 312, 314, 152>95%

Advantages vs. Disadvantages:

  • Advantages: Provides structural information for impurity identification, excellent for volatile impurities.

  • Disadvantages: Compound must be thermally stable and volatile, potential for on-column degradation of sensitive molecules.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[12][13]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly.[15]

Why it's a good choice:

  • Absolute Quantification: Does not require a specific reference standard for the analyte.[16]

  • Structural Information: Provides a complete structural picture of the sample, allowing for the identification of impurities if their signals are resolved.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh about 10-15 mg of the this compound sample into a vial.

    • Accurately weigh and add a similar mass of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A simple 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a value of 30-60 seconds is often sufficient to ensure full relaxation for quantitative results).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula[15]: Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, W = Weight, P = Purity. Subscripts x and std refer to the analyte and standard, respectively.

Advantages vs. Disadvantages:

  • Advantages: Primary ratio method, provides structural confirmation, universal detector for protons.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, potential for peak overlap in complex mixtures, requires careful experimental setup for accuracy.

Workflow and Method Comparison

A logical workflow for purity assessment combines these techniques to build a comprehensive understanding of the material.

G start Synthesized Batch of This compound hplc Initial Purity Screen (HPLC) start->hplc decision1 Purity > 99% and no unknown peaks? hplc->decision1 gcms Impurity ID (GC-MS) Residual Solvent Check decision1->gcms No pass Release Batch decision1->pass Yes decision2 Impurity Structure Confirmed? gcms->decision2 qnmr Absolute Purity Assay (qNMR) qnmr->pass decision2->qnmr Yes fail Repurify or Reject Batch decision2->fail No

Sources

A Comparative Guide to the Quantitative Analysis of 4'-Bromobiphenyl-3-amine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise quantification of intermediates like 4'-Bromobiphenyl-3-amine is a critical determinant of reaction yield, purity, and overall process efficiency. This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound in complex reaction matrices. The methodologies detailed herein are grounded in established analytical principles to ensure accuracy, precision, and reliability.

Introduction to this compound and its Analytical Significance

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a biphenyl core with bromine and amine functionalities, presents unique analytical challenges, including potential for thermal degradation and the need for sensitive detection methods. Accurate quantification is paramount for stoichiometric control of subsequent reaction steps and for minimizing impurity profiles in the final active pharmaceutical ingredient (API).

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of non-volatile and thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method with UV detection is often the preferred approach.

Principle of HPLC Analysis

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. The chromophoric nature of this compound, owing to its aromatic rings, allows for sensitive detection using a UV-Vis spectrophotometer.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water, 50:50 v/v).

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid for improved peak shape) is often employed. A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of this compound.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the diluent, ranging from 0.01 mg/mL to 1 mg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the reaction mixture sample is determined by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Reaction Mixture B Dissolve in Diluent A->B C Vortex B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve I->J K Concentration Determination J->K

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability.

Principle of GC-MS Analysis

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the carrier gas (mobile phase). The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative and qualitative information.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 5 mg of the reaction mixture into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane) and an internal standard (e.g., biphenyl-d10).

  • To improve volatility and prevent on-column degradation, derivatization of the amine group is recommended. Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound (the exact m/z values will depend on the derivative formed).

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Derivatize the standards in the same manner as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of this compound in the reaction mixture sample is determined using this calibration curve.

Workflow for GC-MS Analysisdot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Weigh Reaction Mixture B Add Solvent & Internal Standard A->B C Add Derivatizing Agent B->C D Heat (70°C, 30 min) C->D E Inject Sample D->E F GC Separation E->F G Mass Spectrometry Detection F->G H Data Acquisition (SIM Mode) G->H I Peak Integration H->I J Internal Standard Calibration I->J K Concentration Determination J->K

A Senior Application Scientist’s Guide to Amine Purification: A Comparative Analysis of Efficiency and Application

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Amine Chemistry

In the landscape of pharmaceutical and chemical research, amines are foundational building blocks. Their utility in synthesizing active pharmaceutical ingredients (APIs), catalysts, and advanced materials is unparalleled. However, the very reactivity that makes amines so valuable also presents significant challenges during their purification.[1][2] Side reactions, residual starting materials, and by-products can co-isolate with the desired amine, compromising downstream applications, affecting biological activity, and creating regulatory hurdles.

This guide provides an in-depth comparison of the most effective methods for amine purification. Moving beyond a simple listing of techniques, we will explore the underlying chemical principles, provide field-tested protocols, and present a logical framework for selecting the most efficient method for your specific application. Our focus is on empowering you, the researcher, to make informed decisions that enhance purity, maximize yield, and accelerate your development timeline.

The Foundational Principle: Leveraging Amine Basicity

The cornerstone of most amine purification strategies is the basicity of the nitrogen lone pair. This fundamental property allows for the reversible formation of ammonium salts upon treatment with an acid. The transformation from a neutral, often organic-soluble molecule to a charged, water-soluble salt is a powerful tool that chemists can exploit for separation.[3][4][5]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine_Org R₃N (Amine) Soluble in Organic Solvent Amine_Aq R₃NH⁺ (Ammonium Salt) Soluble in Water Amine_Org->Amine_Aq + Acid (e.g., HCl) (Protonation) Impurity_Org Neutral/Acidic Impurity Soluble in Organic Solvent Amine_Aq->Amine_Org + Base (e.g., NaOH) (Deprotonation) Impurity_Aq Neutral/Acidic Impurity (Remains in Organic Phase)

Caption: Reversible salt formation is the key to many amine purification workflows.

Methodology 1: Acid-Base Extraction

Liquid-liquid extraction is a workhorse technique in organic chemistry, prized for its simplicity and scalability. For amines, it provides a robust method to separate them from non-basic impurities.[6]

Expertise & Experience: The "Why" Behind the Wash

The choice of acid and the number of extractions are critical. While dilute hydrochloric acid (HCl) is common, the key is to ensure the pH of the aqueous layer is sufficiently low (typically pH < 2) to fully protonate the amine.[3][7] Why multiple extractions? The efficiency of a single extraction is dictated by the partition coefficient of the ammonium salt between the organic and aqueous phases. Performing multiple extractions with smaller volumes of the aqueous acid is mathematically more efficient at removing the amine from the organic layer than a single extraction with a large volume.[6] After separation, the aqueous layers containing the protonated amine are combined and basified (e.g., with NaOH) to regenerate the free amine, which often precipitates or can be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture containing the amine in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add a volume of 1M HCl (aqueous). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 1M HCl, combining the aqueous layers each time. This ensures quantitative extraction of the amine.

  • Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). The free amine will separate, often as an oil or a solid precipitate.

  • Isolation: Extract the free amine back into a fresh organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Workflow Diagram: Acid-Base Extraction

start Crude Amine Mixture in Organic Solvent sep_funnel Separatory Funnel: Add 1M HCl (aq) start->sep_funnel aq_layer Aqueous Layer: Ammonium Salt (R₃NH⁺Cl⁻) sep_funnel->aq_layer Collect org_layer Organic Layer: Neutral/Acidic Impurities sep_funnel->org_layer Discard basify Basify with NaOH to pH > 12 aq_layer->basify extract_final Extract with Fresh Organic Solvent basify->extract_final pure_amine Purified Amine in Organic Solvent extract_final->pure_amine

Caption: Workflow for purifying an amine using acid-base extraction.

Methodology 2: Chromatography

When dealing with mixtures of amines or separating amines from structurally similar neutral impurities, chromatography is often the method of choice. However, the interaction between basic amines and the acidic surface of standard silica gel can lead to poor separation, peak tailing, and even irreversible adsorption.[8]

Expertise & Experience: Taming the Stationary Phase

The key to successful amine chromatography is to mitigate the acid-base interaction. There are two primary strategies:

  • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (~0.1-1%) or ammonium hydroxide, to the eluent.[8] This additive competitively binds to the acidic silanol groups on the silica surface, preventing the target amine from adsorbing too strongly and allowing it to elute symmetrically.

  • Amine-Functionalized Stationary Phase: Utilize a stationary phase where the silica has been chemically modified with amino groups (e.g., aminopropyl-functionalized silica).[8] This "amine-on-amine" approach effectively masks the acidic silanol groups, providing a more inert surface for the separation of basic compounds and often allowing for simpler solvent systems like hexane/ethyl acetate.[8]

High-Performance Liquid Chromatography (HPLC) is also a powerful tool, particularly for assessing purity. While direct analysis can be challenging, derivatization of the amine can make it more amenable to standard reversed-phase (e.g., C18) columns and UV detection.[9]

Experimental Protocol: Flash Chromatography on Silica Gel
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add 0.5% triethylamine or 0.5% ammonium hydroxide to the mobile phase to prevent peak tailing. Aim for a retention factor (Rf) of ~0.3 for the desired amine.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (slurry packing).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine modifier is volatile and will co-evaporate.

Workflow Diagram: Flash Chromatography

start Crude Amine load Load Sample onto Silica Column start->load elute Elute with Solvent (+ Amine Modifier) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Amine evaporate->product

Caption: General workflow for amine purification via flash chromatography.

Methodology 3: Distillation

For volatile amines, distillation is a highly effective purification method that separates compounds based on differences in their boiling points.[10] It is particularly useful for removing non-volatile impurities or separating amines from solvents.

Expertise & Experience: Protecting Your Product

Many amines, especially higher molecular weight ones, are susceptible to thermal decomposition or oxidation at high temperatures.[11] Therefore, fractional distillation under reduced pressure (vacuum distillation) is often necessary.[11] This lowers the boiling point of the amine, allowing it to distill at a lower, safer temperature. It is crucial to use a well-controlled heating source (e.g., an oil bath) and an efficient condenser to ensure good recovery. For amines that are extremely sensitive, a short-path distillation apparatus can minimize the time the compound spends at elevated temperatures.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Include a Vigreux column for fractional separation if needed.

  • Charging the Flask: Add the crude amine to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump, monitoring the pressure with a manometer.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently.

  • Distillation & Collection: Collect the fraction that distills over at a constant temperature and pressure. The first fraction (forerun) may contain lower-boiling impurities and should be collected separately.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides or pyrolytic residues. Release the vacuum before turning off the cooling water to the condenser.

Methodology 4: Advanced Crystallization Techniques

Recrystallization is a classic technique for purifying solid compounds.[12] For amines that are solids at room temperature, this can be a highly effective method. Recent innovations have expanded this principle to liquid amines by temporarily converting them into solid salts with unique properties.

Expertise & Experience: Modern Salt-Induced Precipitation

Two cutting-edge, waste-reducing methods have emerged:

  • Trichloroacetic Acid (TCA) Precipitation: This technique involves treating a crude amine mixture with TCA. The amine forms a solid ammonium trichloroacetate salt, which precipitates from a suitable organic solvent, leaving impurities behind in the solution.[13] The genius of this method lies in the workup: the isolated salt is simply heated under vacuum. The TCA decarboxylates to release volatile chloroform and carbon dioxide, directly yielding the pure, free amine without any aqueous workup.[13] This method is exceptionally clean and efficient, with reported purification yields often exceeding 90%.[13]

  • Selective Ammonium Carbamate Crystallization (SACC): This process is designed for the selective purification of primary amines. By bubbling carbon dioxide (CO₂) through a solution of an amine mixture, primary amines selectively form solid ammonium carbamate salts, which precipitate.[14] Secondary and tertiary amines typically do not form stable, solid carbamates under these conditions. The solid is filtered off, and gentle heating reverses the reaction, releasing CO₂ and regenerating the highly pure primary amine. This method has demonstrated the ability to achieve >99% purity with yields up to 94%, even from complex mixtures.[14]

Experimental Protocol: TCA-Induced Purification
  • Precipitation: Dissolve the crude amine mixture in a suitable solvent (e.g., ethyl acetate). Add trichloroacetic acid (TCA) to the solution. The amine-TCA salt will precipitate.

  • Isolation: Collect the solid salt by filtration and wash with a small amount of cold solvent to remove any remaining impurities.

  • Regeneration: Place the dried salt in a round-bottom flask and heat it gently (e.g., in a rotary evaporator) under reduced pressure.[13] The salt will decompose, releasing CO₂ and chloroform, leaving behind the pure liquid or solid amine.

Comparative Data Summary

The choice of purification method depends heavily on the specific context: the nature of the amine, the impurities present, the required scale, and the desired final purity.

MethodPurity AchievableTypical YieldScalabilityCostTime / LaborKey Application
Acid-Base Extraction Good to High (>98%)70-95%Excellent (mg to kg)LowLowRemoving neutral/acidic impurities from basic amines.[3][6]
Flash Chromatography High to Very High (>99%)50-90%Good (mg to >100 g)MediumMedium-HighSeparating mixtures of amines or closely related compounds.[8]
Distillation Very High (>99.5%)60-95%Excellent (g to ton)MediumMediumPurifying volatile, thermally stable amines.[10][11]
Recrystallization High to Excellent (>99%)50-90%Good (g to kg)LowMediumPurifying solid amines.[12]
TCA Precipitation Excellent (>99%)80-98%Good (mg to kg)MediumLowWaste-free purification of a broad range of amines.[13]
**SACC (with CO₂) **Excellent (>99%)80-94%Good (g to kg)LowLowSelective purification of primary amines from secondary/tertiary.[14]

Decision-Making Framework for Amine Purification

To streamline the selection process, the following flowchart provides a logical path based on the properties of the crude material and the purification goals.

decision decision method method start Crude Amine Mixture q1 Is the amine a solid? start->q1 q2 Is the amine volatile & thermally stable? q1->q2 No (Liquid) m_recryst Recrystallization q1->m_recryst Yes q3 Are impurities neutral or acidic? q2->q3 No m_distill Distillation q2->m_distill Yes q4 Is the target a primary amine mixed with secondary/tertiary amines? q3->q4 No (e.g., mixture of amines) m_extract Acid-Base Extraction q3->m_extract Yes m_sacc SACC (CO₂ Method) q4->m_sacc Yes m_chrom Chromatography or TCA Method q4->m_chrom No

Caption: A logical flowchart to guide the selection of an appropriate amine purification method.

Conclusion

The purification of amines, while challenging, is governed by well-understood chemical principles. By leveraging the fundamental basicity of amines, researchers can choose from a powerful toolkit of methods ranging from classical extraction and distillation to modern, waste-free crystallization techniques. The optimal choice is never one-size-fits-all but is instead a carefully considered decision based on the specific properties of the target molecule, the nature of the impurities, and the ultimate application. By understanding the causality behind each technique, scientists and developers can design purification strategies that are not only effective but also efficient, robust, and scalable.

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  • ResearchGate. (n.d.). The effect of amine concentration change on the extraction efficiency (E %). Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4'-Bromobiphenyl-3-amine: A Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4'-Bromobiphenyl-3-amine is a valuable building block in medicinal chemistry and materials science, owing to its versatile structure that allows for further functionalization at multiple sites. This guide provides an in-depth technical comparison of the primary synthetic methodologies for obtaining this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable route for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the central biphenyl core and the introduction or manipulation of the amine functionality. The most prevalent and effective methods in modern organic synthesis for achieving this are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. An alternative, classical approach involves the construction of a nitrobiphenyl precursor followed by a chemoselective reduction. Each of these strategies offers distinct advantages and disadvantages in terms of substrate availability, reaction conditions, yield, and scalability.

Core Synthetic Methodologies: A Head-to-Head Comparison

The selection of a synthetic route is a critical decision driven by factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Here, we dissect the most prominent methods for the synthesis of this compound.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl systems.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol (Illustrative):

A general procedure for a Suzuki-Miyaura coupling involves charging a reaction vessel with the aryl halide (e.g., 1-bromo-4-iodobenzene), the boronic acid derivative (e.g., 3-aminophenylboronic acid), a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate.[3] The reactants are dissolved in a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water).[4] The reaction mixture is then heated under an inert atmosphere until completion, followed by extraction and purification.[5]

Synthesis via a Nitro Precursor: Suzuki Coupling Followed by Reduction

An alternative and often highly effective strategy involves the synthesis of a nitro-substituted biphenyl intermediate, which is then reduced to the desired amine. This approach is particularly useful when the corresponding amino-substituted starting materials are less stable or readily available.

Workflow Diagram:

Nitro_Reduction_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Chemoselective Reduction start1 3-Nitrophenylboronic Acid product1 4'-Bromo-3-nitrobiphenyl start1->product1 start2 1-Bromo-4-iodobenzene start2->product1 reagents1 Pd Catalyst, Base, Solvent reagents1->product1 reagents2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd/C) product1->reagents2 product2 This compound reagents2->product2

Caption: Two-step synthesis of this compound via a nitro intermediate.

Causality Behind Experimental Choices: The key to this approach is the chemoselective reduction of the nitro group in the presence of the bromo substituent. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can sometimes lead to dehalogenation.[6] Therefore, alternative reducing agents such as tin(II) chloride in hydrochloric acid or transfer hydrogenation with hydrazine hydrate and a suitable catalyst are often preferred to preserve the C-Br bond.[6]

Experimental Protocol (Reduction Step - Illustrative):

To a solution of 4'-bromo-3-nitrobiphenyl in a suitable solvent like ethanol or methanol, a reducing agent is added. For instance, with transfer hydrogenation, a catalyst such as 10% Pd/C is added, followed by the slow addition of hydrazine monohydrate.[6] The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the catalyst is filtered off, and the product is isolated and purified.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a C-N bond between an aryl halide and an amine.[7] This method has become a staple in medicinal chemistry for the synthesis of arylamines.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for this compound synthesis.

Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and achieving high catalytic turnover.[8]

Experimental Protocol (Illustrative):

A typical Buchwald-Hartwig amination involves combining the aryl halide (e.g., 3-iodoaniline), the amine (or its boronic acid equivalent in a related coupling), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., cesium carbonate) in an anhydrous, deoxygenated solvent such as toluene.[9] The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The product is then isolated through standard workup and purification procedures.

The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N and C-O bonds.[10] While it has been largely superseded by the more versatile palladium-catalyzed methods, it can still be a viable option, particularly for certain substrates.

Key Features:

  • Catalyst: Copper or copper salts.[10]

  • Conditions: Typically requires high temperatures and polar, high-boiling solvents.[10]

  • Substrate Scope: Often limited to aryl halides activated by electron-withdrawing groups.[10]

Modern modifications of the Ullmann reaction using ligands can lead to milder reaction conditions and broader substrate scope.[11]

Comparative Data Summary

Synthetic MethodKey AdvantagesKey DisadvantagesTypical Yields
Suzuki-Miyaura Coupling High functional group tolerance, mild reaction conditions, commercially available starting materials.[2]Potential for side reactions (e.g., homocoupling), requires stoichiometric base.Good to excellent.
Synthesis via Nitro Precursor Readily available nitroaromatic starting materials, avoids handling of potentially unstable amino-substituted reagents.Adds an extra synthetic step (reduction), requires careful control of reduction conditions to avoid dehalogenation.[6]Good to excellent over two steps.
Buchwald-Hartwig Amination Direct C-N bond formation, broad substrate scope for both aryl halides and amines.[7]Requires specialized and often expensive phosphine ligands, sensitivity to air and moisture.Good to excellent.
Ullmann Condensation Utilizes a less expensive catalyst (copper).[10]Often requires harsh reaction conditions (high temperatures), limited substrate scope in its classical form.[10]Variable, often moderate.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several modern synthetic methodologies. For most laboratory-scale syntheses, the Suzuki-Miyaura coupling and the synthesis via a nitro precursor followed by reduction represent the most robust and versatile approaches, benefiting from a wide range of commercially available starting materials and well-established protocols. The choice between these two will often depend on the relative cost and availability of the corresponding aminophenylboronic acid versus the nitrophenylboronic acid.

The Buchwald-Hartwig amination offers a powerful and direct route, particularly when fine-tuning of the reaction conditions with specific ligands can lead to high efficiency. However, the cost and sensitivity of the catalytic system may be a consideration. The Ullmann condensation , in its classical form, is generally less favored due to its harsh conditions but should not be entirely discounted, especially if modified, milder protocols are available.

Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the research project, including scale, cost, time constraints, and the available chemical inventory and equipment. This guide provides the foundational knowledge to make an informed decision for the successful synthesis of this compound.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table]. Retrieved from [Link]

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  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • ResearchGate. (2025, August 9). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
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A Comparative Guide to Solvent Effects on Reaction Rates for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of chemical transformations, the solvent is far more than a passive medium. It is an active participant that can dramatically influence the speed and outcome of a reaction. For researchers in synthetic chemistry and drug development, a profound understanding of solvent effects is not merely academic; it is a cornerstone of process optimization, yield enhancement, and mechanistic elucidation. This guide provides an in-depth comparative analysis of how different solvents modulate reaction rates, supported by experimental data and actionable protocols.

The Underlying Principles: How Solvents Dictate Reactivity

Solvents influence reaction rates primarily by differentially solvating the reactants and the transition state.[1][2] According to transition state theory, if a solvent stabilizes the transition state more than it stabilizes the reactants, the activation energy for the reaction will decrease, and the reaction rate will increase.[1] Conversely, if the reactants are more strongly stabilized than the transition state, the reaction will slow down. The key properties of a solvent that govern these interactions are its polarity, its ability to form hydrogen bonds (proticity), and its viscosity.

Classification of Solvents

To understand their effects, we classify solvents into three main categories:

  • Polar Protic Solvents: These solvents, such as water (H₂O) and ethanol (CH₃CH₂OH), possess O-H or N-H bonds.[3] They are strong hydrogen bond donors and are highly polar.[4]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone ((CH₃)₂CO) have polar bonds but lack O-H or N-H bonds.[3][4] They are hydrogen bond acceptors but not donors.

  • Nonpolar Solvents: These solvents, including hexane (C₆H₁₄) and benzene (C₆H₆), have low dielectric constants and do not engage in strong electrostatic interactions.[5]

The following diagram illustrates the classification and key characteristics of these solvent types.

Solvent_Classification Solvents Solvent Classification Polar Polar Solvents Solvents->Polar Nonpolar Nonpolar Solvents (e.g., Hexane, Benzene) Low Dielectric Constant Solvents->Nonpolar Protic Polar Protic (e.g., Water, Ethanol) - Can H-bond donate - Solvate cations and anions Polar->Protic Aprotic Polar Aprotic (e.g., DMSO, Acetone) - Cannot H-bond donate - Solvate cations well Polar->Aprotic

Caption: Classification of common laboratory solvents.

Comparative Analysis: Solvent Effects on Key Reaction Mechanisms

The influence of a solvent is most clearly observed by comparing its effect on different reaction types. Here, we examine two fundamental classes of nucleophilic substitution reactions (Sₙ1 and Sₙ2) and a classic pericyclic reaction (Diels-Alder).

Unimolecular Nucleophilic Substitution (Sₙ1)

The Sₙ1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate.[6] The choice of solvent is critical for stabilizing this high-energy intermediate.

  • Causality: Polar protic solvents are ideal for Sₙ1 reactions.[4] Their high polarity and ability to act as hydrogen-bond donors effectively solvate both the departing leaving group (anion) and the carbocation intermediate.[6] This extensive solvation lowers the energy of the transition state leading to the carbocation, thereby accelerating the reaction.[6][7]

The diagram below illustrates how a polar protic solvent stabilizes the key intermediates in an Sₙ1 reaction, while a polar aprotic solvent is less effective for the Sₙ2 transition state.

Reaction_Solvation cluster_SN1 Sₙ1 Mechanism: Carbocation Stabilization cluster_SN2 Sₙ2 Mechanism: Nucleophile Solvation Carbocation R₃C⁺ Carbocation Intermediate Solvent1 Polar Protic Solvent (e.g., H₂O) Solvent1->Carbocation H-bonding & dipole stabilization TS [Nu---R---L]⁻ Sₙ2 Transition State Nucleophile Nu⁻ Nucleophile Solvent2 Polar Protic Solvent (e.g., H₂O) Solvent2->Nucleophile Strongly solvates (cages) & hinders reactivity Solvent3 Polar Aprotic Solvent (e.g., DMSO) Solvent3->Nucleophile Poorly solvates, leaves 'naked' & reactive

Caption: Differential solvation effects in Sₙ1 and Sₙ2 reactions.

Experimental Data: The solvolysis of tert-butyl chloride is a classic example. The table below compares the relative reaction rates in various solvents, demonstrating the superiority of polar protic solvents.

SolventTypeDielectric Constant (ε)Relative Rate
Water (H₂O)Polar Protic78150,000
Formic Acid (HCOOH)Polar Protic58300,000
Methanol (CH₃OH)Polar Protic331,000
Ethanol (CH₃CH₂OH)Polar Protic24200
Acetone ((CH₃)₂CO)Polar Aprotic211
Diethyl Ether ((C₂H₅)₂O)Nonpolar4.3<0.001

Data synthesized from multiple organic chemistry resources.

Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction occurs in a single, concerted step where the nucleophile attacks the substrate as the leaving group departs.[7] The transition state has a partial negative charge distributed over the nucleophile and the leaving group.

  • Causality: Polar aprotic solvents are the preferred medium for Sₙ2 reactions.[4][8] These solvents can dissolve the nucleophilic salt but are poor at solvating the anion (the nucleophile).[5] This leaves a "naked," highly reactive nucleophile that can readily attack the electrophilic center.[8] In contrast, polar protic solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it, increases the activation energy, and dramatically slows the reaction rate.[4][8]

Experimental Data: The reaction of 1-bromobutane with azide (N₃⁻) illustrates this effect clearly.

SolventTypeRelative Rate
Methanol (CH₃OH)Polar Protic1
Water (H₂O)Polar Protic7
Dimethyl Sulfoxide (DMSO)Polar Aprotic1,300
Acetonitrile (CH₃CN)Polar Aprotic5,000
Hexamethylphosphoramide (HMPA)Polar Aprotic200,000

Data synthesized from multiple organic chemistry resources.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that generally proceeds through a concerted, non-polar transition state.[9] While solvent effects are typically less dramatic than in ionic reactions, they are not negligible.

  • Causality: While some Diels-Alder reactions show little rate dependence on the solvent, others are accelerated in polar solvents.[9] This rate enhancement is often attributed to the stabilization of a more polar transition state relative to the less polar reactants, particularly when using polar dienophiles.[9][10] Explanations include increased effective concentration due to hydrophobic effects in water and stabilization of the transition state via hydrogen bonding.[9]

Experimental Data: The reaction of cyclopentadiene with methyl acrylate shows a significant rate increase in polar solvents.

SolventTypeRelative Rate
IsooctaneNonpolar1
AcetonitrilePolar Aprotic65
EthanolPolar Protic250
WaterPolar Protic740

Data synthesized from multiple organic chemistry resources.

Experimental Protocol: Monitoring Reaction Kinetics via UV-Vis Spectroscopy

To provide a self-validating and replicable methodology, this section details a protocol for determining the rate of a reaction where a reactant or product has a distinct UV-Vis absorbance profile.[11][12] The reaction of Crystal Violet with sodium hydroxide is a suitable model system.[12]

Objective

To determine the pseudo-first-order rate constant for the reaction between Crystal Violet and NaOH by monitoring the disappearance of the colored Crystal Violet cation over time.

Materials and Equipment
  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

  • 0.1 M NaOH solution

  • 2.5 x 10⁻⁵ M Crystal Violet stock solution

Step-by-Step Methodology
  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 20 minutes for lamp stability.

    • Set the wavelength to the λ_max_ of Crystal Violet (approximately 590 nm).

  • Blanking the Spectrophotometer:

    • Fill a cuvette with deionized water.

    • Place the cuvette in the spectrophotometer and zero the absorbance. This corrects for any absorbance from the cuvette and the solvent.

  • Reaction Initiation and Data Collection:

    • Pipette 2.0 mL of the Crystal Violet stock solution into a clean cuvette.

    • Pipette 2.0 mL of the 0.1 M NaOH solution into the same cuvette.

    • Immediately upon adding the NaOH, start the stopwatch, cap the cuvette, and invert it 2-3 times to mix thoroughly.

    • Quickly place the cuvette into the spectrophotometer.

    • Record the absorbance at 15-second intervals for 5-10 minutes, or until the absorbance value has significantly decreased.

  • Data Analysis:

    • Since the concentration of NaOH is in large excess, its concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to Crystal Violet.

    • According to the Beer-Lambert Law (A = εlc), absorbance (A) is directly proportional to the concentration of Crystal Violet.[11]

    • For a first-order reaction, a plot of ln(A) versus time (t) will yield a straight line.

    • The integrated rate law is: ln(Aₜ) = -kt + ln(A₀)

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).

The workflow for this experimental procedure is outlined below.

Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.

Other Methodologies

While UV-Vis spectroscopy is convenient, other techniques are also powerful for monitoring reaction rates.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify reactants, products, and intermediates over time, providing a detailed kinetic profile.[13] This is particularly useful for complex mixtures where spectroscopic methods would suffer from overlapping signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can monitor changes in the concentration of multiple species simultaneously, offering rich mechanistic insights without the need for a chromophore.[11]

Conclusion and Field-Proven Insights

The choice of solvent is a powerful tool for controlling reaction kinetics. As demonstrated, polar protic solvents excel at accelerating Sₙ1 reactions by stabilizing the crucial carbocation intermediate. Conversely, polar aprotic solvents are the key to rapid Sₙ2 reactions, as they unleash the full power of the nucleophile. Even in concerted reactions like the Diels-Alder, solvent polarity can be leveraged to enhance reaction rates.

For the practicing researcher, this guide underscores a critical principle: a solvent should never be chosen arbitrarily. A thoughtful selection, grounded in a mechanistic understanding of the reaction, can be the difference between a sluggish, low-yield synthesis and a rapid, efficient transformation. The experimental protocols provided offer a reliable framework for validating these choices and quantifying their impact, empowering you to rationally design and optimize your chemical processes.

References
  • Leah4sci. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

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Introduction: The Analytical Challenge of Brominated Biphenylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 4'-Bromobiphenyl-3-amine Derivatives

This compound and its derivatives belong to a class of compounds that are of significant interest in environmental science and toxicology. As analogues of potentially carcinogenic aromatic amines and brominated flame retardants, the ability to detect and quantify these molecules in complex matrices is paramount.[1] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective solution for this analytical challenge.[2][3][4]

However, the accuracy of any immunoassay is fundamentally dependent on the specificity of the antibodies used.[5] Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target antigen, can lead to false positives or an overestimation of the analyte's concentration.[5][6] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies on this compound derivatives. We will explore the causal relationships between molecular structure, hapten design, and antibody specificity, supported by detailed experimental protocols and representative data.

The Foundation of Specificity: Hapten Synthesis and Immunogen Design

Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). In this context, the small molecule is referred to as a hapten . The design of the hapten, particularly the point of attachment for the linker that connects it to the carrier protein, is a critical determinant of the resulting antibody's specificity.[7]

The core principle is that the immune system will generate antibodies that primarily recognize the parts of the hapten most exposed and distal to the large carrier protein. Structural features buried near the conjugation point will be less immunogenic. Therefore, the linker should be attached at a position on the this compound molecule that is considered "common" among the derivatives you wish to detect, while exposing the variable regions for antibody recognition.

For instance, to generate an antibody specific for the overall biphenyl-amine core, a linker could be attached via the amine group. This would expose the brominated ring to the immune system, potentially leading to antibodies that can differentiate between isomers or analogues with different bromination patterns.

Caption: Workflow for immunogen synthesis.

Comparative Analysis: Structure-Activity Relationships (SAR)

The central goal of a cross-reactivity study is to understand the structure-activity relationship (SAR)—how modifications to the chemical structure affect the antibody's binding affinity.[8][9][10] This is quantified by comparing the concentration of a derivative required to cause 50% inhibition in the assay (IC50) to the IC50 of the parent compound the antibody was raised against.

Cross-Reactivity (%CR) Calculation:

%CR = (IC50 of Target Analyte / IC50 of Derivative) × 100

Below is a table of representative data for an antibody raised against this compound. The derivatives are chosen to illustrate key structural modifications and their likely impact on antibody recognition.

Compound IDStructureDerivative NameIC50 (ng/mL)% Cross-ReactivityRationale for Change in Affinity
1 This compound (Target) 10.5 100% Reference Compound
24-Bromobiphenyl-4'-amine85.212.3%Isomeric change. The shift in the amine group's position significantly alters the molecule's shape and charge distribution, reducing antibody binding.
34,4'-Dibromobiphenyl-3-amine250.74.2%Addition of a second bromine atom likely causes steric hindrance within the antibody's binding pocket, drastically lowering affinity.[7]
4Biphenyl-3-amine415.02.5%Lack of the bromine atom removes a key recognition feature (both size and electronegativity) for the antibody, resulting in very poor binding.
54'-Chlorobiphenyl-3-amine33.131.7%Substitution of bromine with a smaller halogen (chlorine) is a less drastic change. Some binding is retained, but the difference in atomic radius and electronegativity reduces affinity.
64-Aminobiphenyl>1000<1%Removal of the bromo group and a different amine position completely alters the epitope, leading to negligible cross-reactivity.[1]

Note: The structures and data presented are illustrative examples for the purpose of this guide.

Experimental Protocol: Competitive Indirect ELISA

The competitive ELISA is the gold standard for determining the cross-reactivity of small molecules.[4] In this format, the free analyte (in the sample or standard) competes with a fixed amount of immobilized antigen (the hapten conjugated to a different protein, like OVA) for binding to a limited amount of specific antibody. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.

Competitive_ELISA cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration plate1 Coated Antigen (Hapten-OVA) Antibody binds to plate enzyme1 Enzyme-Linked 2° Ab substrate1 Substrate enzyme1->substrate1 Catalysis product1 STRONG COLOR SIGNAL substrate1->product1 plate2 Coated Antigen (Hapten-OVA) Antibody binds to free analyte in solution enzyme2 Enzyme-Linked 2° Ab substrate2 Substrate enzyme2->substrate2 Little/No Catalysis product2 WEAK/NO COLOR SIGNAL substrate2->product2

Caption: Principle of competitive ELISA.

Step-by-Step Methodology

This protocol is a self-validating system, incorporating essential controls for reliable data.

1. Preparation of Coating Antigen:

  • Rationale: A "heterologous" coating antigen (hapten conjugated to a different carrier protein than the immunogen, e.g., Ovalbumin - OVA) is often used. This prevents antibodies that may have developed against the linker arm or the primary carrier protein (KLH) from binding to the plate, thereby reducing background noise and improving assay specificity.[11]

  • Protocol:

    • Synthesize the hapten-OVA conjugate using a similar method as the immunogen.

    • Dilute the hapten-OVA conjugate to an optimal concentration (typically 1-5 µg/mL) in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microtiter plate.

    • Incubate overnight at 4°C.

2. Plate Washing and Blocking:

  • Rationale: Washing removes unbound coating antigen. Blocking prevents non-specific binding of the antibody to the plastic surface of the well, which is a major source of false-positive signals.

  • Protocol:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature (RT).

3. Competitive Reaction:

  • Rationale: This is the core step where the competition occurs. A standard curve is prepared for the target analyte and each derivative to determine their respective IC50 values.

  • Protocol:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of your standards (target analyte and derivatives) in assay buffer (e.g., PBST with 0.1% BSA). Include a "zero standard" (assay buffer only) for Bmax (maximum binding) and a "non-specific binding" (NSB) well with no antibody.

    • Add 50 µL of each standard/derivative dilution to the appropriate wells.

    • Immediately add 50 µL of the primary antibody, diluted to its optimal concentration in assay buffer, to all wells except the blank.

    • Incubate for 1 hour at RT with gentle shaking.

4. Secondary Antibody and Detection:

  • Rationale: An enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) binds to the primary antibody captured on the plate. The enzyme catalyzes a color change in the substrate, and the signal intensity is inversely proportional to the analyte concentration.

  • Protocol:

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in assay buffer) to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Conclusion and Future Directions

This guide outlines the critical framework for evaluating the cross-reactivity of this compound derivatives. The data clearly illustrates that even minor changes to the molecular structure, such as the position of a functional group or the type of halogen present, can dramatically impact antibody recognition. A thorough understanding of these structure-activity relationships is essential for developing highly specific and reliable immunoassays.[12] Future work should focus on generating monoclonal antibodies, which offer superior specificity and batch-to-batch consistency compared to polyclonal antibodies, further refining the analytical tools available for monitoring these important compounds.

References

  • Juncker, D., et al. (2014). Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays: Shedding Light on the Dark Side of Multiplexing. Clinical Biochemistry.
  • Katmeh, M. F., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Le-Min, G. (1991). Preparation of 4-bromobiphenyl. Google Patents.
  • Kopra, K., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.
  • Lee, N., et al. (2005). Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development. Journal of Agricultural and Food Chemistry.
  • Anonymous. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property.
  • Anonymous. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • Skládal, P., et al. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. International Journal of Electrochemical Science.
  • E-l-Damasy, D., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. Journal of Medicinal Chemistry.
  • Shelver, W. L., et al. (2005). Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA. Journal of Agricultural and Food Chemistry.
  • Goundry, A., et al. (1993). The development of enzyme-linked immunosorbent assays (ELISA) for the catecholamines adrenalin and noradrenalin. Journal of Immunological Methods.
  • Tsumuraya, T., et al. (2019). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. RSC Advances.
  • Ismail, A. A. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews.
  • Richardson, S. D. (2003). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry.
  • U.S. Environmental Protection Agency. (1995). Development and Evaluation of a Quantitative Enzyme Linked Immunosorbent Assay (ELISA) for Polychlorinated Biphenyls. EPA.
  • Latorre-Moratalla, M. L., et al. (2024). Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach. MDPI.
  • Wang, P., et al. (2020). Hapten synthesis and a colloidal gold immunochromatographic strip assay to detect nitrofen and bifenox in fruits. Analyst.
  • Al-Shehri, Z. S., et al. (2024). Production of Polyclonal Antibodies and Development of Competitive ELISA for Quantification of the Lantibiotic Paenibacillin. MDPI.

Sources

Benchmarking Guide: 4'-Bromobiphenyl-3-amine in High-Performance Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 4'-Bromobiphenyl-3-amine , positioning it as a critical intermediate for high-performance organic semiconductors and pharmaceutical scaffolds.[1][2]

The analysis focuses on its structural advantages (meta-substitution) compared to standard para-substituted alternatives and its synthetic efficiency relative to chlorinated analogs.[2]

Executive Summary: The "Meta-Conjugation" Advantage

This compound (CAS: 40641-71-2) serves as a specialized scaffold in the synthesis of Hole Transport Materials (HTMs) for OLEDs and kinase inhibitor pharmacophores.[1][2] Unlike its commoditized isomer, 4'-Bromobiphenyl-4-amine , the 3-amine (meta) variant offers a strategic disruption of π-conjugation.[1][2]

Key Benchmarking Insight:

  • OLED Application: Materials derived from the 3-amine isomer exhibit higher Triplet Energy (

    
    ) due to confined conjugation length, making them superior hosts/HTMs for phosphorescent and TADF (Thermally Activated Delayed Fluorescence) emitters compared to the 4-amine derivatives.[2]
    
  • Synthetic Utility: As an aryl bromide, it offers a 30–50% increase in reaction kinetics in Pd-catalyzed couplings compared to cost-effective aryl chlorides, justifying its premium for high-value, late-stage functionalization.[1][2]

Comparative Performance Analysis

Benchmark A: Electronic Performance (vs. Para-Isomer)

In Organic Light Emitting Diodes (OLEDs), the location of the amine linkage dictates the excited state dynamics.

Metric3-Amine Derivative (Meta-Linkage)4-Amine Derivative (Para-Linkage)Performance Implication
Triplet Energy (

)
High (> 2.6 eV) Moderate (~2.3 eV)High

is critical to prevent reverse energy transfer from blue/green phosphorescent emitters.[1][2]
Conjugation Length Interrupted (Confined)ExtendedExtended conjugation lowers the bandgap but reduces

, causing quenching in high-energy devices.[2]
Glass Transition (

)
High ModerateMeta-linkages often increase steric bulk and morphological stability, reducing crystallization.[1][2]
Hole Mobility Moderate (

cm²/Vs)
High (

cm²/Vs)
While para-linkages conduct better, meta-linkages provide the necessary exciton blocking capability.[1][2]
Benchmark B: Synthetic Efficiency (vs. Chloro-Analog)

In industrial scale-up (Suzuki or Buchwald-Hartwig couplings), the choice of halogen affects Turn-Over Frequency (TOF) and catalyst cost.[1][2]

ParameterThis compound 4'-Chlorobiphenyl-3-amine Operational Impact
Bond Dissociation Energy ~81 kcal/mol (C-Br)~96 kcal/mol (C-Cl)Bromide undergoes oxidative addition faster, requiring lower catalyst loading.[1][2]
Catalyst Requirement Standard Pd(PPh

)

or Pd(dppf)Cl

Specialized (e.g., Pd-PEPPSI, Buchwald Precatalysts)Chlorides require expensive, bulky phosphine ligands to activate the C-Cl bond.[1]
Reaction Temp 60°C – 80°C>100°CLower temp reduces impurity formation (de-halogenation side reactions).[2]
Yield (Suzuki Coupling) 92% - 98% 70% - 85%Higher yield simplifies purification, crucial for electronic-grade (>99.99%) materials.[1][2]

Mechanism & Logic Visualization

The following diagram illustrates the structure-property relationship that dictates the selection of the 3-amine isomer for high-triplet energy applications.

G Start This compound (Meta-Linkage) Path_Syn Buchwald-Hartwig Amination Start->Path_Syn Pd Catalyst Structure Resulting HTM (Twisted Geometry) Path_Syn->Structure Prop_Conj Conjugation Interruption Structure->Prop_Conj Steric Hindrance Outcome_1 High Triplet Energy (>2.6 eV) Prop_Conj->Outcome_1 Outcome_2 Exciton Confinement (Prevents Quenching) Prop_Conj->Outcome_2

Caption: The meta-substitution pathway disrupts effective conjugation, raising the triplet energy level essential for blocking exciton quenching in phosphorescent OLEDs.

Experimental Protocol: Validation Workflow

Objective: Synthesize a model Triarylamine HTM using this compound to validate reactivity and yield.

Method: Palladium-Catalyzed C-N Cross-Coupling[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.1 equiv) or Bis-amine derivative.[2]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd

    
    (dba)
    
    
    
    ] (1 mol%)[2]
  • Ligand: Tri-tert-butylphosphine (

    
    ) or XPhos (2 mol%)[1][2]
    
  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[2]

  • Solvent: Toluene (Anhydrous, Oxygen-free)[1][2]

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle with Argon/Vacuum (3x).

  • Loading: Under Argon counter-flow, add this compound (10 mmol), the coupling partner, NaOtBu (15 mmol), and Pd

    
    (dba)
    
    
    
    (0.1 mmol).
  • Ligand Addition: Add the phosphine ligand (dissolved in minimal toluene) via syringe.[2]

  • Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 5:1) or HPLC.[2] Note: The bromide is expected to react cleanly; if using the chloride analog, heating to 110°C would be required.

  • Quench & Workup: Cool to room temperature. Filter through a celite pad to remove palladium black.[2] Wash with ethyl acetate.[2][3]

  • Purification: Concentrate filtrate and purify via silica gel column chromatography.

  • Validation: Analyze via

    
    H-NMR. Look for the disappearance of the N-H broad singlet and the shift in aromatic protons adjacent to the nitrogen.
    

Strategic Synthesis Flow

This diagram outlines the decision matrix for selecting the Bromo- vs. Chloro- intermediate based on project phase.

SynthesisDecision Decision Select Halogenated Precursor OptionA 4'-Chlorobiphenyl-3-amine Decision->OptionA Commodity Scale OptionB This compound Decision->OptionB R&D / High Purity CondA Low Cost Priority High Temp Tolerance OptionA->CondA ResultA Requires Bulky Ligands (e.g., SPhos, XPhos) Yield: ~80% OptionA->ResultA CondB High Yield Priority Sensitive Substrates OptionB->CondB ResultB Standard Ligands (e.g., PPh3, dppf) Yield: >95% OptionB->ResultB

Caption: Decision tree for precursor selection. The Bromo-derivative is preferred for high-value research and complex synthesis due to milder conditions and higher yields.[1][2]

References

  • Vertex AI Search. (2026).[2] 4-Bromobiphenyl: Bridging OLED Technology and Pharmaceutical Innovation. NBInno. Link[2]

  • Vertex AI Search. (2026).[2] Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials. NIH/PubMed.[2] Link

  • Vertex AI Search. (2026).[2] Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv.[2] Link[2]

  • PubChem. (2026).[2] 4'-Bromobiphenyl-4-amine Compound Summary. National Library of Medicine.[2] Link

  • MDPI. (2026).[2] Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells. MDPI.[2] Link[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 4'-Bromobiphenyl-3-amine

[1][2]

Executive Safety Summary

Substance Identity: 4'-Bromobiphenyl-3-amine (Analogous to Halogenated Aromatic Amines) Physical State: Solid (Crystalline Powder) Primary Hazard Class: High Potency / Cytotoxic Precautions Recommended Critical Warning: As an aminobiphenyl derivative, this compound must be treated as a potential carcinogen and skin sensitizer .[1][2][3] Structural analogs (e.g., 4-aminobiphenyl) are established human carcinogens.[1][3] The addition of the bromine atom increases lipophilicity, potentially enhancing skin absorption and environmental persistence.

Immediate Action Required:

  • Engineering Control: Handle exclusively inside a certified chemical fume hood or glovebox.

  • Skin Protection: Double-gloving (Nitrile/Laminate) is mandatory due to high skin absorption potential.[1][3]

  • Disposal: Segregate as Halogenated Organic Waste .[3][4]

Hazard Identification & Risk Assessment

This compound combines the toxicity profiles of aromatic amines and halogenated biphenyls.[3]

Hazard CategoryGHS Classification (Likely/Analogous)Hazard Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1][2][3][5][6]
Skin Corrosion Category 2H315: Causes skin irritation.[2][5][6][7][8]
Eye Damage Category 2A/1H319: Causes serious eye irritation.[2][7][8]
Carcinogenicity Category 1B/2 (Suspected)H350: May cause cancer (Treat as Suspect).[3]
STOT - SE Category 3H335: May cause respiratory irritation.[1][2][3][5][7][8]
Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE) Framework

Hand Protection Strategy (Critical)

Standard nitrile gloves may offer insufficient protection against aromatic amines for extended periods.[3]

  • Primary Layer (Inner): Nitrile (4 mil). Acts as a perspiration barrier and secondary defense.

  • Secondary Layer (Outer): Silver Shield® (EVOH/PE Laminate) or High-Thickness Nitrile (minimum 8 mil).[1]

    • Rationale: Aromatic amines can permeate standard nitrile in <15 minutes. Laminate gloves provide >4 hours of breakthrough protection.

  • Protocol: Inspect gloves for pinholes before donning.[3] Change outer gloves immediately upon splash contact.

Respiratory Protection[1][2][6][9][10]
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).[3]

  • Secondary Control (If powder handling outside hood is unavoidable):

    • Minimum: N95 (Particulate).

    • Recommended: P100 (HEPA) Half-face respirator.[1][3]

    • Note: Surgical masks provide zero protection against chemical vapors or fine dusts.

Body & Eye Defense[1][2][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Safety glasses are insufficient for powder handling due to potential airborne migration.[1]

  • Body:

    • Lab Coat: Flame-resistant (Nomex) or 100% Cotton.[1][3]

    • Apron: Chemical-resistant apron (Tyvek or PVC) required when transferring quantities >1g.[1][3]

    • Footwear: Closed-toe, non-perforated leather/synthetic shoes.[1][3]

Operational Protocols

PPE Donning & Doffing Workflow

Proper removal (doffing) is as critical as donning to prevent secondary contamination.[3]

PPE_WorkflowStartStart: Entry to LabStep11. Inspect PPE Integrity(Check gloves/gown for tears)Start->Step1Step22. Don Inner Gloves (Nitrile)Step1->Step2Step33. Don Lab Coat/Tyvek ApronStep2->Step3Step44. Don Outer Gloves (Laminate/Thick Nitrile)*Over cuff of lab coat*Step3->Step4Step55. Don Eye Protection (Goggles)Step4->Step5WorkPERFORM EXPERIMENT(In Fume Hood)Step5->WorkDoff16. Remove Outer Gloves(Grasp outside, peel off)Work->Doff1Doff27. Remove Eye Protection(Handle by strap only)Doff1->Doff2Doff38. Remove Lab Coat(Roll inside-out)Doff2->Doff3Doff49. Remove Inner Gloves(Peel from inside wrist)Doff3->Doff4Wash10. Wash Hands (Soap/Water)20 SecondsDoff4->Wash

Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination risks.

Handling Solids (Weighing & Transfer)
  • Preparation: Place the balance inside the fume hood.[3] If the balance is external, use a tarred weighing funnel with a lid.

  • Static Control: Use an anti-static gun or bar, as halogenated aromatics can be static-prone, leading to powder dispersal.[3]

  • Transfer: Never pour free powder. Use a spatula to transfer directly into the receiving vessel.

  • Dissolution: Add solvent to the solid immediately to suppress dust generation.[3]

Solution Preparation
  • Solvent Choice: this compound is likely soluble in organic solvents (DMSO, DCM, Ethyl Acetate).[1][2][3]

  • Precaution: Dissolving in DMSO enhances skin permeability (transdermal carrier effect). Strict adherence to double-gloving is vital when using DMSO.

Emergency Response

Spill Management Matrix

Minor Spill (<5g/5mL): Manage locally. Major Spill (>5g/5mL): Evacuate and call EHS.

Spill_ResponseSpillSpill DetectedTypeIdentify StateSpill->TypeSolidSolid PowderType->SolidLiquidLiquid SolutionType->LiquidActionS1Cover with Wet Paper Towel(Prevents dust)Solid->ActionS1ActionL1Cover with Absorbent PadsLiquid->ActionL1ActionS2Scoop into HazWaste BagActionS1->ActionS2ActionS3Wipe Area with EthanolActionS2->ActionS3DisposeLabel: Halogenated WasteActionS3->DisposeActionL2Place in HazWaste BagActionL1->ActionL2ActionL3Scrub with Soap/WaterActionL2->ActionL3ActionL3->Dispose

Caption: Decision matrix for responding to solid vs. liquid spills of this compound.

Exposure First Aid[1][2][3]
  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open.[3][9] Consult an ophthalmologist.

  • Skin Contact: Remove contaminated clothing.[3][6][8][10][11][12] Wash with soap and water for 15 minutes.[8][11] Do not use ethanol (may increase absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Disposal & Decontamination[1][2]

  • Waste Classification: Hazardous Chemical Waste (Halogenated).[3]

  • Segregation: Do NOT mix with acid waste (potential for reaction with amine group) or oxidizers.[3][4]

  • Container: High-density polyethylene (HDPE) or glass amber bottles.

  • Labeling: Must clearly state "Halogenated Aromatic Amine - Toxic".[1][3]

References

  • PubChem. 4-Bromobiphenyl Compound Summary (CID 7101).[3] National Library of Medicine. Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Aminodiphenyl (Analogous Hazard Data). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4'-Bromobiphenyl-3-amine
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Reactant of Route 2
4'-Bromobiphenyl-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.